Product packaging for Baloxavir Marboxil(Cat. No.:CAS No. 1985606-14-1)

Baloxavir Marboxil

Cat. No.: B605909
CAS No.: 1985606-14-1
M. Wt: 571.6 g/mol
InChI Key: RZVPBGBYGMDSBG-GGAORHGYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Baloxavir marboxil is an antiviral drug used to treat influenza. More specifically, it is a first-in-class cap-dependent endonuclease inhibitor that works to block influenza virus proliferation. It is a prodrug of [baloxavir] with an improved absorption profile than its active metabolite due to the addition of a phenolic hydroxyl group to its structure. This compound was first globally approved in Japan in February 2018, followed by the US approval in October, 2018. It was also approved by the European Commission on January 7, 2021.
This compound is an orally bioavailable prodrug and influenza cap-dependent endonuclease (CEN) inhibitor, with antiviral activity. Upon administration of this compound, the agent is converted by hydrolysis to its active metabolite baloxavir. Baloxavir targets, binds to and inhibits the CEN activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription. By inhibiting PA endonuclease, influenza virus mRNA replication is halted. This reduces viral load and prevents further influenza infection.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for viral disease and influenza and has 2 investigational indications.
See also: Baloxavir (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23F2N3O7S B605909 Baloxavir Marboxil CAS No. 1985606-14-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPBGBYGMDSBG-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027758
Record name Baloxavir marboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985606-14-1
Record name [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baloxavir marboxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baloxavir marboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir marboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BALOXAVIR MARBOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Baloxavir Marboxil: A Deep Dive into the Mechanism of Action Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil, a first-in-class antiviral agent, represents a significant advancement in the treatment of acute uncomplicated influenza. Its novel mechanism of action, targeting a highly conserved enzymatic function of the influenza virus, offers a critical therapeutic alternative, particularly in the face of emerging resistance to older classes of antiviral drugs. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of the Cap-Dependent Endonuclease

This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid.[1][2] The primary target of baloxavir acid is the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) protein, a critical component of the viral RNA polymerase complex.[1][3][4]

The influenza virus, an RNA virus, relies on the host cell's machinery to replicate. A key step in this process is the synthesis of viral messenger RNA (mRNA), which is then translated into viral proteins. To initiate this synthesis, the virus utilizes a unique mechanism known as "cap-snatching."[1] The viral PA endonuclease cleaves the 5' cap structure from host cell pre-mRNAs.[1] These capped fragments then serve as primers for the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase.

Baloxavir acid potently and selectively inhibits this cap-snatching process by binding to the active site of the PA endonuclease.[1][5] This binding prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for viral mRNA synthesis.[1] Without the ability to produce its own mRNA, the virus cannot synthesize the proteins required for replication, effectively halting the viral life cycle and curtailing the spread of infection.[1]

This mechanism is distinct from that of neuraminidase inhibitors, such as oseltamivir, which act at a later stage of the viral life cycle by preventing the release of newly formed virus particles from the host cell.[3][6] The unique target of baloxavir provides an important therapeutic option against influenza strains that have developed resistance to neuraminidase inhibitors.[3]

Quantitative Efficacy Data

The inhibitory activity of baloxavir acid against the influenza virus PA endonuclease has been quantified in various in vitro assays. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are key metrics for assessing the drug's potency.

Influenza Virus Type/Subtype Assay Type IC50 (nM) EC50 (nM) Reference
Influenza A VirusesPA Endonuclease Assay1.4 - 3.1[7]
Influenza B VirusesPA Endonuclease Assay4.5 - 8.9[7]
Influenza A (H1N1)Plaque Reduction Assay0.49 - 0.76
Influenza A (H3N2)Plaque Reduction Assay0.46 - 0.81
Influenza BPlaque Reduction Assay2.2 - 3.5
Oseltamivir-Resistant StrainsIn Vitro Antiviral ActivityEffective[6]
Avian Influenza StrainsIn Vitro Antiviral ActivityEffective[6]

Table 1: In Vitro Inhibitory Activity of Baloxavir Acid. This table summarizes the reported IC50 and EC50 values of baloxavir acid against various influenza A and B viruses.

Resistance to this compound

While the cap-dependent endonuclease is a highly conserved region across influenza strains, amino acid substitutions in the PA protein can lead to reduced susceptibility to baloxavir. The most frequently observed substitution associated with reduced susceptibility is I38T in the PA protein.[6][8][9] Other substitutions at position 38 (I38F/L/M) and other residues such as E23G/K/R, A37T, and E199G in influenza A viruses have also been identified.[9][10]

The I38T substitution has been shown to increase the apparent inhibitor constant (Kiapp) by approximately 18-fold.[5] Viruses with these substitutions can emerge during treatment, particularly in pediatric patients.[6] While these resistant variants may have reduced replicative fitness in some cases, their emergence underscores the importance of ongoing surveillance of baloxavir susceptibility in circulating influenza strains.[9]

Experimental Protocols

PA Cap-Dependent Endonuclease Inhibition Assay

This assay directly measures the inhibitory effect of baloxavir acid on the enzymatic activity of the influenza PA endonuclease.

Methodology:

  • Recombinant Protein Expression and Purification: The influenza virus PA protein is expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli) and purified to homogeneity.

  • Substrate Preparation: A short, capped RNA oligonucleotide labeled with a fluorescent reporter (e.g., FAM) at one end and a quencher at the other is used as the substrate. In its intact state, the quencher suppresses the fluorescence of the reporter.

  • Enzymatic Reaction: The purified PA endonuclease is incubated with the fluorescently labeled RNA substrate in a reaction buffer containing divalent cations (e.g., Mn2+ or Mg2+), which are essential for endonuclease activity.

  • Inhibitor Addition: Serial dilutions of baloxavir acid are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period, allowing the endonuclease to cleave the RNA substrate.

  • Fluorescence Measurement: Upon cleavage of the substrate, the fluorescent reporter is separated from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of baloxavir acid that inhibits 50% of the endonuclease activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).

Methodology:

  • Cell Culture: A monolayer of susceptible cells, typically Madin-Darby canine kidney (MDCK) cells, is grown in 6-well or 12-well plates.[11]

  • Virus Dilution: The influenza virus stock is serially diluted to a concentration that will produce a countable number of plaques.

  • Infection: The cell monolayers are washed and then infected with the diluted virus for a short adsorption period (e.g., 1 hour at 37°C).

  • Overlay Addition: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of this compound. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions called plaques.

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization: The cells are fixed (e.g., with formalin) and stained with a dye such as crystal violet, which stains the living cells but not the dead cells within the plaques. The plaques appear as clear zones against a stained cell monolayer.

  • Plaque Counting and Data Analysis: The number of plaques in each well is counted. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Focus Reduction Assay

The focus reduction assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells, allowing for the quantification of infectious virus foci. This method can be more rapid and sensitive for certain virus strains.

Methodology:

  • Cell Culture and Infection: Similar to the plaque reduction assay, MDCK cell monolayers in 96-well plates are infected with serially diluted influenza virus.

  • Overlay and Incubation: A liquid or semi-solid overlay containing different concentrations of this compound is added, and the plates are incubated for a shorter period (e.g., 24 hours).

  • Immunostaining: The cells are fixed and permeabilized. A primary antibody specific for a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Visualization: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, marking the infected cells (foci).

  • Focus Counting and Data Analysis: The number of foci is counted, and the EC50 is calculated as in the plaque reduction assay.

Visualizations

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_infection_and_treatment Infection & Treatment cluster_incubation_and_analysis Incubation & Analysis Prepare_Cells 1. Prepare MDCK cell monolayer Infect_Cells 4. Infect cells with virus Prepare_Cells->Infect_Cells Prepare_Virus 2. Prepare serial dilutions of influenza virus Prepare_Virus->Infect_Cells Prepare_Drug 3. Prepare serial dilutions of this compound Add_Drug_Overlay 5. Add overlay with this compound Prepare_Drug->Add_Drug_Overlay Infect_Cells->Add_Drug_Overlay Incubate 6. Incubate for 2-3 days Add_Drug_Overlay->Incubate Fix_and_Stain 7. Fix and stain cells (e.g., crystal violet) Incubate->Fix_and_Stain Count_Plaques 8. Count plaques Fix_and_Stain->Count_Plaques Calculate_EC50 9. Calculate EC50 Count_Plaques->Calculate_EC50

References

The Genesis and Trajectory of Baloxavir Marboxil: A First-in-Class Influenza Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baloxavir marboxil, marketed as Xofluza®, represents a significant advancement in the treatment of influenza, offering a novel mechanism of action that distinguishes it from previously approved antiviral agents.[1] Developed by Shionogi Co., a Japanese pharmaceutical company, and subsequently co-developed with Roche, this first-in-class drug targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral gene transcription.[2][3][4] Administered as a single oral dose, this compound has demonstrated potent antiviral activity against both influenza A and B viruses, including strains resistant to neuraminidase inhibitors, and has shown a favorable safety and pharmacokinetic profile in clinical trials.[4][5][6] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical application of this compound.

Discovery and Development

The journey of this compound (formerly S-033188) originated at Shionogi & Co. in Japan.[2] It was designed as a prodrug that is rapidly metabolized in the body to its active form, baloxavir acid (S-033447).[2][7] This strategy enhances the oral bioavailability of the active compound.[8] The discovery of this polycyclic carbamoylpyridone derivative marked the identification of a new class of antiviral agents, the cap-dependent endonuclease inhibitors.[9]

Following promising preclinical results, Shionogi partnered with Roche for the global development and commercialization of the drug.[2] this compound received its first global approval in Japan in February 2018.[10][11] In the United States, the Food and Drug Administration (FDA) granted it priority review, leading to its approval in October 2018 for the treatment of acute, uncomplicated influenza in patients 12 years of age and older.[1][12][13] This was the first new antiviral flu treatment with a novel mechanism of action to be approved by the FDA in nearly two decades.[1][13] The approval was later expanded to include post-exposure prophylaxis and for use in younger age groups.[2][12][14]

Regulatory Approval Timeline
Region/Country Approval Date Indication
JapanFebruary 2018Treatment of influenza A or B virus infections.[10][11]
United StatesOctober 24, 2018Treatment of acute, uncomplicated influenza in patients 12 years of age and older.[12][13]
United StatesOctober 2019Updated indication for treatment of acute, uncomplicated influenza in people twelve years of age and older at high risk of developing influenza-related complications.[2][12]
AustraliaFebruary 2020Medical use for influenza.[2]
United StatesNovember 2020Post-exposure prevention of influenza for people twelve years of age and older.[2]
United StatesAugust 2022Treatment of acute, uncomplicated influenza and post-exposure prophylaxis in children aged 5 to 11 years.[14]

Mechanism of Action: Inhibition of Cap-Snatching

This compound's unique mechanism of action targets a fundamental process in the influenza virus life cycle known as "cap-snatching".[2][15] The influenza virus, being an RNA virus, relies on the host cell's machinery to replicate. To initiate the transcription of its own viral messenger RNA (mRNA), the virus must first acquire a "cap" structure from the host cell's pre-mRNAs.[15]

The viral RNA-dependent RNA polymerase complex, which consists of three subunits (PA, PB1, and PB2), is responsible for this process. The PB2 subunit binds to the 5' cap of the host pre-mRNA, and the PA subunit, which possesses endonuclease activity, then cleaves the host pre-mRNA 10-13 nucleotides downstream of the cap.[2][8] This capped fragment serves as a primer for the PB1 subunit to initiate the synthesis of viral mRNA.[8]

Baloxavir acid, the active metabolite of this compound, is a potent and selective inhibitor of the PA cap-dependent endonuclease.[3][5] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host pre-mRNAs, thereby blocking the initiation of viral mRNA synthesis and effectively halting viral replication.[15]

G cluster_host_cell Host Cell cluster_virus Influenza Virus Host pre-mRNA Host pre-mRNA Viral Polymerase Complex Viral Polymerase Complex Host pre-mRNA->Viral Polymerase Complex PB2 binds to 5' cap PB1 Subunit (Polymerase) PB1 Subunit (Polymerase) Host pre-mRNA->PB1 Subunit (Polymerase) provides capped primer PA Subunit (Endonuclease) PA Subunit (Endonuclease) Viral Polymerase Complex->PA Subunit (Endonuclease) activates PA Subunit (Endonuclease)->Host pre-mRNA cleaves ('cap-snatching') Viral mRNA Synthesis Viral mRNA Synthesis PB1 Subunit (Polymerase)->Viral mRNA Synthesis PB2 Subunit PB2 Subunit Viral Replication Viral Replication Viral mRNA Synthesis->Viral Replication Baloxavir Acid Baloxavir Acid Baloxavir Acid->PA Subunit (Endonuclease) inhibits

Mechanism of action of Baloxavir Acid.

Preclinical Development

In Vitro Antiviral Activity

Baloxavir acid has demonstrated potent and broad-spectrum antiviral activity against various influenza A and B virus strains in vitro.[3]

Parameter Influenza A Viruses Influenza B Viruses Reference
IC50 (PA endonuclease assay) 1.4 - 3.1 nM4.5 - 8.9 nM[8]
EC90 (H5 HPAIV) 0.7 - 1.6 nmol/LN/A[16]

Studies have also shown that baloxavir acid is effective against neuraminidase inhibitor-resistant strains and various avian influenza subtypes, including H5N1, H5N6, H7N9, and H9N2.[5][16]

Animal Models

The efficacy of this compound has been evaluated in several animal models of influenza infection.

  • Murine Models: In mice infected with influenza A and B viruses, a single oral administration of this compound completely prevented mortality.[3] Dose-dependent reductions in pulmonary viral loads were observed within 24 hours of administration.[8][17] In a murine model of H5N1 highly pathogenic avian influenza virus (HPAIV) infection, this compound monotherapy significantly reduced viral titers in the lungs, brains, and kidneys, prevented acute lung inflammation, and reduced mortality compared to oseltamivir phosphate.[16][18]

  • Ferret Models: The transmissibility of baloxavir-resistant influenza variants has been studied in ferrets, which are considered a gold-standard model for human influenza transmission.[19]

  • Cynomolgus Macaque Models: In macaques infected with H7N9 HPAIV, treatment with baloxavir resulted in significantly lower virus titers compared to neuraminidase inhibitors.[20]

Clinical Development

The clinical development program for this compound included Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy.

Pharmacokinetics

This compound is a prodrug that is rapidly and almost completely hydrolyzed to its active metabolite, baloxavir acid, by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood.[8][21]

Pharmacokinetic Parameter Value (Adults and Adolescents ≥12 years) Reference
Tmax (median) 3.5 - 4.5 hours[8][21]
Terminal Elimination Half-life (t1/2) 49 - 91 hours[7]
Apparent Volume of Distribution (Vd/F) 1180 L[8]
Plasma Protein Binding 92.9 - 93.9%[8]
Metabolism Primarily UGT1A3-mediated glucuronidation, with minor contribution from CYP3A4.[8][22]
Excretion Primarily biliary excretion, with about 80.1% of the dose excreted in feces.[8]

Pharmacokinetic Parameters of Baloxavir Acid after a Single Oral Dose of this compound

Dose Population AUC (ng·hr/mL) Cmax (ng/mL) Reference
40 mgAdults and Adolescents (≥12 years)552068.9[8]
80 mgAdults and Adolescents (≥12 years)693082.5[8]
40 mgPediatric (≥20 kg)436081.1[8]

Food intake has been shown to decrease the exposure of baloxavir acid by approximately 40%.[7] Co-administration with polyvalent cation-containing products such as dairy products, calcium-fortified beverages, antacids, or oral supplements containing calcium, iron, magnesium, selenium, or zinc should be avoided as it may decrease plasma concentrations of baloxavir.[23]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of a single dose of this compound in treating acute, uncomplicated influenza.

  • CAPSTONE-1 Trial (Phase III): In this trial involving otherwise healthy patients with influenza, a single dose of this compound was compared to placebo and oseltamivir (75 mg twice daily for 5 days).[24]

    • This compound significantly reduced the median time to alleviation of symptoms compared to placebo (53.7 hours vs. 80.2 hours).[25]

    • The time to symptom alleviation was similar between the this compound and oseltamivir groups (54 hours).[24]

    • This compound led to a more rapid decline in viral load compared to both placebo and oseltamivir.[4][22][25]

  • BLOCKSTONE Trial (Phase III): This study evaluated the efficacy of this compound as post-exposure prophylaxis in household contacts of individuals with influenza.[14]

  • miniSTONE-2 Trial (Phase III): This trial assessed the efficacy and safety of this compound in children aged 5 to 11 years.[14]

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials. The most common side effects reported include diarrhea, bronchitis, nausea, sinusitis, and headache.[2] The side effect profile was similar to that of placebo.[24]

Resistance

The emergence of resistance to antiviral drugs is a significant concern in the management of influenza. Amino acid substitutions in the PA protein can lead to reduced susceptibility to baloxavir.[8] The most common treatment-emergent substitution is I38T in the PA protein.[5][26][27] This substitution has been observed more frequently in pediatric patients.[23] While viruses with the I38T substitution show reduced susceptibility to baloxavir, they have also been shown to have attenuated fitness in vitro, although they retain transmissibility in ferrets.[19]

Experimental Protocols

PA Endonuclease Assay

Objective: To determine the 50% inhibitory concentration (IC50) of baloxavir acid against the influenza virus PA endonuclease.

Methodology:

  • Expression and purification of the recombinant influenza virus PA protein.

  • The assay is typically performed in a 384-well plate format.

  • The reaction mixture contains the purified PA protein, a fluorescently labeled RNA substrate, and varying concentrations of the inhibitor (baloxavir acid).

  • The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a defined period.

  • The endonuclease activity of the PA protein cleaves the RNA substrate, leading to a change in the fluorescent signal.

  • The fluorescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Plaque Reduction Assay

Objective: To determine the antiviral activity of baloxavir acid against influenza virus replication in cell culture.

Methodology:

  • Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • The cells are infected with a known titer of influenza virus for a specified time (e.g., 1 hour).

  • The virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of baloxavir acid.

  • The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death caused by viral replication).

  • The cells are fixed and stained with crystal violet to visualize the plaques.

  • The number of plaques is counted for each drug concentration.

  • The effective concentration that reduces the number of plaques by 50% (EC50) is calculated.[26]

Murine Model of Influenza Infection

Objective: To evaluate the in vivo efficacy of this compound against influenza virus infection.

Methodology:

  • BALB/c mice are intranasally infected with a lethal or sub-lethal dose of influenza virus.

  • Treatment with this compound (administered orally) or a control (e.g., placebo, oseltamivir) is initiated at a specified time post-infection (e.g., 24 or 48 hours).

  • The mice are monitored daily for signs of illness, weight loss, and survival.

  • At specific time points, subsets of mice are euthanized, and their lungs are harvested to determine viral titers using methods such as the 50% tissue culture infectious dose (TCID50) assay.

  • Lung tissues may also be collected for histopathological analysis to assess inflammation.[3][17][28]

Conclusion

The discovery and development of this compound represent a paradigm shift in the treatment of influenza. Its novel mechanism of action, targeting the cap-dependent endonuclease, provides a crucial alternative to existing antiviral therapies and is effective against a broad range of influenza viruses. The single-dose oral regimen offers a significant advantage in terms of patient compliance. While the emergence of resistance is a factor that requires ongoing surveillance, this compound stands as a powerful tool in the armamentarium against seasonal and potentially pandemic influenza. Continued research into combination therapies and its effectiveness in diverse patient populations will further define its role in clinical practice.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Discovery (Shionogi) Discovery (Shionogi) Preclinical Development Preclinical Development Discovery (Shionogi)->Preclinical Development Lead Compound Identification Clinical Development (Phase I-III) Clinical Development (Phase I-III) Preclinical Development->Clinical Development (Phase I-III) IND Submission In Vitro Studies In Vitro Studies Preclinical Development->In Vitro Studies Animal Models Animal Models Preclinical Development->Animal Models Toxicology Toxicology Preclinical Development->Toxicology Regulatory Approval Regulatory Approval Clinical Development (Phase I-III)->Regulatory Approval NDA Submission Phase I (Safety & PK) Phase I (Safety & PK) Clinical Development (Phase I-III)->Phase I (Safety & PK) Post-Marketing Surveillance Post-Marketing Surveillance Regulatory Approval->Post-Marketing Surveillance Market Launch Phase II (Dose-Ranging) Phase II (Dose-Ranging) Phase I (Safety & PK)->Phase II (Dose-Ranging) Phase III (Efficacy & Safety) Phase III (Efficacy & Safety) Phase II (Dose-Ranging)->Phase III (Efficacy & Safety)

This compound Development Workflow.

References

A Technical Guide to Baloxavir Marboxil: A First-in-Class Cap-Dependent Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Baloxavir marboxil is a novel antiviral agent for the treatment of acute uncomplicated influenza, representing a first-in-class inhibitor of the cap-dependent endonuclease (CEN).[1] It is a prodrug that is rapidly converted to its active metabolite, baloxavir acid, which targets a critical step in viral gene transcription, distinct from neuraminidase inhibitors.[2] This mechanism provides potent antiviral activity against both influenza A and B viruses, including strains resistant to other antiviral classes.[3] Clinical trials have demonstrated that a single oral dose of this compound significantly reduces the duration of symptoms and viral shedding compared to placebo and shows comparable efficacy to oseltamivir.[1][4] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the viral replication pathway it inhibits.

Introduction

This compound (trade name Xofluza®) addresses this need by targeting the influenza virus's cap-dependent endonuclease, a key enzyme in the viral RNA polymerase complex essential for viral replication.[2][3] This unique mechanism offers a valuable alternative in the antiviral arsenal, particularly for resistant viruses.[8] Approved as a single-dose oral treatment, it also offers a significant advantage in patient adherence.[3][7]

Mechanism of Action

The Influenza Virus Replication Cycle

The influenza virus, an RNA virus, initiates infection by binding to sialic acid receptors on the host cell surface via its hemagglutinin (HA) protein, leading to endocytosis.[9][10] Following fusion of the viral and endosomal membranes, the viral ribonucleoproteins (vRNPs) are released into the cytoplasm and imported into the host cell nucleus.[9][11] Unlike most RNA viruses, influenza virus replication and transcription occur within the nucleus.[12] The viral RNA-dependent RNA polymerase (RdRp) complex, consisting of three subunits (PA, PB1, and PB2), then transcribes viral messenger RNA (mRNA) and replicates the viral RNA genome.[6][13] Newly synthesized vRNPs are exported from the nucleus, and progeny virions assemble and bud from the plasma membrane.[11]

G cluster_cell Host Cell cluster_nucleus Nucleus Entry 1. Entry (Endocytosis) Fusion 2. Fusion & Uncoating Entry->Fusion vRNP_cyto vRNPs in Cytoplasm Fusion->vRNP_cyto vRNP_nuc 3. vRNP Import vRNP_cyto->vRNP_nuc Transcription 4. Transcription (Cap-Snatching) vRNP_nuc->Transcription Replication 5. vRNA Replication vRNP_nuc->Replication mRNA_export mRNA Export Transcription->mRNA_export vRNP_export 7. vRNP Export Replication->vRNP_export Assembly 8. Assembly vRNP_export->Assembly New vRNPs Translation 6. Translation (Viral Proteins) mRNA_export->Translation Translation->Assembly Viral Proteins Budding 9. Budding & Release Assembly->Budding Virus Influenza Virion Budding->Virus Progeny Virions Virus->Entry Attachment

Diagram 1: Influenza Virus Replication Cycle
The Role of Cap-Dependent Endonuclease (CEN)

For the influenza virus to synthesize its own mRNA, it requires a 5' cap structure, which it cannot produce itself. Instead, it utilizes a mechanism called "cap-snatching".[14] The PB2 subunit of the viral polymerase binds to the 5' cap of host cell pre-mRNAs.[12][13] Subsequently, the polymerase acidic (PA) subunit's endonuclease domain cleaves the host mRNA 10-13 nucleotides downstream from the cap.[14] This capped fragment then serves as a primer for the transcription of viral genes by the PB1 subunit.[12][14] This process is essential for the production of viral proteins and, consequently, for viral replication.

Baloxavir's Inhibition of CEN

This compound is a prodrug that is hydrolyzed to its active form, baloxavir acid. Baloxavir acid is a potent and selective inhibitor of the cap-dependent endonuclease activity of the PA subunit.[2][3] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host cell mRNAs, thereby halting the cap-snatching process.[2] Without the capped primers, the virus cannot synthesize functional mRNA, leading to the suppression of viral protein synthesis and the inhibition of virus replication.[2][3]

G cluster_polymerase Viral Polymerase Complex PB2 PB2 Subunit PA PA Subunit (Endonuclease) PB2->PA Capped_Primer Capped RNA Primer (Snatched) PA->Capped_Primer 2. Cleaves mRNA ('Snatching') Inhibit_X X PB1 PB1 Subunit (Transcriptase) Viral_mRNA Viral mRNA (non-functional) PB1->Viral_mRNA 4. Synthesizes Functional Viral mRNA Host_mRNA Host Pre-mRNA (with 5' Cap) Host_mRNA->PB2 1. Binds 5' Cap Capped_Primer->PB1 3. Primes Transcription Baloxavir Baloxavir Acid Baloxavir->PA Inhibits

Diagram 2: Mechanism of "Cap-Snatching" Inhibition

In Vitro Efficacy

The inhibitory activity of baloxavir has been quantified through enzymatic and cell-based assays.

Table 1: In Vitro Endonuclease Inhibition (IC₅₀) IC₅₀ is the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Virus TypeIC₅₀ Range (nmol/L)Reference(s)
Influenza A Viruses1.4 - 3.1[15]
Influenza B Viruses4.5 - 8.9[15]

Table 2: Antiviral Activity in Cell Culture (MDCK cells) EC₅₀/EC₉₀ is the concentration required to reduce virus-induced cytopathic effect or virus titer by 50%/90%.

Virus Strain/SubtypeAssay TypeValue TypeValue Range (nmol/L)Reference(s)
Influenza A/H1N1EC₅₀Median0.73 (0.20 - 1.85)
Influenza A/H3N2EC₅₀Median0.83 (0.35 - 2.63)
Influenza BEC₅₀Median5.97 (2.67 - 14.23)
Influenza A/H1N1 & A/H3N2EC₉₀Range0.46 - 0.98
Avian A/H5N1 & A/H7N9EC₉₀Range0.80 - 3.16
Influenza BEC₉₀Range2.21 - 6.48

Clinical Efficacy and Safety

Clinical efficacy has been established in Phase 3 trials, primarily CAPSTONE-1 (in otherwise healthy patients) and CAPSTONE-2 (in patients at high risk for complications).

Table 3: Efficacy in Otherwise Healthy Patients (CAPSTONE-1)

EndpointBaloxavirPlaceboOseltamivirReference(s)
Median Time to Alleviation of Symptoms (TTAS)53.7 hours80.2 hoursNot directly compared in primary endpoint[6]
Time to Cessation of Viral Shedding24 hours96 hours72 hours[6]

Table 4: Efficacy in High-Risk Patients (CAPSTONE-2)

EndpointBaloxavirPlaceboOseltamivirReference(s)
Median Time to Improvement of Influenza Symptoms (TTIIS)73.2 hours102.3 hours81.0 hours[4]

Table 5: Safety Profile - Common Adverse Events Incidence of adverse events reported in clinical trials.

Adverse EventBaloxavirPlaceboOseltamivirReference(s)
Overall Incidence (CAPSTONE-2)25%30%28%[4]
Common Events (>1%)Nausea, headache, diarrhea, bronchitis, nasopharyngitisN/AN/A[1]

A meta-analysis of studies in children found that while symptom relief was comparable to oseltamivir, baloxavir demonstrated a significantly greater reduction in viral load and was associated with fewer adverse events.[16]

Experimental Protocols

Cap-Dependent Endonuclease Inhibition Assay (Generalized Protocol)

This protocol describes a typical fluorescence-based assay to measure the IC₅₀ of an inhibitor against the viral PA endonuclease.

  • Reagent Preparation :

    • Recombinant influenza PA/PB1/PB2 polymerase complex is expressed and purified.

    • A fluorogenic substrate is synthesized, typically a short RNA oligonucleotide with a fluorescent reporter and a quencher on opposite ends. The sequence is designed to be a target for the PA endonuclease.

    • Assay buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), which are essential for endonuclease activity, is prepared.[17]

  • Assay Procedure :

    • The inhibitor (e.g., baloxavir acid) is serially diluted to create a range of concentrations.

    • In a microplate, the recombinant polymerase, fluorogenic substrate, and inhibitor dilutions (or vehicle control) are combined in the assay buffer.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

  • Data Acquisition :

    • As the PA endonuclease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.

    • Fluorescence is measured at regular intervals using a plate reader.

  • Data Analysis :

    • The rate of reaction is calculated from the slope of the fluorescence-versus-time plot.

    • The percent inhibition for each inhibitor concentration is determined relative to the vehicle control.

    • The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Antiviral Activity - Plaque Reduction Assay (Generalized Protocol)

This cell-based assay determines the concentration of an antiviral agent required to reduce the number of viral plaques.[18]

  • Cell Culture :

    • A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in multi-well plates.

  • Virus Infection :

    • The cell monolayer is washed, and then infected with a known titer of influenza virus for a short adsorption period (e.g., 1 hour).

  • Inhibitor Treatment :

    • After adsorption, the virus inoculum is removed.

    • The cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound (e.g., baloxavir acid). A no-drug control is included.

  • Incubation :

    • Plates are incubated for 2-3 days to allow for virus replication and plaque formation. Plaques are localized areas of cell death caused by viral replication.

  • Plaque Visualization and Counting :

    • The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet), which stains living cells. Plaques appear as clear zones.

    • The number of plaques in each well is counted.

  • Data Analysis :

    • The EC₅₀ value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.

Phase 3 Clinical Trial Design (CAPSTONE Model)

This protocol outlines the design of a randomized, double-blind, controlled trial to evaluate the efficacy and safety of this compound.[4]

  • Study Population :

    • Patients (e.g., aged 12 years or older) presenting with an influenza-like illness with symptom onset within 48 hours.[4]

    • Influenza infection is confirmed by a rapid influenza diagnostic test.

    • Specific inclusion/exclusion criteria are applied (e.g., CAPSTONE-2 focused on patients with at least one risk factor for complications).[4]

  • Trial Design and Randomization :

    • A multicenter, randomized, double-blind, placebo- and active-controlled design.

    • Patients are randomly assigned (e.g., in a 1:1:1 ratio) to one of three treatment arms:

      • Experimental Arm : Single, weight-based dose of this compound (e.g., 40 mg for <80 kg, 80 mg for ≥80 kg).[4]

      • Active Comparator Arm : Oseltamivir (e.g., 75 mg twice daily for 5 days).[4]

      • Placebo Arm : Matching placebo.[4]

  • Endpoints :

    • Primary Endpoint : Time to alleviation/improvement of influenza symptoms (TTIIS), recorded by patients in a diary.[4]

    • Secondary Endpoints : Time to resolution of fever, viral titers in nasopharyngeal swabs at various time points, incidence of influenza-related complications.

  • Data Collection and Analysis :

    • Symptom scores and body temperature are recorded daily.

    • Nasopharyngeal swabs are collected for virologic assessment (e.g., viral load by RT-PCR).

    • Safety is assessed by monitoring adverse events throughout the study.

    • Statistical analysis (e.g., Kaplan-Meier analysis for time-to-event endpoints) is performed on the modified intention-to-treat population.[4]

G Target Target Identification (Cap-Dependent Endonuclease) Screening In Vitro Screening (Enzyme Inhibition Assays) Target->Screening CellAssays Cell-Based Assays (Plaque Reduction, EC50) Screening->CellAssays AnimalModels In Vivo Animal Models (Efficacy & Safety) CellAssays->AnimalModels Phase1 Phase I Clinical Trials (Safety, PK/PD in Humans) AnimalModels->Phase1 Phase2 Phase II Clinical Trials (Dose-Ranging, Efficacy) Phase1->Phase2 Phase3 Phase III Clinical Trials (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval (FDA, EMA, etc.) Phase3->Approval

Diagram 3: Antiviral Drug Development Workflow

Resistance

As with other antivirals, resistance to baloxavir can emerge. The most commonly observed substitution is I38T in the PA protein, which confers reduced susceptibility to baloxavir.[4][18] In clinical studies, the emergence of such variants has been observed in a subset of baloxavir-treated patients.[4] While the clinical impact of these mutations is still under investigation, monitoring for resistant strains is crucial.[5] Notably, baloxavir remains active against strains resistant to neuraminidase inhibitors, highlighting its importance as a therapeutic alternative.

Conclusion

This compound represents a significant advancement in the treatment of influenza. Its novel mechanism of action, targeting the cap-dependent endonuclease, provides a potent antiviral effect against a broad range of influenza viruses.[3][19] With a simple single-dose regimen and a favorable safety profile, it offers a valuable and convenient option for the management of acute, uncomplicated influenza.[1][3] Continued surveillance for resistance and further studies in different patient populations will continue to define its role in clinical practice.[8]

References

Pharmacological profile of Baloxavir Marboxil's active metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baloxavir marboxil, a first-in-class antiviral agent, has emerged as a significant therapeutic option for influenza virus infections. Its clinical efficacy is attributed to its rapid conversion to the active metabolite, baloxavir acid (BXA). This technical guide provides an in-depth review of the pharmacological profile of baloxavir acid, focusing on its mechanism of action, in vitro antiviral activity, pharmacokinetic properties, and resistance profile. Detailed methodologies for key experimental assays are provided to facilitate further research and development in this area.

Introduction

This compound is an orally administered prodrug that is rapidly and extensively hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active form, baloxavir acid.[1] Baloxavir acid is a potent inhibitor of the cap-dependent endonuclease, a crucial enzyme in the influenza virus replication cycle.[2] This novel mechanism of action distinguishes it from neuraminidase inhibitors and provides activity against a broad range of influenza A and B viruses, including strains resistant to other antiviral agents.[3]

Mechanism of Action

Baloxavir acid targets the polymerase acidic (PA) protein of the influenza virus RNA polymerase complex.[2] Specifically, it inhibits the cap-dependent endonuclease activity of the PA subunit.[2] This endonuclease is responsible for a critical process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1] By inhibiting this step, baloxavir acid effectively blocks viral gene transcription and, consequently, viral replication.[2]

The inhibitory action of baloxavir acid involves chelation of the two divalent metal ions present in the active site of the endonuclease.[4] This interaction is crucial for its high-potency inhibition.[4]

Baloxavir_Acid_Mechanism_of_Action cluster_nucleus Infected Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase Binds to PB2 Capped_Primer Capped RNA Primer (10-13 nucleotides) Viral_Polymerase->Capped_Primer 'Cap-Snatching' Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Primer for Transcription Protein_Synthesis Viral Protein Synthesis (in Cytoplasm) Viral_mRNA->Protein_Synthesis Replication Viral Replication Protein_Synthesis->Replication Baloxavir_Acid Baloxavir Acid (BXA) Endonuclease_Site Cap-Dependent Endonuclease Active Site (PA Subunit) Baloxavir_Acid->Endonuclease_Site

Figure 1: Mechanism of action of Baloxavir Acid (BXA).

In Vitro Antiviral Activity

Baloxavir acid demonstrates potent and broad-spectrum antiviral activity against influenza A and B viruses in vitro. This includes activity against various subtypes and strains, including those resistant to neuraminidase inhibitors. The tables below summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various studies.

Influenza VirusStrainEC50 (nM) [Mean ± SD]Reference
Influenza A A(H1N1)pdm090.48 ± 0.22[5]
A(H1N1)pdm090.7 ± 0.5[6]
A(H3N2)19.55 ± 5.66[5]
A(H3N2)1.2 ± 0.6[6]
Influenza B Victoria Lineage7.2 ± 3.5[6]
Yamagata Lineage5.8 ± 4.5[6]
Table 1: In Vitro Antiviral Activity (EC50) of Baloxavir Acid Against Seasonal Influenza Viruses.
Influenza VirusStrainIC50 (nM) [Median]Reference
Influenza A A(H1N1)pdm090.28[7]
A(H3N2)0.16[7]
Influenza B Victoria Lineage3.42[7]
Yamagata Lineage2.43[7]
Table 2: In Vitro Antiviral Activity (IC50) of Baloxavir Acid Against Seasonal Influenza Viruses.

Pharmacokinetic Profile

Following oral administration of the prodrug this compound, baloxavir acid is rapidly formed and exhibits a pharmacokinetic profile supportive of a single-dose regimen.[8]

Baloxavir_Marboxil_Metabolism Prodrug This compound (Oral Administration) Hydrolysis Hydrolysis Prodrug->Hydrolysis Active_Metabolite Baloxavir Acid (BXA) (Active Form in Plasma) Hydrolysis->Active_Metabolite Arylacetamide deacetylase (Intestine, Liver, Blood) Metabolism Metabolism Active_Metabolite->Metabolism Excretion Excretion Metabolism->Excretion Primarily UGT1A3 Minorly CYP3A4

Figure 2: Metabolic activation of this compound.

ParameterValue (Mean ± SD or Range)Reference
Tmax (Time to Peak Plasma Concentration) ~4 hours[9]
Cmax (Peak Plasma Concentration) 40 mg dose: 107.6 ng/mL[9]
80 mg dose: 206.9 ng/mL[9]
AUC0–inf (Area Under the Curve) 40 mg dose: 6955 ng·h/mL[9]
80 mg dose: 9643 ng·h/mL[9]
t1/2 (Terminal Elimination Half-life) 79.1 hours[1]
80.8 - 98.3 hours[10]
Protein Binding 92.9% - 93.9%[1]
Metabolism Primarily UGT1A3, minor contribution from CYP3A4[1]
Excretion ~80% in feces, ~15% in urine[1]
Table 3: Human Pharmacokinetic Parameters of Baloxavir Acid Following a Single Oral Dose of this compound.

Resistance Profile

Resistance to baloxavir acid has been observed both in vitro and in clinical settings. The primary mechanism of resistance involves amino acid substitutions in the PA protein, with the most frequently reported substitution being isoleucine to threonine at position 38 (I38T).[2] Other substitutions at this position (I38M/F) and at other residues such as E23 and A37 have also been noted.[7] The I38T substitution can lead to a significant increase in the IC50 value of baloxavir acid.[2] While the I38T variant may have reduced replicative fitness in some contexts, it has been shown to be transmissible.[2]

Key Experimental Methodologies

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Plaque_Reduction_Assay_Workflow Start Start Seed_Cells 1. Seed MDCK cells in 6-well plates Start->Seed_Cells Confluent_Monolayer 2. Incubate until confluent monolayer forms Seed_Cells->Confluent_Monolayer Infect_Cells 4. Infect cell monolayers with diluted virus Confluent_Monolayer->Infect_Cells Prepare_Virus_Dilutions 3. Prepare serial dilutions of influenza virus Prepare_Virus_Dilutions->Infect_Cells Adsorption 5. Allow virus adsorption (e.g., 1 hour at 37°C) Infect_Cells->Adsorption Add_Overlay 7. Remove inoculum and add the overlay medium Adsorption->Add_Overlay Prepare_Overlay 6. Prepare semi-solid overlay (e.g., agarose or Avicel) with varying concentrations of Baloxavir Acid Prepare_Overlay->Add_Overlay Incubate 8. Incubate for 2-3 days for plaque formation Add_Overlay->Incubate Fix_and_Stain 9. Fix cells (e.g., with formalin) and stain (e.g., with crystal violet) Incubate->Fix_and_Stain Count_Plaques 10. Count visible plaques in each well Fix_and_Stain->Count_Plaques Calculate_IC50 11. Calculate IC50 value (concentration inhibiting 50% of plaque formation) Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for a Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well or 12-well plates and cultured until a confluent monolayer is formed.[11][12]

  • Virus Dilution and Infection: The influenza virus stock is serially diluted. The cell culture medium is removed, and the monolayers are inoculated with a standardized amount of virus (e.g., 50 plaque-forming units per well).[12]

  • Virus Adsorption: The plates are incubated for approximately 1 hour at 37°C to allow the virus to adsorb to the cells.[13]

  • Overlay Application: The virus inoculum is removed. A semi-solid overlay medium (e.g., containing agarose or Avicel) mixed with varying concentrations of baloxavir acid is added to each well.[11][12] This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).

  • Incubation: Plates are incubated for 2-3 days at 37°C to allow for plaque development.[13]

  • Plaque Visualization: The cells are fixed with a solution such as 10% formalin. The overlay is then removed, and the cell monolayer is stained with a dye like crystal violet, which stains living cells. Plaques are visible as clear areas where cells have been lysed by the virus.[12]

  • Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value, the concentration of baloxavir acid that reduces the number of plaques by 50% compared to the no-drug control, is then calculated.[7]

Cap-Dependent Endonuclease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of baloxavir acid on the enzymatic activity of the influenza PA endonuclease.

Protocol:

  • Enzyme Source: The influenza virus polymerase complex (or a recombinant PA subunit) is purified. This can be achieved by purifying viral ribonucleoproteins (vRNPs) from virus particles propagated in embryonated chicken eggs.[14]

  • Substrate: A synthetic, short-capped RNA oligonucleotide, often radiolabeled or fluorescently labeled, is used as the substrate for the endonuclease.[14]

  • Reaction Conditions: The purified enzyme is incubated with the RNA substrate in a reaction buffer containing divalent metal ions (e.g., Mg2+), which are essential cofactors for the endonuclease activity.[14]

  • Inhibition Assessment: To determine the inhibitory activity of baloxavir acid, the enzyme is pre-incubated with various concentrations of the compound before the addition of the RNA substrate.[14]

  • Reaction and Quenching: The enzymatic reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C) and is then stopped (quenched).[14]

  • Product Analysis: The reaction products (cleaved RNA fragments) are separated from the uncleaved substrate using methods like denaturing polyacrylamide gel electrophoresis (PAGE).[14]

  • Data Analysis: The amount of cleaved product is quantified (e.g., by autoradiography or fluorescence imaging). The IC50 value, representing the concentration of baloxavir acid that inhibits 50% of the endonuclease activity, is calculated from the dose-response curve.[15]

Conclusion

Baloxavir acid, the active metabolite of this compound, is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease. It exhibits broad-spectrum activity against influenza A and B viruses and possesses a favorable pharmacokinetic profile that allows for single-dose administration. While the emergence of resistance, primarily through the I38T mutation in the PA protein, warrants ongoing surveillance, baloxavir acid represents a significant advancement in the treatment of influenza. The detailed methodologies provided in this guide serve as a resource for the continued investigation and development of novel anti-influenza therapeutics targeting viral replication.

References

A Technical Guide to the Early Antiviral Spectrum of Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the early research defining the antiviral spectrum of Baloxavir Marboxil. It covers its novel mechanism of action, quantitative in vitro and in vivo efficacy data, and the experimental methodologies employed in these foundational studies.

Core Mechanism of Action: Cap-Dependent Endonuclease Inhibition

This compound is an orally administered prodrug that is rapidly hydrolyzed in the body to its active metabolite, baloxavir acid (BXA).[1][2] BXA introduces a novel mechanism for combating influenza by selectively inhibiting the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) protein, a critical component of the influenza virus's RNA polymerase complex.[3][4]

This inhibition targets the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs.[1] By blocking this essential step, BXA effectively halts viral gene transcription and replication.[1][3] This mechanism is distinct from neuraminidase inhibitors, which act at a later stage to prevent viral release, and M2 ion channel blockers.[3]

BALOXAVIR_MECHANISM cluster_host Host Cell Nucleus cluster_virus Influenza Virus Action HOST_mRNA Host Pre-mRNA CAPPED_HOST_mRNA Capped Host mRNA HOST_mRNA->CAPPED_HOST_mRNA Capping CAP_SNATCH Cap-Snatching by PA Endonuclease CAPPED_HOST_mRNA->CAP_SNATCH VIRAL_POLYMERASE Viral Polymerase (PA, PB1, PB2) VIRAL_POLYMERASE->CAP_SNATCH VIRAL_TRANSCRIPTION Viral mRNA Transcription CAP_SNATCH->VIRAL_TRANSCRIPTION Provides Primer VIRAL_REPLICATION Virus Replication VIRAL_TRANSCRIPTION->VIRAL_REPLICATION PRODRUG This compound (Oral Prodrug) ACTIVE_DRUG Baloxavir Acid (BXA) (Active Metabolite) PRODRUG->ACTIVE_DRUG Hydrolysis (in vivo) ACTIVE_DRUG->CAP_SNATCH INHIBITS

Caption: Mechanism of Baloxavir Acid (BXA) inhibiting viral replication.

In Vitro Antiviral Spectrum

Early in vitro studies were crucial in establishing the breadth and potency of baloxavir acid's antiviral activity. These assays demonstrated efficacy against a wide range of influenza viruses, including strains with resistance to existing antiviral classes.[3][5]

Data Presentation: In Vitro Efficacy of Baloxavir Acid (BXA)

The following table summarizes the 50% inhibitory concentration (IC50) of BXA against various influenza virus strains as determined in a polymerase acidic (PA) endonuclease assay.

Virus TypeStrain/SubtypeIC50 Range (nM)Citation(s)
Influenza A Seasonal Subtypes1.4 - 3.1[6]
Influenza B Seasonal Subtypes4.5 - 8.9[6]
Avian Influenza A H5N1, H7N9Potent Activity[3]
Avian Influenza A H1N2, H5N2, H5N6, H9N2Broad Potency[5]
NAI-Resistant A/WSN/33-NA/H274YConfirmed Activity[5]
Experimental Protocols

This enzymatic assay directly measures the ability of a compound to inhibit the cap-snatching function of the viral PA subunit.

  • Enzyme Preparation: The influenza virus PA endonuclease domain is expressed and purified.

  • Substrate: A fluorescently labeled, capped RNA oligonucleotide is used as the substrate.

  • Reaction: The purified PA endonuclease is incubated with the RNA substrate in the presence of varying concentrations of the test compound (e.g., baloxavir acid).

  • Detection: The cleavage of the RNA substrate by the endonuclease is measured, typically by fluorescence polarization or a similar detection method.

  • Analysis: The concentration of the compound that inhibits 50% of the endonuclease activity is calculated as the IC50 value.[6]

This cell-based assay quantifies the reduction in infectious virus production in the presence of an antiviral agent.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.[5]

  • Infection: Cells are infected with a known titer of an influenza virus strain (e.g., 100 TCID50/well).[5]

  • Treatment: Immediately after infection, the cell culture medium is replaced with media containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a defined period (e.g., 24-48 hours) to allow for multiple cycles of viral replication.

  • Virus Quantification: The supernatant from each well is collected, and the amount of infectious virus is titrated, commonly using a 50% Tissue Culture Infectious Dose (TCID50) assay on fresh MDCK cells.[5]

  • Analysis: The effective concentration that reduces the viral yield by 50% (EC50) is determined from the dose-response curve.

YIELD_REDUCTION_WORKFLOW START Start SEED_CELLS 1. Seed MDCK Cells in 96-well plates START->SEED_CELLS INFECT 2. Infect cells with Influenza Virus SEED_CELLS->INFECT TREAT 3. Add media containing serial dilutions of BXA INFECT->TREAT INCUBATE 4. Incubate for 24-48 hours TREAT->INCUBATE HARVEST 5. Harvest supernatant from each well INCUBATE->HARVEST TITRATE 6. Quantify viral titer in supernatant (TCID50) HARVEST->TITRATE ANALYZE 7. Calculate EC50 value from dose-response curve TITRATE->ANALYZE END End ANALYZE->END MEK_PATHWAY cluster_pathway Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus RAF Raf MEK MEK RAF->MEK ERK ERK MEK->ERK vRNP_EXPORT vRNP Nuclear Export ERK->vRNP_EXPORT Promotes vRNA_REP Viral RNA Replication & Transcription vRNA_REP->vRNP_EXPORT PROGENY Progeny Virions vRNP_EXPORT->PROGENY VIRUS Influenza Virus Infection VIRUS->RAF Activates BXA Baloxavir Acid (BXA) BXA->vRNA_REP INHIBITS MEK_I MEK Inhibitor (e.g., ATR-002) MEK_I->MEK INHIBITS

References

Baloxavir Marboxil: A Deep Dive into the Inhibition of Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of Baloxavir Marboxil, a first-in-class antiviral agent that inhibits influenza virus replication through a novel mechanism of action. Tailored for researchers, scientists, and professionals in drug development, this document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, baloxavir acid.[1] Baloxavir acid targets and inhibits the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) protein, an essential component of the influenza virus RNA polymerase complex.[2][3] This inhibition prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs (mRNAs).[1][2] The cap-snatching process is a critical step for the initiation of viral mRNA synthesis, as it provides the necessary primer for the viral RNA-dependent RNA polymerase to begin transcription.[1][2] By blocking this process, baloxavir acid effectively halts the production of viral mRNAs, leading to a potent suppression of viral replication.[2][4]

The influenza RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and the polymerase acidic protein (PA).[3] The PB2 subunit is responsible for binding to the 5' cap of host pre-mRNAs, while the PA subunit contains the endonuclease active site that cleaves the host mRNA downstream of the cap.[1] Baloxavir acid specifically binds to the active site of the PA subunit, preventing this cleavage and thereby inhibiting the entire cap-snatching process.[2]

BALOXAVIR_MECHANISM cluster_host_cell Host Cell Nucleus cluster_inhibition Inhibition by Baloxavir Acid Host_pre_mRNA Host pre-mRNA (with 5' Cap) Viral_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase 1. Binding & Cap-Snatching Capped_Primer Capped RNA Primer Viral_Polymerase->Capped_Primer 2. Generates Primer Inhibited_Polymerase Inhibited Polymerase Complex Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA 3. Initiates Transcription Progeny_Virions Progeny Virions Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins 4. Translation Viral_Proteins->Progeny_Virions 5. Assembly Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Metabolite) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis Baloxavir_Acid->Viral_Polymerase Inhibits PA Endonuclease

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and clinical studies. The following tables summarize key data points, providing a comparative overview of its antiviral activity.

Table 1: In Vitro Inhibitory Activity of Baloxavir Acid
Influenza Virus Strain/TypeAssay TypeIC50 / EC50 (nM)Reference
Influenza A (H1N1)pdm09Focus Reduction Assay0.28 (median)[5]
Influenza A (H3N2)Focus Reduction Assay0.16 (median)[5]
Influenza B (Victoria lineage)Focus Reduction Assay3.42 (median)[5]
Influenza B (Yamagata lineage)Focus Reduction Assay2.43 (median)[5]
Influenza A VirusesPA Endonuclease Assay1.4 - 3.1[6]
Influenza B VirusesPA Endonuclease Assay4.5 - 8.9[6]
NAI-Resistant StrainsFocus Reduction AssayWithin expected range for susceptible strains[7]
A/PR/8/34-PA/I38T MutantPlaque Reduction Assay54-fold higher than wild-type[5]
A/PR/8/34-PA/I38T MutantFocus Reduction Assay44-fold higher than wild-type[5]
Table 2: Clinical Efficacy in Otherwise Healthy Adults and Adolescents (CAPSTONE-1)
EndpointThis compoundOseltamivirPlaceboReference
Median Time to Alleviation of Symptoms (hours)53.753.880.2[8][9]
Reduction in Time to Symptom Alleviation vs. Placebo (hours)26.5--[10]
Median Time to Cessation of Viral Shedding (hours)48.096.096.0[8]
Reduction in Viral Load at Day 1Superior to Oseltamivir and Placebo--[11]
Table 3: Clinical Efficacy in High-Risk Patients (CAPSTONE-2)
EndpointThis compoundOseltamivirPlaceboReference
Median Time to Improvement of Symptoms (hours)73.281.0102.3[8]
Reduction in Time to Symptom Improvement vs. Placebo (hours)29.1--[8]
Median Time to Improvement (Influenza B) (hours)74.6101.6100.6[8]
Table 4: Clinical Efficacy in Pediatric Patients (miniSTONE-2 & other studies)
EndpointThis compoundOseltamivirReference
Median Time to Alleviation of Signs and Symptoms (hours)138.1150.0[12]
Median Time to Illness Alleviation (TTIA) (hours)44.872.2[13]
Median Time to Cessation of Virus Shedding (hours)48.0192.0[13]
Incidence of Adverse Events46.1%53.4%[12]
Change in Viral Titer from Baseline (48 hours)Significantly greater reduction-[14]
Change in Viral RNA Load from Baseline (48 hours)Significantly greater reduction-[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the antiviral activity of this compound.

Cap-Dependent Endonuclease (CEN) Inhibition Assay

This assay measures the ability of a compound to inhibit the endonuclease activity of the influenza virus PA protein.

Principle: A fluorogenic substrate, which is cleaved by the PA endonuclease, is used. Inhibition of the cleavage results in a decreased fluorescence signal.

Materials:

  • Recombinant influenza virus PA subunit

  • Fluorogenic substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

  • Test compound (Baloxavir Acid)

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of Baloxavir Acid in the assay buffer.

  • In a 384-well plate, add the recombinant PA subunit to each well.

  • Add the diluted Baloxavir Acid or vehicle control to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Principle: A monolayer of susceptible cells is infected with influenza virus in the presence of varying concentrations of the antiviral agent. A semi-solid overlay is added to restrict virus spread to adjacent cells, resulting in the formation of localized lesions (plaques). The number of plaques is proportional to the amount of infectious virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Baloxavir Acid

  • Cell culture medium (e.g., DMEM)

  • Semi-solid overlay (e.g., containing Avicel or agarose)

  • Trypsin (for virus activation)

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

  • Prepare serial dilutions of Baloxavir Acid in serum-free medium.

  • Prepare a standardized dilution of influenza virus stock and pre-incubate it with the different concentrations of Baloxavir Acid for 1 hour at 37°C.

  • Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

  • Inoculate the cell monolayers with the virus-drug mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Aspirate the inoculum and add the semi-solid overlay containing the corresponding concentration of Baloxavir Acid and trypsin.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with a formalin solution.

  • Remove the overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

  • Determine the IC50 value from the dose-response curve.[16]

Focus Reduction Assay (FRA)

This assay is similar to the plaque reduction assay but uses immunostaining to detect infected cells (foci) before visible plaques are formed.

Principle: This method is more rapid than the traditional plaque assay. Infected cells are detected using a primary antibody specific for a viral protein (e.g., nucleoprotein) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric reaction.

Materials:

  • All materials for the Plaque Reduction Assay (excluding crystal violet)

  • Primary antibody against influenza virus nucleoprotein

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Fixation and permeabilization buffers

Procedure:

  • Follow steps 1-7 of the Plaque Reduction Assay protocol.

  • Incubate the plates for a shorter period (e.g., 24-48 hours).

  • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilize the cells to allow antibody entry.

  • Incubate with the primary antibody against the influenza nucleoprotein.

  • Wash the cells and incubate with the enzyme-conjugated secondary antibody.

  • Wash the cells and add the enzyme substrate to visualize the foci of infected cells.

  • Count the number of foci.

  • Calculate the percentage of focus reduction and determine the IC50 value.[5]

Experimental and Developmental Workflow

The discovery and development of an antiviral agent like this compound follows a structured workflow from initial screening to post-market surveillance.

ANTIVIRAL_WORKFLOW Target_ID Target Identification (e.g., Cap-Dependent Endonuclease) HTS High-Throughput Screening (e.g., CEN Inhibition Assay) Target_ID->HTS Lead_Opt Lead Optimization (Structure-Activity Relationship) HTS->Lead_Opt In_Vitro In Vitro Characterization (Plaque/Focus Reduction Assays, IC50 Determination) Lead_Opt->In_Vitro Animal_Models Preclinical Studies (Animal Models of Influenza) In_Vitro->Animal_Models Phase_I Phase I Clinical Trials (Safety & Pharmacokinetics) Animal_Models->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Approval Regulatory Approval (e.g., FDA, EMA) Phase_III->Approval Post_Market Phase IV / Post-Market Surveillance (Resistance Monitoring) Approval->Post_Market

Figure 2: Antiviral Drug Development Workflow.

Resistance

Amino acid substitutions in the PA protein can lead to reduced susceptibility to baloxavir. The most frequently observed substitution is I38T, which can emerge during treatment.[1][4] Monitoring for the emergence of such resistant variants is a critical aspect of post-market surveillance and ongoing clinical research.[17]

Conclusion

This compound represents a significant advancement in the treatment of influenza, offering a novel mechanism of action that results in a rapid reduction of viral load. Its single-dose regimen provides a convenient and effective option for patients. This technical guide has provided a comprehensive overview of its core mechanism, quantitative efficacy data, and the experimental protocols used for its characterization, serving as a valuable resource for the scientific community engaged in antiviral research and development.

References

A Technical Guide to the Novelty of Baloxavir Marboxil Compared to Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical comparison of Baloxavir Marboxil, a first-in-class cap-dependent endonuclease inhibitor, and the established class of neuraminidase inhibitors for the treatment of influenza. It details their distinct mechanisms of action, comparative efficacy, resistance profiles, and the experimental protocols used for their evaluation.

Introduction: A New Paradigm in Influenza Antiviral Therapy

For nearly two decades, neuraminidase inhibitors (NAIs) have been the cornerstone of antiviral treatment for influenza. These agents, which include oseltamivir, zanamivir, peramivir, and laninamivir, target the viral neuraminidase enzyme, preventing the release of progeny virions from infected host cells.[1][2] However, the constant evolution of the influenza virus and the potential for resistance necessitate the development of novel therapeutics with different mechanisms of action.[3]

This compound (BXM) represents a significant advancement in this field.[4] Approved in Japan and the United States in 2018, it is a prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA).[5][6] BXA introduces a novel mechanism by inhibiting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a critical step in viral gene transcription.[4][5][7] This guide dissects the fundamental differences between these two classes of antivirals, providing the technical data and methodologies essential for a comprehensive understanding.

Comparative Mechanism of Action

The novelty of this compound lies in its targeting of a different, earlier stage of the viral lifecycle compared to neuraminidase inhibitors.

This compound: Inhibition of Viral Transcription

Baloxavir acid targets the "cap-snatching" process, an essential mechanism for the influenza virus, which is an RNA virus.[6] To transcribe its own messenger RNA (mRNA), the virus must hijack the host cell's machinery. It does this by cleaving the 5' cap structures from host pre-mRNAs using its cap-dependent endonuclease, located in the PA subunit of the viral RNA polymerase complex.[5][6] These capped fragments are then used as primers to initiate the synthesis of viral mRNA.[7]

Baloxavir acid selectively binds to the active site of the PA endonuclease, chelating the essential metal ions and preventing this "cap-snatching."[6] By blocking the initiation of viral mRNA synthesis, it effectively halts viral replication at its source.[8][9]

cluster_HostCell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' Cap) Viral_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase PB2 subunit binds 5' Cap Capped_Primer Capped RNA Primer (Snatched from Host) Viral_Polymerase->Capped_Primer PA Endonuclease 'Cap-Snatching' Baloxavir Baloxavir Acid Baloxavir->Viral_Polymerase Inhibits PA Endonuclease Viral_mRNA Viral mRNA Synthesis Capped_Primer->Viral_mRNA PB1 Polymerase initiates Transcription

Caption: Mechanism of Action of Baloxavir Acid.

Neuraminidase Inhibitors: Inhibition of Viral Release

Neuraminidase inhibitors act at the final stage of the viral replication cycle. After new virions are assembled and bud from the host cell membrane, they remain attached to the cell surface via the interaction between viral hemagglutinin (HA) and sialic acid receptors.[1][10] The viral neuraminidase (NA) enzyme is responsible for cleaving these sialic acid residues, allowing the newly formed virions to be released and infect other cells.[2][11]

NAIs are designed as sialic acid analogues.[1] They bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This action effectively traps the progeny virions on the surface of the infected cell, preventing their release and spread.[1][10]

cluster_HostCellSurface Host Cell Surface Host_Cell Infected Host Cell Budding_Virion Budding Progeny Virion Host_Cell->Budding_Virion HA binds to Sialic Acid Sialic_Acid Sialic Acid Receptor Budding_Virion->Sialic_Acid Released_Virion Released Virion Budding_Virion->Released_Virion Neuraminidase cleaves Sialic Acid to release virion NAI Neuraminidase Inhibitor NAI->Budding_Virion Inhibits Neuraminidase

Caption: Mechanism of Action of Neuraminidase Inhibitors.

Comparative Efficacy

The different mechanisms of Baloxavir and NAIs translate to distinct efficacy profiles, both in vitro and in clinical settings.

In Vitro Antiviral Activity

Baloxavir acid has demonstrated potent inhibition of influenza A and B viruses in vitro, with 50% inhibitory concentration (IC50) values in the low nanomolar range.[7]

Antiviral AgentVirus Type/SubtypeIC₅₀ / EC₅₀ Range (nM)Target
Baloxavir Acid Influenza A1.4 - 3.1PA Endonuclease[7]
Influenza B4.5 - 8.9PA Endonuclease[7]
Oseltamivir Carboxylate Influenza A (H1N1pdm09)~0.5 - 2.0Neuraminidase
Influenza A (H3N2)~1.0 - 10.0Neuraminidase
Influenza B~10.0 - 50.0Neuraminidase[12]
Zanamivir Influenza A~0.5 - 2.0Neuraminidase
Influenza B~1.0 - 5.0Neuraminidase
Peramivir Influenza A & B~0.1 - 1.0Neuraminidase[13]

Note: IC₅₀/EC₅₀ values are approximate and can vary based on the specific viral strain and assay conditions.

Clinical Efficacy

Clinical trials have shown that a single dose of Baloxavir is as effective as a five-day course of oseltamivir in alleviating symptoms but demonstrates a superior and more rapid reduction in viral load.[4][14]

Clinical EndpointThis compoundOseltamivirPlaceboNotes
Time to Alleviation of Symptoms (TTAS) - Median Hours 44.8 - 53.5 h72.2 - 80.2 h80.2 hBaloxavir is non-inferior or superior to Oseltamivir.[15][16]
Time to Cessation of Viral Shedding - Median Hours 48.0 h192.0 h96.0 hBaloxavir shows a significantly faster reduction in viral load.[15]
Change in Virus Titer at 24h (log10 TCID50/mL) Significant ReductionLess Reduction-Baloxavir leads to a more rapid decline in viral titers compared to oseltamivir and placebo.[14][17]
Time to Resolution of Fever - Median Hours 22.0 - 24.5 h23.1 - 42.5 h42.0 hGenerally comparable between Baloxavir and Oseltamivir.[15][18]

Data compiled from multiple clinical trials including CAPSTONE-1, CAPSTONE-2, and pediatric studies.[14][15][16][17][18]

Resistance Profiles

Both classes of drugs have a relatively low genetic barrier to resistance, typically requiring a single amino acid substitution.

FeatureThis compoundNeuraminidase Inhibitors (Oseltamivir)
Primary Target Polymerase Acidic (PA) ProteinNeuraminidase (NA) Protein
Key Resistance Mutation(s) IAV: I38T, I38F, E23K[19][20]IBV: I38T, I38M[20]A(H1N1): H275YA(H3N2): R292KInfluenza B: D198N, I222T[21]
Fold-Increase in IC₅₀ with Resistance >10-fold to >100-fold[16][19]>100-fold for Oseltamivir (H275Y)
Frequency of Treatment-Emergent Resistance 5-10% in adults; up to 23% in children.[22][23]Generally lower, but higher in specific subtypes like A(H1N1)pdm09.[24]
Clinical Impact Associated with delayed symptom alleviation and prolonged viral shedding.[16]Can lead to treatment failure, particularly in immunocompromised patients.[16]
Cross-Resistance None with NAIs.None with Baloxavir.

The emergence of PA/I38X substitutions after baloxavir treatment has been linked to a transient increase in viral titers and prolonged viral detection.[16] While sustained transmission of baloxavir-resistant viruses has not been observed on a large scale, it remains a critical area for surveillance.[22]

Key Experimental Protocols

Evaluating the efficacy of these antivirals requires specific in vitro assays targeting their respective enzymes.

Cap-Dependent Endonuclease (CEN) Inhibition Assay

This assay measures the ability of a compound to inhibit the "cap-snatching" activity of the influenza virus polymerase complex.

Methodology:

  • Source of Enzyme: Purify viral ribonucleoproteins (vRNPs) from influenza virus particles (e.g., A/WSN/33 strain) propagated in embryonated chicken eggs. The vRNPs serve as the source of the polymerase complex containing the PA endonuclease.[25]

  • Substrate: A radiolabeled or fluorescently-labeled short capped RNA oligonucleotide is used as the substrate.

  • Reaction: The purified vRNPs are incubated with the labeled RNA substrate in the presence of various concentrations of the test inhibitor (e.g., baloxavir acid).

  • Detection: The reaction products (cleaved RNA fragments) are separated from the intact substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The amount of cleaved product is quantified using phosphorimaging or fluorescence detection. The IC₅₀ value is calculated by determining the inhibitor concentration that reduces endonuclease activity by 50%.

Start Start Purify Purify Viral Ribonucleoproteins (vRNPs) from Influenza Virus Start->Purify Prepare_Substrate Prepare Labeled Capped RNA Substrate Start->Prepare_Substrate Incubate Incubate vRNPs + Substrate with serial dilutions of Baloxavir Acid Purify->Incubate Prepare_Substrate->Incubate Separate Separate Cleaved Products via Denaturing PAGE Incubate->Separate Quantify Quantify Cleaved Products (Phosphorimager/Fluorometer) Separate->Quantify Calculate Calculate IC50 Value Quantify->Calculate End End Calculate->End

Caption: Workflow for a CEN Inhibition Assay.

Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)

This is a common method to assess the susceptibility of influenza viruses to NAIs. The assay uses a fluorogenic substrate that, when cleaved by the NA enzyme, releases a fluorescent signal.[26]

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the NA inhibitors (e.g., oseltamivir carboxylate, zanamivir) in an appropriate assay buffer. Prepare the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[26]

  • Virus Titration: Dilute the virus stock to a concentration that yields a linear enzymatic reaction rate.

  • Assay Plate Setup: In a 96-well plate, add the diluted NA inhibitors. Then, add the diluted virus to each well (except for blanks). Incubate to allow the inhibitor to bind to the enzyme.[26]

  • Enzymatic Reaction: Add the MUNANA substrate to all wells and incubate the plate at 37°C for 1 hour.[26]

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., NaOH in ethanol).[26]

  • Fluorescence Reading: Measure the fluorescence using a fluorometer (excitation ~355 nm, emission ~460 nm).[26] The IC₅₀ is calculated as the inhibitor concentration that reduces NA activity by 50% compared to the virus control without inhibitor.

Start Start Prepare Prepare serial dilutions of NAI and MUNANA substrate Start->Prepare Plate_Setup Add NAI dilutions and titrated influenza virus to 96-well plate Prepare->Plate_Setup Incubate_1 Incubate at RT (45 min) to allow inhibitor binding Plate_Setup->Incubate_1 Add_Substrate Add MUNANA substrate to all wells Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (1 hr) for enzymatic reaction Add_Substrate->Incubate_2 Stop Add Stop Solution (e.g., NaOH/Ethanol) Incubate_2->Stop Read Read Fluorescence (Ex: 355nm, Em: 460nm) Stop->Read Calculate Calculate IC50 Value Read->Calculate End End Calculate->End

Caption: Workflow for a Fluorescence-Based NA Inhibition Assay.

Conclusion

This compound introduces a fundamentally new strategy for combating influenza. Its novelty compared to neuraminidase inhibitors is multi-faceted:

  • Distinct Mechanism: It inhibits viral replication at the transcription stage ("cap-snatching") rather than the viral release stage.[1][5]

  • Rapid Antiviral Effect: It produces a significantly faster and more profound reduction in viral load than NAIs, a potential benefit for reducing transmission.[4][14]

  • Single-Dose Regimen: Its pharmacokinetic profile allows for a convenient single oral dose, which can improve patient adherence compared to the multi-day regimen of oseltamivir.[4]

While the higher frequency of treatment-emergent resistance, particularly in pediatric populations, requires ongoing surveillance and consideration, this compound's unique mechanism and potent, rapid antiviral activity mark it as a pivotal development in influenza therapeutics. It provides a valuable new tool for clinicians and a new avenue of research for drug development professionals.

References

An In-depth Technical Guide to the Initial In Vitro Studies of Baloxavir Marboxil's Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro studies that established the initial potency and mechanism of action of Baloxavir Marboxil. This compound is a first-in-class antiviral drug that targets the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, representing a novel mechanism to combat influenza A and B viruses.[1][2][3] The drug is a prodrug that is rapidly hydrolyzed to its active form, baloxavir acid (BXA), which is responsible for the antiviral activity.[4] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental processes.

Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

Baloxavir acid selectively inhibits the cap-dependent endonuclease activity of the PA protein, a crucial component of the influenza virus's RNA polymerase complex.[5][6] This enzyme is responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell pre-mRNAs.[4] These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[4][7] By inhibiting this step, baloxavir acid effectively halts viral gene transcription and protein synthesis, thereby suppressing virus replication at an early stage.[4][8]

This compound Mechanism of Action cluster_HostCell Host Cell VirusEntry 1. Virus Entry & Uncoating ViralRNPs Viral Ribonucleoproteins (vRNPs) enter Nucleus VirusEntry->ViralRNPs CapSnatching 2. 'Cap-Snatching' (PA Endonuclease) ViralRNPs->CapSnatching Host_pre_mRNA Host pre-mRNA with 5' Cap Host_pre_mRNA->CapSnatching Viral_mRNA_Synth 3. Viral mRNA Synthesis (Transcription) CapSnatching->Viral_mRNA_Synth ViralProteinSynth 4. Viral Protein Synthesis (Translation) Viral_mRNA_Synth->ViralProteinSynth ViralReplication 5. vRNA Replication & Assembly ViralProteinSynth->ViralReplication Budding 6. Progeny Virus Budding & Release ViralReplication->Budding Baloxavir Baloxavir Acid (Active Form) Baloxavir->CapSnatching Workflow for Cell-Based Antiviral Potency Assay Start Start SeedCells 1. Seed Host Cells (e.g., MDCK, A549) in multi-well plates Start->SeedCells InfectCells 2. Infect Cells with Influenza Virus SeedCells->InfectCells AddCompound 3. Add Serial Dilutions of Baloxavir Acid InfectCells->AddCompound Incubate 4. Incubate (24-72 hours) AddCompound->Incubate Quantify 5. Quantify Viral Replication (e.g., Plaque Assay, qRT-PCR) Incubate->Quantify Analyze 6. Analyze Data & Calculate EC50 Value Quantify->Analyze End End Analyze->End Baloxavir Treatment, Resistance, and Fitness Relationship Treatment This compound Treatment Selection Selective Pressure on Viral Population Treatment->Selection Applies Mutation Emergence of PA I38T/M/L Substitutions Selection->Mutation Leads to Susceptibility Reduced Susceptibility to Baloxavir Acid Mutation->Susceptibility Causes Fitness Impaired Replicative Fitness / Endonuclease Activity Mutation->Fitness Causes

References

Methodological & Application

Application Notes and Protocols for Testing Baloxavir Marboxil Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus polymerase, a crucial enzyme for viral replication.[1][2][3] It is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[1][4] These application notes provide detailed protocols for utilizing various cell culture models to assess the in vitro efficacy of this compound against influenza A and B viruses. The included methodologies for viral yield reduction, plaque reduction, and cytotoxicity assays are essential for determining the antiviral activity and selectivity of the compound.

Recommended Cell Culture Models

A variety of cell lines can be employed to evaluate the efficacy of this compound. The choice of cell model can influence the experimental outcomes, and it is recommended to test the compound in multiple cell lines to obtain a comprehensive understanding of its activity.

  • Madin-Darby Canine Kidney (MDCK) Cells: These are the most commonly used cells for influenza virus isolation and propagation due to their high susceptibility to a wide range of influenza strains.[5][6][7][8]

  • Human Lung Adenocarcinoma (A549) Cells: This cell line, derived from human alveolar basal epithelial cells, is a relevant model for studying respiratory virus infections.[9][10][11][12]

  • Normal Human Bronchial Epithelial (NHBE) Cells: As a primary cell model, NHBE cells provide a more physiologically relevant system for studying influenza virus infection and antiviral responses in the human airway.[13][14][15]

  • 3D Cell Culture Models: Advanced models, such as airway organoids or 3D cultures of primary human small airway epithelial cells, offer a more in vivo-like environment to study host-virus interactions and drug efficacy.[16][17]

Data Presentation: In Vitro Efficacy of Baloxavir Acid

The following tables summarize the quantitative data on the in vitro antiviral activity of baloxavir acid, the active metabolite of this compound, against various influenza virus strains in different cell culture models.

Table 1: 50% Effective Concentration (EC50) of Baloxavir Acid against Influenza A and B Viruses

Influenza Virus Strain/SubtypeCell LineAssay TypeEC50 (nM)Reference(s)
Influenza A/H1N1MDCK-SIAT1Plaque Reduction1.0 ± 0.7[16]
Influenza A/H1N1 (I38L mutant)MDCK-SIAT1Plaque Reduction11.8 ± 2.9[16]
Influenza A/H1N1 (I38T mutant)MDCK-SIAT1Plaque Reduction40.9 ± 6.5[16]
Influenza A/H1N1pdm09MDCKCPE Reduction0.48 ± 0.22[13]
Influenza A/H3N2MDCK-SIAT1Plaque Reduction~0.3 ± 0.1[4][16]
Influenza A/H3N2MDCKCPE Reduction>10[13]
Influenza A/H5N1A549CPE Assay-
Influenza A/H5N6---
Influenza A/H7N9---
Influenza B (Victoria)MDCK-SIAT1Plaque Reduction18.9 ± 4.6[16]
Influenza B (Victoria, G199R mutant)MDCK-SIAT1Plaque Reduction38.5 ± 4.2[16]

Table 2: 90% Effective Concentration (EC90) of Baloxavir Acid against Influenza Viruses

Influenza Virus Strain/SubtypeCell LineAssay TypeEC90 (nM)Reference(s)
Influenza A/WSN/33MDCKYield Reduction0.79 ± 0.13
Influenza A/PR/8/34MDCKYield Reduction0.79 ± 0.12
Influenza A/H3N2MDCKYield Reduction0.63 ± 0.25
Influenza B/Hong Kong/5/72MDCKYield Reduction2.2 ± 0.65
Influenza A VirusesMDCKYield Reduction1.2 - 2.8[1][18]
Influenza B VirusesMDCKYield Reduction3.5 - 5.0[1][18]
Influenza C VirusesMDCKYield Reduction8.8 - 9.7[1][18]
Influenza D VirusesMDCKYield Reduction49.8 - 98.3[1][18]

Table 3: 50% Inhibitory Concentration (IC50) and Cytotoxicity (CC50) of Baloxavir Acid

ParameterCell LineAssay TypeConcentrationReference(s)
IC50 (Influenza A H1N1 RNP)293TMinigenome Assay1.3 ± 0.1 nM[16]
IC50 (Influenza A H3N2 RNP)293TMinigenome Assay1.3 ± 0.1 nM[16]
IC50 (Influenza B RNP)293TMinigenome Assay15.6 ± 2.9 nM[16]
CC50MDCK-SIAT1Cell Viability>1,000 nM[16]
CC50Calu-3Cell Viability>1,000 nM[16]
CC50NHBECell Viability>1,000 nM[16]
CC50A549Cell Viability271.8 µM (for ATR-002, a comparator)

Experimental Protocols

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

  • Selected cell line (e.g., MDCK, A549)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock of known titer (TCID50/mL)

  • This compound (or Baloxavir Acid)

  • 96-well cell culture plates

  • Infection medium (serum-free medium containing TPCK-trypsin)

  • MTT or other cell viability reagent

Protocol:

  • Cell Seeding: Seed the selected cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium.

  • Infection: When cells are confluent, wash the monolayer with PBS. Infect the cells with influenza virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01) in a small volume of infection medium for 1 hour at 37°C.

  • Treatment: After the adsorption period, remove the virus inoculum and add the serially diluted this compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 24-72 hours at 37°C with 5% CO2.

  • Harvesting: At the end of the incubation period, collect the supernatant from each well.

  • Titration: Determine the viral titer in the collected supernatants using a TCID50 assay on a fresh monolayer of cells.

  • Data Analysis: Calculate the percent reduction in viral yield for each compound concentration compared to the virus control. Determine the EC50 and EC90 values by plotting the percent reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.

Materials:

  • Selected cell line (e.g., MDCK)

  • Cell culture medium

  • FBS

  • Trypsin-EDTA

  • Influenza virus stock

  • This compound (or Baloxavir Acid)

  • 6-well or 12-well cell culture plates

  • Infection medium

  • Overlay medium (e.g., containing Avicel or agarose)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed cells into 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.

  • Infection: Wash the cell monolayer and infect with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.

  • Treatment and Overlay: Remove the inoculum and overlay the cells with an overlay medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percent reduction against the log of the compound concentration.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to toxicity to the host cells.

Materials:

  • Selected cell line

  • Cell culture medium

  • FBS

  • This compound

  • 96-well cell culture plates

  • MTT, XTT, or other cell viability reagent

  • Solubilization solution (e.g., DMSO)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at the same density as for the antiviral assays.

  • Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 24-72 hours).

  • Viability Measurement: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Readout: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

Mechanism of Action of this compound

Baloxavir_Mechanism cluster_host_cell Host Cell cluster_nucleus Nucleus BXM This compound (Prodrug) Esterases Esterases BXM->Esterases Hydrolysis BXA Baloxavir Acid (Active Form) Influenza_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) BXA->Influenza_Polymerase Inhibits Cap-dependent Endonuclease (PA subunit) Esterases->BXA Capped_Primer Capped RNA Primer Influenza_Polymerase->Capped_Primer Cleavage Host_pre_mRNA Host pre-mRNA Host_pre_mRNA->Influenza_Polymerase "Cap Snatching" Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Transcription Initiation Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation (in cytoplasm) Replication Viral Genome Replication Viral_Proteins->Replication

Caption: Mechanism of action of this compound.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_setup Assay Setup cluster_assays Efficacy & Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in Plates Virus_Infection 3. Infect Cells with Influenza Virus Cell_Culture->Virus_Infection Compound_Prep 2. Prepare Serial Dilutions of this compound Yield_Reduction Viral Yield Reduction Assay Compound_Prep->Yield_Reduction Plaque_Reduction Plaque Reduction Assay Compound_Prep->Plaque_Reduction Cytotoxicity Cytotoxicity Assay Compound_Prep->Cytotoxicity Virus_Infection->Yield_Reduction Virus_Infection->Plaque_Reduction Quantification Quantify Viral Titer (TCID50) or Plaque Number Yield_Reduction->Quantification Plaque_Reduction->Quantification Viability Measure Cell Viability (e.g., MTT) Cytotoxicity->Viability Calculation Calculate EC50, EC90, CC50 and Selectivity Index (SI = CC50/EC50) Quantification->Calculation Viability->Calculation

Caption: General workflow for in vitro efficacy testing.

References

Application Notes: Determination of Baloxavir Marboxil IC50 by Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Baloxavir marboxil is a first-in-class antiviral drug that targets the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, inhibiting a crucial step in viral mRNA synthesis.[1][2][3][4][5] This novel mechanism of action makes it effective against both influenza A and B viruses, including strains resistant to other antiviral drugs like neuraminidase inhibitors.[5] The 50% inhibitory concentration (IC50) is a critical parameter for evaluating the antiviral potency of compounds like this compound. The plaque reduction assay is a functional and widely used method to determine the IC50 by quantifying the inhibition of viral replication in cell culture.[6][7] These application notes provide a detailed protocol for determining the IC50 of this compound against influenza viruses using a plaque reduction assay.

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, baloxavir acid, by esterases in the body.[1][4] Baloxavir acid targets the PA subunit of the influenza virus RNA polymerase complex.[1][2] This complex is responsible for the transcription and replication of the viral genome. A key step in viral transcription is "cap-snatching," where the viral polymerase cleaves the 5' cap from host cell pre-mRNAs to use as a primer for synthesizing viral mRNAs.[1][4] Baloxavir acid specifically inhibits the endonuclease activity of the PA protein, preventing this cap-snatching process.[1][2][4] This ultimately halts viral gene transcription and replication.[1][4]

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase Cap-snatching by PA endonuclease Capped_Primer Capped RNA Primer Viral_Polymerase->Capped_Primer Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral RNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Metabolite) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis by host esterases Baloxavir_Acid->Viral_Polymerase Inhibits PA endonuclease

Figure 1: Mechanism of action of this compound.

Experimental Protocol: Plaque Reduction Assay

This protocol outlines the steps for determining the IC50 of this compound against an influenza virus strain using Madin-Darby Canine Kidney (MDCK) cells.

Materials

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Influenza virus stock of known titer

  • Baloxavir acid (the active metabolite of this compound)

  • Dimethyl sulfoxide (DMSO)

  • Agarose or Avicel RC-591

  • TPCK-treated trypsin

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well cell culture plates

  • Sterile, disposable labware (pipettes, tubes, etc.)

  • CO2 incubator (37°C, 5% CO2)

Procedure

  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • One day before the assay, seed the MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).[8]

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.[8]

  • Preparation of Baloxavir Acid Dilutions:

    • Prepare a stock solution of baloxavir acid in DMSO.

    • On the day of the experiment, prepare serial dilutions of baloxavir acid in serum-free DMEM.[6] The concentration range should bracket the expected IC50 value. A typical range might be 0.01 nM to 100 nM.[6] Include a no-drug control (vehicle control, containing the same concentration of DMSO as the highest drug concentration).

  • Virus Infection:

    • On the day of the assay, ensure the MDCK cell monolayers are confluent.

    • Wash the cell monolayers twice with sterile PBS to remove any residual serum.[9]

    • Prepare a dilution of the influenza virus stock in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.[6]

    • Inoculate each well with 200 µL of the virus dilution.

    • Incubate the plates at 37°C for 1 hour to allow for virus adsorption.[6] Gently rock the plates every 15 minutes to ensure even distribution of the inoculum.

  • Drug Treatment and Overlay:

    • After the 1-hour incubation, aspirate the virus inoculum from the wells.[6]

    • Prepare the overlay medium. For an agarose overlay, mix equal volumes of 1.6% agarose (melted and cooled to ~42°C) with 2x DMEM containing TPCK-treated trypsin (final concentration 1 µg/mL) and the respective serial dilutions of baloxavir acid.[6][7]

    • Carefully add 2 mL of the overlay medium containing the appropriate drug concentration (or vehicle control) to each well.

    • Let the overlay solidify at room temperature for 15-20 minutes.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[6]

  • Plaque Visualization and Counting:

    • After incubation, fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the agarose overlay.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • IC50 Calculation:

    • Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.

    • Plot the percentage of plaque reduction against the logarithm of the drug concentration.

    • Determine the IC50 value by non-linear regression analysis, fitting the data to a dose-response curve. The IC50 is the concentration of the drug that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) cluster_incubation Incubation (Days 3-5) cluster_analysis Analysis (Day 5) Seed_Cells Seed MDCK cells in 6-well plates Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Wash_Cells Wash cell monolayer with PBS Infect_Cells Infect with Influenza Virus (50-100 PFU/well) Wash_Cells->Infect_Cells Adsorption Incubate for 1 hour (Virus Adsorption) Infect_Cells->Adsorption Aspirate_Inoculum Aspirate virus inoculum Adsorption->Aspirate_Inoculum Add_Overlay Add agarose/Avicel overlay containing serial dilutions of Baloxavir Acid Aspirate_Inoculum->Add_Overlay Solidify Allow overlay to solidify Add_Overlay->Solidify Incubate_Plates Incubate plates for 2-3 days (37°C, 5% CO2) Fix_Cells Fix cells (e.g., with formaldehyde) Stain_Plaques Remove overlay and stain with Crystal Violet Fix_Cells->Stain_Plaques Count_Plaques Wash, dry, and count plaques Stain_Plaques->Count_Plaques Calculate_IC50 Calculate % inhibition and determine IC50 Count_Plaques->Calculate_IC50

Figure 2: Experimental workflow for the plaque reduction assay.

Data Presentation

The following tables summarize the IC50 values of baloxavir acid against various influenza virus strains as determined by plaque reduction or similar cell-based assays.

Table 1: In Vitro Antiviral Activity of Baloxavir Acid Against Influenza A Viruses

Virus SubtypeStrainIC50 (nM)Assay MethodReference
H1N1pdm09A/Perth/16/20090.7 ± 0.5Focus Reduction Assay[10][11]
H3N2A/Hong Kong/4801/20141.2 ± 0.6Focus Reduction Assay[10][11]
H1N1A/PR/8/340.15 ± 0.06Plaque Reduction Assay[6]
H1N1 (I38T mutant)A/PR/8/34-PA/I38T8.1 ± 2.6Plaque Reduction Assay[6]

Table 2: In Vitro Antiviral Activity of Baloxavir Acid Against Influenza B Viruses

Virus LineageStrainIC50 (nM)Assay MethodReference
VictoriaB/Brisbane/60/20087.2 ± 3.5Focus Reduction Assay[10][11]
YamagataB/Wisconsin/1/20105.8 ± 4.5Focus Reduction Assay[10][11]
YamagataB/Phuket/3073/20134.5 - 8.9PA Endonuclease Assay[1]
VictoriaB/Colorado/06/20174.5 - 8.9PA Endonuclease Assay[1]

Note: IC50 values can vary depending on the specific virus strain, cell line used, and specific assay conditions. The focus reduction assay is a related method that is often used for higher throughput screening and generally yields comparable results to the plaque reduction assay.[6][10]

Troubleshooting

  • No plaques observed: Ensure the virus stock has a sufficient titer and that the cells were healthy and confluent at the time of infection. Check the concentration and activity of TPCK-treated trypsin in the overlay, as it is essential for viral propagation in many cell lines.

  • Monolayer detaches: Handle the plates gently, especially when adding and removing liquids. Ensure the agarose is not too hot when added to the cells.

  • Inconsistent plaque numbers: Ensure thorough mixing of virus dilutions and even distribution of the inoculum during the adsorption step.

  • High background staining: Ensure adequate washing after crystal violet staining.

Conclusion

The plaque reduction assay is a robust and reliable method for determining the in vitro efficacy of this compound against influenza viruses. By following this detailed protocol, researchers can obtain accurate and reproducible IC50 values, which are essential for antiviral drug development, surveillance of drug susceptibility, and understanding the mechanisms of resistance.[12][13]

References

Application Notes and Protocols for In Vivo Mouse Models of Influenza for Baloxavir Marboxil Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for the initiation of viral mRNA synthesis.[1][2][3] This novel mechanism of action effectively blocks viral replication.[1][2] Preclinical evaluation of this compound's efficacy and pharmacokinetics relies heavily on robust in vivo mouse models of influenza infection. These models are instrumental in understanding the drug's therapeutic potential, dose-response relationships, and impact on viral load and host pathology.[4][5] This document provides detailed application notes and protocols for conducting such studies, based on established methodologies.

Mouse Models for Influenza Research

Mice are the most widely used animal models for influenza research due to their well-characterized genetics, availability of immunological reagents, and their ability to recapitulate key aspects of human influenza pathology, such as weight loss, increased mortality, and cytokine storms.[6][7]

Commonly Used Mouse Strains:

  • BALB/c: This inbred strain is widely used and is known for its Th2-biased immune response.[6][8]

  • C57BL/6: This strain typically mounts a Th1-biased immune response.[6][8]

  • DBA/2: These mice are more susceptible to influenza infection, exhibiting more significant weight loss, higher mortality, and more severe lung pathology compared to C57BL/6 and BALB/c mice.[6][7]

It's important to note that most human influenza strains require adaptation through serial passaging in mice to cause disease.[7][9] However, some highly pathogenic avian influenza (HPAI) strains like H5N1 and H7N9, as well as the pandemic 2009 H1N1 strain, can infect mice without prior adaptation.[9]

Experimental Protocols

Influenza Virus Infection in Mice

This protocol describes the intranasal infection of mice with influenza A virus.

Materials:

  • Influenza A virus stock of known titer (e.g., A/WSN/33 (H1N1), A/PR/8/34 (H1N1), or other relevant strains)[10][11][12]

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Pipettes and sterile, nuclease-free pipette tips

  • Sterile phosphate-buffered saline (PBS)

  • Appropriate mouse strain (e.g., 6- to 8-week-old BALB/c or C57BL/6 mice)[6][13]

Procedure:

  • Anesthetize the mice: Administer the anesthetic according to approved institutional animal care and use committee (IACUC) protocols. Proper anesthesia is confirmed by the lack of a pedal withdrawal reflex.[14]

  • Prepare viral inoculum: Dilute the influenza virus stock in sterile PBS to the desired concentration. The infectious dose will depend on the virus strain and the desired severity of disease (e.g., lethal vs. sub-lethal dose).[10][15]

  • Intranasal Inoculation: Hold the anesthetized mouse in a supine position. Using a pipette, carefully administer 25-50 µL of the viral inoculum into the nares of the mouse, allowing the mouse to inhale the liquid.[12][14]

  • Monitoring: Monitor the mice daily for a predetermined period (e.g., 14 days) for signs of illness, including weight loss, ruffled fur, lethargy, and labored breathing. Body weight loss is a key indicator of disease severity.[6][14] Record survival rates. Mice that lose a predefined percentage of their initial body weight (e.g., 25-30%) should be euthanized according to IACUC guidelines.[16]

This compound Treatment

This protocol outlines the oral administration of this compound to influenza-infected mice.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare this compound Suspension: Suspend the this compound in the vehicle at the desired concentration.

  • Oral Administration: Administer the this compound suspension orally to the mice using a gavage needle. The volume will depend on the mouse's weight and the desired dosage (e.g., 0.5–50 mg/kg).[10][15] Treatment can be administered as a single dose or in multiple doses (e.g., twice daily).[10][17]

  • Treatment Timing: The timing of treatment initiation is a critical experimental parameter. Treatment can be administered prophylactically (before infection) or therapeutically (at various time points post-infection, e.g., 24, 48, 72, or 96 hours).[4][11][18]

Assessment of Viral Load in Lungs

This protocol describes the quantification of infectious virus in the lungs of infected mice using a plaque assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM with supplements)

  • Trypsin-EDTA

  • Agarose overlay medium

  • Crystal violet staining solution

  • Sterile PBS

  • Tissue homogenizer

Procedure:

  • Lung Homogenization: At selected time points post-infection, euthanize the mice and aseptically collect the lungs. Homogenize the lung tissue in a known volume of sterile PBS.[19]

  • Serial Dilutions: Prepare ten-fold serial dilutions of the lung homogenate in cell culture medium.

  • Infection of MDCK Cells: Plate MDCK cells in 6-well plates and grow to confluence. Wash the cell monolayer with PBS and then inoculate with the serial dilutions of the lung homogenate.[19]

  • Plaque Formation: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with an agarose-containing medium. Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.[19]

  • Plaque Visualization and Quantification: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a purple background. Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques).[19]

  • Calculate Viral Titer: The viral titer is expressed as plaque-forming units per milliliter (PFU/mL) or per gram of lung tissue.

Cytokine Analysis

This protocol provides a general guideline for measuring cytokine levels in the lungs of infected mice.

Materials:

  • Bronchoalveolar lavage (BAL) fluid or lung homogenates

  • ELISA kits or multiplex bead-based immunoassay kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ)[20][21][22]

  • Plate reader or flow cytometer

Procedure:

  • Sample Collection: Collect BAL fluid by flushing the lungs with sterile PBS, or prepare lung homogenates as described above.[23]

  • Cytokine Measurement: Follow the manufacturer's instructions for the chosen immunoassay kit to measure the concentrations of cytokines in the collected samples.[23] This typically involves incubating the samples with capture and detection antibodies and then measuring the resulting signal.

  • Data Analysis: Quantify the cytokine concentrations based on a standard curve.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the efficacy of this compound in mouse models of influenza infection.

Table 1: Efficacy of this compound on Viral Titer Reduction in Lungs of Infected Mice
Influenza Virus Strain Mouse Strain Treatment Dosage Viral Titer Reduction (compared to vehicle)
Influenza A (H1N1)BALB/cThis compound15 mg/kg, q12h≥100-fold
Influenza BBALB/cThis compound15 mg/kg, q12h≥10-fold
Influenza A/WSN/33 (H1N1)BALB/cThis compound5 mg/kg, q12hSignificantly lower than oseltamivir phosphate
Influenza A virus-This compoundDelayed treatment (72h p.i.)>2-log10 reduction within 24h

Data compiled from references[4][10][15].

Table 2: Survival Rates of Influenza-Infected Mice Treated with this compound
Influenza Virus Strain Mouse Strain Treatment Outcome
Lethal Influenza A virus-Single dose this compoundComplete prevention of mortality
Lethal Influenza B virus-Single dose this compoundComplete prevention of mortality
Lethal Influenza A virus-Prophylactic Baloxavir acid (1.6 mg/kg) up to 96h before infectionCompletely eliminated mortality
Influenza A/H3N2 (in immunocompromised mice)Nude miceThis compound (10 mg/kg, once daily for 28 days)Significantly increased survival time

Data compiled from references[4][16][18].

Visualizations

Signaling Pathway

Baloxavir_Mechanism_of_Action cluster_virus Influenza Virus Replication Cycle cluster_host Host Cell vRNA Viral RNA (vRNA) PB2 PB2 subunit progeny_virions Progeny Virions vRNA->progeny_virions PA PA subunit (Cap-dependent Endonuclease) PB2->PA PB1 PB1 subunit mRNA_synthesis Viral mRNA Synthesis PB1->mRNA_synthesis PA->PB1 PA->mRNA_synthesis 'Cap-snatching' viral_proteins Viral Proteins mRNA_synthesis->viral_proteins viral_proteins->progeny_virions host_mRNA Host pre-mRNA host_mRNA->PA Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Form) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis Baloxavir_Acid->PA Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

Influenza_Mouse_Model_Workflow cluster_setup Experimental Setup cluster_procedure Infection and Treatment cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Mouse_Strain Select Mouse Strain (e.g., BALB/c, C57BL/6) Infection Intranasal Infection of Mice Mouse_Strain->Infection Virus_Strain Select Influenza Virus Strain (e.g., H1N1, H3N2) Virus_Strain->Infection Drug_Prep Prepare this compound Suspension Treatment Oral Administration of This compound Drug_Prep->Treatment Infection->Treatment Therapeutic (post-infection) Daily_Monitoring Daily Monitoring: - Body Weight - Survival Rate - Clinical Signs Infection->Daily_Monitoring Treatment->Infection Prophylactic (pre-infection) Sample_Collection Sample Collection at Defined Time Points: - Lungs (for viral load) - BAL fluid (for cytokines) Daily_Monitoring->Sample_Collection Viral_Load Viral Load Quantification (Plaque Assay) Sample_Collection->Viral_Load Cytokine_Analysis Cytokine Analysis (ELISA / Multiplex) Sample_Collection->Cytokine_Analysis Pathology Histopathological Analysis of Lungs Sample_Collection->Pathology

Caption: Experimental workflow for this compound studies.

References

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil, sold under the brand name Xofluza, is a first-in-class antiviral agent approved for the treatment of acute uncomplicated influenza A and B infections.[1] It is a prodrug that is rapidly converted in vivo to its active metabolite, baloxavir acid, which exerts its antiviral effect through a novel mechanism of action.[2][3] Baloxavir acid targets the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, an enzyme essential for the initiation of viral mRNA synthesis through a process known as "cap-snatching".[2][3] By inhibiting this process, baloxavir acid effectively halts viral gene transcription and replication.[3][4] This unique mechanism provides an alternative treatment option, particularly for influenza strains that may be resistant to other classes of antiviral drugs, such as neuraminidase inhibitors.[5]

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and its active form, baloxavir acid. Detailed protocols for key experimental assays are included to guide researchers in the preclinical and clinical evaluation of this antiviral agent.

Pharmacokinetic Properties of Baloxavir Acid

Following oral administration, this compound is rapidly and extensively hydrolyzed to its active metabolite, baloxavir acid, by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood.[1][6][7] The pharmacokinetic parameters of baloxavir acid are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of Baloxavir Acid in Healthy Adults
Parameter40 mg Dose80 mg DoseReference(s)
Tmax (h) ~4~4[5][6][8]
Cmax (ng/mL) 68.982.5[7]
AUC (ng·h/mL) 55206930[7]
Apparent Volume of Distribution (Vd/F) (L) 11801180[6][7]
Protein Binding (%) 92.9 - 93.992.9 - 93.9[6][7]
Apparent Oral Clearance (CL/F) (L/h) 10.310.3[6][7]
Elimination Half-life (t½) (h) 79.179.1[6][7]

Data presented as mean values. Tmax is presented as median.

Table 2: Pediatric Pharmacokinetic Parameters of Baloxavir Acid
Body WeightDoseKey FindingsReference(s)
10 kg to <20 kg10 mgComparable exposure to adults.[9]
20 kg to <40 kg20 mgComparable exposure to adults.[9]
≥40 kg40 mgComparable exposure to adults.[9]
5 to <12 yearsWeight-basedSimilar PK parameters to adults.[8]
Metabolism and Excretion

Baloxavir acid is primarily metabolized by UDP-glucuronosyltransferase 1A3 (UGT1A3) to a glucuronide conjugate, with a minor contribution from cytochrome P450 3A4 (CYP3A4) to form a sulfoxide metabolite.[1][7] Elimination is predominantly through the feces (approximately 80% of the administered dose), with a smaller portion excreted in the urine (around 15%).[1][6] Renal excretion of unchanged baloxavir acid is minimal (approximately 3.3%).[6][7]

Pharmacodynamic Properties of Baloxavir Acid

The antiviral activity of baloxavir acid has been demonstrated in vitro against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[1]

Table 3: In Vitro Antiviral Activity of Baloxavir Acid
Assay TypeInfluenza Virus TypeIC50 / EC50 (nM)Reference(s)
PA Endonuclease Assay Influenza A1.4 - 3.1[7]
Influenza B4.5 - 8.9[7]
Plaque Reduction Assay Influenza A (H1N1)0.20 - 1.85 (median 0.75)[10]
Influenza A (H3N2)0.35 - 1.87 (median 0.67)[10]
Influenza B3.33 - 13.00 (median 5.97)[10]
In Vivo Efficacy

In murine models of influenza infection, oral administration of this compound resulted in a dose-dependent reduction in viral titers in the lungs.[11][12] Studies have shown that this compound treatment leads to significant reductions in viral load and increased survival rates in mice infected with various influenza strains, including highly pathogenic avian influenza (HPAI) H5N1.[11][13]

Signaling Pathway and Metabolism

The following diagrams illustrate the mechanism of action and metabolic pathway of this compound.

BALOXAVIR_MOA cluster_host_cell Host Cell cluster_outside HOST_PRE_MRNA Host pre-mRNA (with 5' cap) PA_SUBUNIT PA Subunit (Endonuclease) HOST_PRE_MRNA->PA_SUBUNIT 'Cap-snatching' VIRAL_RNP Influenza Virus Polymerase Complex (PA, PB1, PB2) VIRAL_MRNA Viral mRNA VIRAL_RNP->VIRAL_MRNA Transcription CAPPED_PRIMER Capped RNA Primer PA_SUBUNIT->CAPPED_PRIMER Cleavage CAPPED_PRIMER->VIRAL_MRNA VIRAL_PROTEINS Viral Proteins VIRAL_MRNA->VIRAL_PROTEINS Translation PROGENY_VIRUS Progeny Virus VIRAL_PROTEINS->PROGENY_VIRUS BALOXAVIR_ACID Baloxavir Acid BALOXAVIR_ACID->PA_SUBUNIT Inhibition BALOXAVIR_MARBOXIL This compound (Prodrug) BALOXAVIR_MARBOXIL->BALOXAVIR_ACID Hydrolysis by Esterases

Caption: Mechanism of action of this compound.

BALOXAVIR_METABOLISM BALOXAVIR_MARBOXIL This compound (Oral Administration) BALOXAVIR_ACID Baloxavir Acid (Active Metabolite) BALOXAVIR_MARBOXIL->BALOXAVIR_ACID Hydrolysis (Esterases) GLUCURONIDE_CONJUGATE Glucuronide Conjugate BALOXAVIR_ACID->GLUCURONIDE_CONJUGATE UGT1A3 (Major) SULFOXIDE_METABOLITE Sulfoxide Metabolite BALOXAVIR_ACID->SULFOXIDE_METABOLITE CYP3A4 (Minor) FECAL_EXCRETION Fecal Excretion (~80%) BALOXAVIR_ACID->FECAL_EXCRETION Unchanged URINARY_EXCRETION Urinary Excretion (~15%) BALOXAVIR_ACID->URINARY_EXCRETION Unchanged (~3.3%) GLUCURONIDE_CONJUGATE->FECAL_EXCRETION SULFOXIDE_METABOLITE->URINARY_EXCRETION

Caption: Metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Quantification of Baloxavir Acid in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of baloxavir acid in human plasma. Specific parameters may require optimization based on the instrumentation used.

1. Sample Preparation (Liquid-Liquid Extraction) a. To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., Baloxavir-d5). b. Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether). c. Vortex for 5 minutes to ensure thorough mixing. d. Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers. e. Carefully transfer the upper organic layer to a clean tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC Peptide BEH C18, 300Å, 1.7µm, 2.1mm x 150mm).[2]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Baloxavir acid: m/z 484.1 → 247.0[2]

    • Baloxavir-d5 (IS): m/z 489.1 → 252.1[2]

3. Data Analysis a. Construct a calibration curve by plotting the peak area ratio of baloxavir acid to the internal standard against the concentration of the calibration standards. b. Determine the concentration of baloxavir acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_WORKFLOW PLASMA_SAMPLE Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (Organic Solvent) PLASMA_SAMPLE->LLE EVAPORATION Evaporation LLE->EVAPORATION RECONSTITUTION Reconstitution (Mobile Phase) EVAPORATION->RECONSTITUTION LC_SEPARATION LC Separation (C18 Column) RECONSTITUTION->LC_SEPARATION MS_DETECTION MS/MS Detection (MRM Mode) LC_SEPARATION->MS_DETECTION DATA_ANALYSIS Data Analysis (Quantification) MS_DETECTION->DATA_ANALYSIS

Caption: Experimental workflow for LC-MS/MS analysis.

Protocol 2: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

This assay determines the concentration of baloxavir acid required to reduce the number of viral plaques by 50% (EC50).

1. Cell Seeding a. Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. b. Incubate at 37°C in a 5% CO2 incubator.

2. Virus Infection and Drug Treatment a. On the day of the assay, wash the confluent cell monolayers with phosphate-buffered saline (PBS). b. Prepare serial dilutions of baloxavir acid in infection medium (e.g., MEM with TPCK-trypsin). c. In separate tubes, mix a standardized amount of influenza virus (e.g., 100 plaque-forming units, PFU) with each drug dilution. d. As a control, mix the virus with infection medium containing no drug. e. Incubate the virus-drug mixtures for 1 hour at 37°C. f. Remove the PBS from the cell plates and inoculate the wells with the virus-drug mixtures. g. Allow the virus to adsorb for 1 hour at 37°C.

3. Plaque Development a. After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing the corresponding concentrations of baloxavir acid. b. Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

4. Plaque Visualization and Counting a. Fix the cells with a solution such as 4% paraformaldehyde. b. Stain the cells with a solution like crystal violet to visualize the plaques. c. Count the number of plaques in each well.

5. Data Analysis a. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. b. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Protocol 3: Murine Model of Influenza Infection

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.

1. Animal Model a. Use specific-pathogen-free BALB/c mice (e.g., 6-8 weeks old). b. Acclimatize the animals for at least one week before the experiment.

2. Virus Infection a. Anesthetize the mice lightly (e.g., with isoflurane). b. Intranasally inoculate each mouse with a lethal or sub-lethal dose of influenza virus in a small volume (e.g., 50 µL).

3. Drug Administration a. Prepare a formulation of this compound for oral gavage. b. Administer the drug at various doses and schedules (e.g., single dose, multiple doses) starting at a specified time post-infection (e.g., 24 hours). c. Include a vehicle control group and potentially a positive control group (e.g., oseltamivir).

4. Monitoring and Endpoints a. Monitor the mice daily for changes in body weight, signs of illness, and survival for up to 14 days post-infection. b. At specific time points, euthanize subgroups of mice to collect lung tissue for viral titer determination.

5. Viral Titer Determination from Lung Tissue a. Homogenize the lung tissue in a known volume of PBS. b. Clarify the homogenate by centrifugation. c. Determine the viral titer in the lung homogenate supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on MDCK cells.

6. Data Analysis a. Compare the survival curves between the treatment groups and the control group using Kaplan-Meier analysis. b. Analyze the differences in body weight change and lung viral titers between the groups using appropriate statistical tests (e.g., ANOVA, t-test).

Conclusion

This compound represents a significant advancement in the treatment of influenza, offering a novel mechanism of action and a convenient single-dose regimen. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is crucial for its optimal clinical use and for the development of future antiviral therapies. The protocols provided herein offer a foundation for researchers to conduct preclinical and clinical investigations into this promising antiviral agent.

References

Application Notes and Protocols for Detecting Baloxavir Marboxil Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Baloxavir marboxil is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral mRNA synthesis.[1] Since its approval, treatment-emergent amino acid substitutions in the PA protein that reduce susceptibility to baloxavir have been reported.[1][2] The most frequently observed substitution is at isoleucine 38 (I38), with I38T being the most common, conferring a significant reduction in susceptibility.[3][4] Other substitutions at positions such as E23, A37, and E199 have also been identified.[1][5][6] Continuous monitoring for the emergence and spread of these resistance mutations is essential for effective antiviral stewardship and public health preparedness.

This document provides detailed application notes and protocols for various genotypic and phenotypic methods used to detect this compound resistance mutations in influenza viruses.

I. Genotypic Methods for Resistance Detection

Genotypic assays identify specific mutations in the viral genome that are known to confer drug resistance. These methods are generally rapid and can be highly sensitive.

Next-Generation Sequencing (NGS)

Application Note: Next-generation sequencing (NGS) offers a comprehensive approach to detecting antiviral resistance mutations. By sequencing the entire viral genome or specific target regions like the PA gene, NGS can identify both known and novel resistance mutations.[7][8] It is also highly effective for detecting minor viral variants within a population (quasispecies) that may be missed by other methods.[9][10] This makes NGS a powerful tool for surveillance and for understanding the evolution of antiviral resistance.[9] While the cost per sample can be higher than other methods, the high data output allows for multiplexing, reducing the cost when processing a large number of samples.[9]

Experimental Protocol: Amplicon-Based NGS of the Influenza PA Gene

  • Viral RNA Extraction: Extract viral RNA from clinical specimens (e.g., nasopharyngeal swabs) or virus isolates using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription and PCR Amplification (RT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers specific to the conserved regions of the influenza A or B PA gene segment.

    • Amplify the full-length PA gene using high-fidelity DNA polymerase. Universal primers targeting the conserved termini of influenza gene segments can be utilized.[11]

  • Library Preparation:

    • Purify the PCR products (amplicons).

    • Quantify the purified DNA.

    • Prepare sequencing libraries using a commercial NGS library preparation kit (e.g., Illumina COVIDSeq™ Assay Kit, modified for influenza).[12][13] This typically involves fragmentation (or using the amplicons directly), end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform a final PCR amplification to add indexes for multiplexing.

  • Sequencing:

    • Pool the indexed libraries.

    • Sequence the pooled libraries on an NGS platform (e.g., Illumina MiSeq or Ion Torrent).[9]

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference influenza PA gene sequence.

    • Identify single nucleotide polymorphisms (SNPs) and amino acid substitutions associated with baloxavir resistance.

    • Determine the frequency of these mutations in the viral population.

NGS_Workflow cluster_wet_lab Wet Lab Workflow cluster_bioinformatics Bioinformatics Workflow RNA_Extraction Viral RNA Extraction RT_PCR RT-PCR Amplification of PA Gene RNA_Extraction->RT_PCR Library_Prep NGS Library Preparation RT_PCR->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_QC Data Quality Control (QC) Sequencing->Data_QC Alignment Read Alignment to Reference Genome Data_QC->Alignment Variant_Calling Variant Calling (Identify Mutations) Alignment->Variant_Calling Analysis Resistance Analysis Variant_Calling->Analysis

Fig 1. Next-Generation Sequencing (NGS) workflow for Baloxavir resistance detection.
Pyrosequencing

Application Note: Pyrosequencing is a real-time sequencing technology that is well-suited for the rapid detection of known mutations in short, specific regions of DNA.[14] It has been successfully adapted for monitoring baloxavir resistance by targeting the codon for amino acid 38 in the PA gene.[2][14] This method is faster and less complex than NGS, making it a practical option for public health laboratories that require a quicker turnaround time for a large number of samples.[1][14] However, its ability to identify mutations in mixed viral populations can be challenging, especially with more than two variants.[2][14]

Experimental Protocol: Pyrosequencing for PA I38 Mutations

  • RNA Extraction and RT-PCR: Extract viral RNA and perform RT-PCR to amplify a short region of the PA gene spanning codon 38, as described in the NGS protocol. One of the PCR primers should be biotinylated.

  • Template Preparation:

    • Capture the biotinylated PCR products on streptavidin-coated beads.

    • Wash the beads to remove the non-biotinylated strand, salts, and unincorporated nucleotides.

    • Anneal a sequencing primer to the single-stranded DNA template.

  • Pyrosequencing Reaction:

    • Perform the pyrosequencing reaction according to the instrument's protocol (e.g., on a PyroMark system).

    • Nucleotides are dispensed sequentially. The incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

    • A customized nucleotide dispensation order can improve the detection of mixed populations (e.g., I38I/T).[14]

  • Data Analysis:

    • The resulting pyrogram is analyzed to determine the nucleotide sequence at the target codon.

    • The software calculates the percentage of each variant in a mixed population based on the light signal intensity.

Pyrosequencing_Workflow RNA_Extraction Viral RNA Extraction RT_PCR Biotinylated RT-PCR of PA Codon 38 RNA_Extraction->RT_PCR Template_Prep Template Preparation RT_PCR->Template_Prep Pyrosequencing Pyrosequencing Reaction Template_Prep->Pyrosequencing Data_Analysis Pyrogram Analysis Pyrosequencing->Data_Analysis

Fig 2. Pyrosequencing workflow for detecting PA I38 mutations.
Real-Time RT-PCR (RT-qPCR) Assays

Application Note: Real-time RT-PCR assays, such as RNase H2-dependent PCR (rhPCR) or cycling probe-based RT-PCR, are designed for the rapid and sensitive detection of specific single nucleotide polymorphisms (SNPs).[3][15] These assays can accurately discriminate between wild-type (e.g., PA I38) and mutant (e.g., PA T38) sequences.[15][16] Their high sensitivity allows for the detection of mutant viruses present as a minor population (e.g., down to 5%).[15] Due to their speed (results within 3-4 hours) and suitability for high-throughput screening, RT-qPCR assays are excellent tools for large-scale surveillance and for rapidly screening clinical samples.[3][15]

Experimental Protocol: rhPCR for PA I38T Detection

  • RNA Extraction and cDNA Synthesis: Extract viral RNA and synthesize cDNA as previously described.

  • rhPCR Reaction Setup:

    • Prepare a reaction mixture containing a universal PCR master mix, a forward primer, a reverse primer, and two probes: one specific for the wild-type sequence (e.g., labeled with FAM) and one for the mutant sequence (e.g., labeled with HEX or ROX).[3] The probes are designed with a single RNA base at the mutation site and a 3' blocking modification.

    • Add the cDNA template to the reaction mixture.

  • Real-Time PCR:

    • Run the reaction on a real-time PCR instrument.

    • During amplification, the RNase H2 enzyme recognizes the RNA-DNA duplex formed by the correctly matched probe and cleaves it, releasing the fluorophore from the quencher and generating a signal.

  • Data Analysis:

    • Analyze the amplification plots for each fluorophore.

    • A signal from the FAM channel indicates the presence of the wild-type virus.

    • A signal from the HEX/ROX channel indicates the presence of the I38T mutant.

    • The presence of signals from both channels indicates a mixed population.

RT_PCR_Workflow RNA_Extraction Viral RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Reaction_Setup Setup rhPCR with Allele-Specific Probes cDNA_Synthesis->Reaction_Setup Real_Time_PCR Real-Time PCR Amplification Reaction_Setup->Real_Time_PCR Data_Analysis Analyze Amplification Curves Real_Time_PCR->Data_Analysis

Fig 3. Real-Time RT-PCR (rhPCR) workflow for specific mutation detection.
Table 1: Performance of Genotypic Assays for Baloxavir Resistance Detection
Method Key Advantages Limitations
Next-Generation Sequencing (NGS) Comprehensive (whole-genome), detects novel mutations, high sensitivity for minor variants (<20%).[10]Higher cost per sample, longer turnaround time, complex data analysis.[9]
Pyrosequencing Rapid, quantitative, good for known mutations.Limited to short reads, challenging for complex mixtures (>2 variants).[14]
Real-Time RT-PCR (rhPCR) Very rapid (3-4 hours), high sensitivity (detects ≥5% of minor variants), high specificity, suitable for high-throughput screening.[15]Limited to detecting known, pre-defined mutations.
Droplet Digital PCR (ddPCR) Highly sensitive for detecting and quantifying rare mutations.[5][17]Targets only known mutations, requires specialized equipment.

II. Phenotypic Methods for Resistance Detection

Phenotypic assays measure the ability of a virus to replicate in the presence of an antiviral drug. They determine the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50). A significant increase in the EC50 value compared to a reference virus indicates reduced susceptibility.

Plaque Reduction and Focus Reduction Assays (PRA & FRA)

Application Note: Plaque and focus reduction assays are classic cell-based methods to determine antiviral susceptibility.[18] In a PRA, the reduction in the number and size of viral plaques in cell monolayers is measured. The FRA is a modification that uses immunostaining to detect infected cells (foci) and is generally more sensitive and less laborious than the PRA.[18] These assays are considered the gold standard for phenotypic testing but can be time-consuming.

Experimental Protocol: Focus Reduction Assay (FRA)

  • Cell Seeding: Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 96-well plates.

  • Virus Preparation and Drug Dilution:

    • Prepare serial dilutions of baloxavir acid in virus growth medium.

    • Dilute the virus stock to a concentration that will produce 50-100 foci per well.

  • Infection:

    • Wash the cell monolayers.

    • Add the virus dilution to the cells and incubate for 1 hour to allow for viral adsorption.

    • Remove the virus inoculum.

  • Drug Treatment:

    • Add the serially diluted baloxavir acid to the wells.

    • Incubate the plates for a duration appropriate for focus formation (e.g., 24-48 hours).

  • Immunostaining:

    • Fix the cells (e.g., with a cold acetone/methanol solution).

    • Permeabilize the cells and block non-specific binding.

    • Incubate with a primary antibody against a viral protein (e.g., nucleoprotein).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate to visualize the foci.

  • Data Analysis:

    • Count the number of foci in each well.

    • Calculate the percentage of focus reduction at each drug concentration compared to the virus control (no drug).

    • Determine the EC50 value using non-linear regression analysis.

Phenotypic_Assay_Workflow cluster_workflow Phenotypic Assay Workflow (FRA/HINT/IRINA) Cell_Seeding Seed Cells in 96-well Plates Infection Infect Cells with Virus Cell_Seeding->Infection Drug_Treatment Add Serial Dilutions of Baloxavir Infection->Drug_Treatment Incubation Incubate (Single Replication Cycle) Drug_Treatment->Incubation Detection Detection of Infected Cells/Replication Incubation->Detection Data_Analysis Calculate EC50 Detection->Data_Analysis

References

Application Notes and Protocols for Genotypic Assays Identifying PA/I38T Substitution in Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various genotypic assays designed to identify the I38T substitution in the polymerase acidic (PA) protein of influenza viruses. This substitution is a key indicator of reduced susceptibility to the endonuclease inhibitor baloxavir marboxil.[1][2][3][4][5] The following methods are crucial for surveillance, clinical management, and drug development efforts to combat antiviral resistance.

Introduction

This compound is a first-in-class antiviral drug that targets the cap-dependent endonuclease activity of the influenza virus PA protein.[1][6][7] The emergence of the I38T amino acid substitution in the PA protein has been identified as the most frequent variant associated with reduced susceptibility to baloxavir.[2][3][8] Timely and accurate detection of this substitution is therefore essential for monitoring resistance trends and guiding treatment decisions. This document outlines and compares several molecular methods for the detection of the PA/I38T substitution.

Comparative Overview of Genotypic Assays

The choice of a genotypic assay depends on various factors, including the required turnaround time, sensitivity, throughput, and cost. The following table summarizes the key quantitative and qualitative features of the most common assays used to detect the PA/I38T substitution.

Assay TypeKey AdvantagesKey DisadvantagesTurnaround TimeSensitivityThroughput
RNase H2-dependent PCR (rhPCR) Rapid, high sensitivity and specificity.[1][3]Requires specific primer and probe design for different influenza types/subtypes.3-4 hours[1]HighHigh
Pyrosequencing Rapid, allows for quantification of mixed viral populations.[6][8][9]Can be challenging to interpret results with complex mixtures.[6]~1 dayGoodModerate to High
High-Resolution Melting Analysis (HRMA) Economical, simple to use with common laboratory instruments.[8]May require sequencing for confirmation of variants.~1 dayGoodHigh
Sanger Sequencing "Gold standard" for sequence accuracy, widely available.[10][11][12]Lower throughput, less sensitive for detecting minor variants.[13][14]1-2 daysLow for mixed populationsLow to Moderate
Next-Generation Sequencing (NGS) Comprehensive genomic analysis, detects minor variants, and discovers novel mutations.[13][14][15][16]Higher cost, complex data analysis, longer turnaround time.[12][14]Several days[17][18]Very HighHigh
Droplet Digital RT-PCR (ddRT-PCR) Absolute quantification of wild-type and mutant alleles.[7][19][20]Requires specialized equipment.~1 dayVery HighModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from published literature and should be adapted and validated for specific laboratory conditions.

Protocol 1: RNase H2-dependent PCR (rhPCR) for PA/I38T Detection

This protocol is adapted from studies describing rapid and sensitive detection of the I38T substitution.[1][3]

1. RNA Extraction:

  • Extract viral RNA from clinical specimens (e.g., nasopharyngeal swabs) or cultured virus isolates using a commercial viral RNA extraction kit according to the manufacturer's instructions.

2. Reverse Transcription:

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or influenza-specific primers.

3. rhPCR Reaction Setup:

  • Prepare a master mix containing:

    • rhPCR buffer

    • dNTPs

    • Forward and reverse primers flanking the PA I38 codon

    • Allele-specific probes for the wild-type (I38) and mutant (T38) sequences. The probes are designed with a 5' fluorophore and a 3' quencher.

    • RNase H2 enzyme

    • DNA polymerase

  • Add the cDNA template to the master mix.

4. Real-Time PCR Amplification:

  • Perform the real-time PCR on a compatible instrument with the following cycling conditions (example):

    • Initial denaturation: 95°C for 2 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data)

5. Data Analysis:

  • Analyze the amplification curves for the wild-type and mutant probes to determine the presence or absence of the I38T substitution. The cycle threshold (Ct) values will indicate the abundance of each allele.

Protocol 2: Pyrosequencing for PA/I38T Detection and Quantification

This method allows for the rapid sequencing of a short DNA fragment and can quantify the proportion of different alleles in a mixed population.[8][9]

1. RNA Extraction and RT-PCR:

  • Extract viral RNA as described in Protocol 1.

  • Perform a one-step RT-PCR to amplify a ~100 base pair region of the PA gene encompassing codon 38. The forward or reverse primer must be biotinylated.

2. Immobilization of PCR Product:

  • Capture the biotinylated PCR product on streptavidin-coated Sepharose beads.

  • Wash the beads to remove unincorporated dNTPs and primers.

  • Denature the captured DNA to yield single-stranded templates.

3. Sequencing Reaction:

  • Anneal a sequencing primer to the single-stranded template.

  • Perform the pyrosequencing reaction in a pyrosequencer (e.g., PyroMark Q96 ID). The instrument dispenses one dNTP at a time, and light is generated upon nucleotide incorporation.

  • The sequence of nucleotide dispensation is programmed to interrogate the specific codon of interest.

4. Data Analysis:

  • The resulting pyrogram shows peaks of light intensity corresponding to the incorporated nucleotides.

  • The sequence is determined from the order of nucleotide dispensation and the corresponding peaks.

  • For mixed populations, the allele quantification mode can be used to determine the percentage of the I38T variant based on the relative peak heights.[8]

Protocol 3: Sanger Sequencing of the PA Gene

This protocol provides the consensus sequence of the PA gene segment.[10][11]

1. RNA Extraction and RT-PCR:

  • Extract viral RNA as described previously.

  • Perform RT-PCR to amplify the entire PA gene or a fragment containing codon 38. Use high-fidelity polymerase to minimize PCR errors.

2. PCR Product Purification:

  • Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit or enzymatic cleanup.

3. Sequencing Reaction:

  • Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (forward or reverse), and a sequencing kit (e.g., BigDye Terminator).

  • Perform thermal cycling for the sequencing reaction.

4. Sequencing and Analysis:

  • Purify the sequencing products to remove unincorporated dye terminators.

  • Perform capillary electrophoresis on an automated DNA sequencer.

  • Analyze the resulting electropherogram using sequencing analysis software to determine the nucleotide sequence and identify the amino acid at codon 38.

Protocol 4: Next-Generation Sequencing (NGS) for Comprehensive Analysis

NGS allows for deep sequencing of the entire influenza genome, providing comprehensive information on antiviral resistance markers and other genetic variations.[13][14][16][18]

1. RNA Extraction and cDNA Synthesis:

  • Extract high-quality viral RNA.

  • Synthesize cDNA using reverse transcriptase and random primers.

2. Library Preparation:

  • Fragment the cDNA to the desired size.

  • Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for amplification and binding to the sequencing flow cell.

  • Perform PCR to enrich for the adapter-ligated fragments.

3. Sequencing:

  • Pool the libraries from multiple samples.

  • Perform sequencing on an NGS platform (e.g., Illumina MiSeq). The instrument generates millions of short sequence reads.

4. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference influenza genome.

  • Call variants to identify single nucleotide polymorphisms (SNPs), including the one at PA codon 38.

  • The depth of coverage at each position allows for the detection and quantification of minor variants in the viral population.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of baloxavir action and the workflows for detecting the PA/I38T substitution.

Baloxavir_Action_and_Resistance cluster_0 Influenza Virus Replication Cycle cluster_1 Mechanism of Baloxavir Action and Resistance Host_mRNA Host pre-mRNA Viral_Polymerase Viral Polymerase Complex (PA, PB1, PB2) Host_mRNA->Viral_Polymerase Cap-snatching Capped_Primer Capped RNA Primer Viral_Polymerase->Capped_Primer vRNA_Transcription Viral RNA Transcription Capped_Primer->vRNA_Transcription Viral_mRNA Viral mRNA vRNA_Transcription->Viral_mRNA Baloxavir Baloxavir PA_Subunit PA Subunit (Endonuclease Domain) Baloxavir->PA_Subunit Inhibits PA_I38T PA I38T Substitution Baloxavir->PA_I38T Reduced Inhibition PA_I38T->PA_Subunit Alters binding site

Caption: Mechanism of baloxavir action and I38T resistance.

Genotypic_Assay_Workflow cluster_assays Detection Methods Sample Clinical Sample (e.g., Nasal Swab) RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR Amplification of PA Gene Target RNA_Extraction->RT_PCR rhPCR rhPCR RT_PCR->rhPCR Pyrosequencing Pyrosequencing RT_PCR->Pyrosequencing Sanger Sanger Sequencing RT_PCR->Sanger NGS Next-Generation Sequencing RT_PCR->NGS Data_Analysis Data Analysis and Interpretation rhPCR->Data_Analysis Pyrosequencing->Data_Analysis Sanger->Data_Analysis NGS->Data_Analysis Result Detection of PA/I38T Substitution Data_Analysis->Result

Caption: General workflow for genotypic detection of PA/I38T.

References

Application Notes and Protocols for Phenotypic Assays to Confirm Baloxavir Marboxil Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various phenotypic assays to confirm resistance to Baloxavir Marboxil in influenza viruses. The accompanying data and visualizations are intended to guide researchers in selecting and performing the appropriate assays for their specific needs.

Introduction

This compound is a first-in-class antiviral drug that targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral mRNA synthesis.[1][2] Resistance to Baloxavir primarily arises from amino acid substitutions in the PA protein, with the most common mutation being I38T, which can significantly reduce the susceptibility of the virus to the drug.[3][4] Phenotypic assays are essential for confirming resistance by measuring the concentration of the active form of the drug, baloxavir acid, required to inhibit viral replication in cell culture. These assays provide a functional confirmation of resistance suggested by genotypic analysis.

This document outlines the protocols for several common phenotypic assays used to determine the susceptibility of influenza viruses to baloxavir acid: the Plaque Reduction Assay, the Focus Reduction Assay, the Virus Yield Reduction Assay, and a Reporter Gene Assay.

Data Presentation: this compound Susceptibility

The following tables summarize the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of baloxavir acid against wild-type (WT) and resistant influenza virus strains. These values represent the concentration of the drug required to inhibit 50% of viral activity in vitro. A significant increase in the EC50/IC50 value for a mutant virus compared to the wild-type is indicative of resistance.

Table 1: Baloxavir Acid EC50/IC50 Values for Influenza A (H1N1)pdm09

PA SubstitutionAssay TypeEC50/IC50 (nM)Fold Change vs. WTReference
Wild-TypePlaque Reduction0.42 ± 0.37-[3]
I38TPlaque Reduction41.96 ± 9.42~100[3]
I38TPlaque Reduction-25.74[4]
I38TFocus Reduction-90-216[5]
Wild-TypeFocus Reduction0.7 ± 0.5-[6]
I38TFocus Reduction-65[6]
I38FFocus Reduction-17[6]
I38MFocus Reduction-23[6]

Table 2: Baloxavir Acid EC50/IC50 Values for Influenza A (H3N2)

PA SubstitutionAssay TypeEC50/IC50 (nM)Fold Change vs. WTReference
Wild-TypePlaque Reduction0.66 ± 0.17-[3]
I38TPlaque Reduction139.73 ± 24.97~211[3]
I38TFocus Reduction-49-68[7]
Wild-TypeFocus Reduction1.2 ± 0.6-[6]
I38MFocus Reduction-16[6]
I38FFocus Reduction-16[6]

Table 3: Baloxavir Acid EC50/IC50 Values for Influenza B

Virus LineagePA SubstitutionAssay TypeEC50/IC50 (nM)Fold Change vs. WTReference
VictoriaWild-TypeFocus Reduction7.2 ± 3.5-[6]
YamagataWild-TypeFocus Reduction5.8 ± 4.5-[6]
YamagataI38TFocus Reduction-5[6]
YamagataI38MFocus Reduction-2[6]

Experimental Protocols

Plaque Reduction Assay

This assay is a gold standard for quantifying infectious virus and assessing antiviral susceptibility. It measures the ability of a drug to reduce the number of plaques (zones of cell death) formed by the virus in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Virus stock (wild-type and putative resistant strains)

  • Baloxavir acid (serial dilutions)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free DMEM. The optimal dilution should produce 50-100 plaques per well in the virus control wells.

  • Drug Preparation: Prepare serial dilutions of baloxavir acid in serum-free DMEM.

  • Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Add 100 µL of the diluted virus to each well and incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: After incubation, remove the virus inoculum and overlay the cells with 2 mL of overlay medium containing the desired concentration of baloxavir acid.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Focus Reduction Assay (FRA)

The FRA is a higher-throughput alternative to the plaque reduction assay. Instead of visualizing cell death, this assay uses specific antibodies to detect infected cells (foci), which are then visualized using a secondary antibody conjugated to an enzyme.

Materials:

  • MDCK cells

  • 96-well cell culture plates

  • Virus stock

  • Baloxavir acid (serial dilutions)

  • Primary antibody against influenza nucleoprotein (NP)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • Fixation and permeabilization buffers

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer overnight.

  • Drug and Virus Preparation: Prepare serial dilutions of baloxavir acid. Mix the diluted drug with a standardized amount of virus.

  • Infection: Add the drug-virus mixture to the cell monolayer and incubate for 1-2 hours at 37°C.

  • Incubation: Remove the inoculum and add fresh medium containing the corresponding drug concentration. Incubate for 24-48 hours.

  • Immunostaining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary anti-NP antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the HRP substrate and measure the resulting colorimetric or chemiluminescent signal using a plate reader.

  • Data Analysis: Calculate the percentage of focus reduction for each drug concentration compared to the virus control. Determine the EC50 value as described for the plaque reduction assay.

Virus Yield Reduction Assay (VYRA)

This assay measures the amount of infectious virus produced in the presence of an antiviral drug. It is a sensitive method to determine antiviral activity.

Materials:

  • MDCK or A549 cells

  • 24-well or 48-well cell culture plates

  • Virus stock

  • Baloxavir acid (serial dilutions)

  • TCID50 (50% Tissue Culture Infectious Dose) assay components

Protocol:

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

  • Infection: Infect the cells with a low multiplicity of infection (MOI) of the influenza virus in the presence of serial dilutions of baloxavir acid.

  • Incubation: Incubate the plates for 24-72 hours to allow for multiple rounds of viral replication.

  • Supernatant Collection: Collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titeration: Determine the virus titer in each supernatant sample using a TCID50 assay or a plaque assay.

  • Data Analysis: Calculate the reduction in virus titer for each drug concentration compared to the virus control. The EC50 is the concentration of the drug that reduces the virus yield by 50%.

Reporter Gene Assay

This assay utilizes a recombinant influenza virus or a mini-genome system that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon viral replication. The reporter signal is a surrogate for viral activity.

Materials:

  • HEK293T or other suitable cells

  • Plasmids for expressing influenza virus polymerase components (PB2, PB1, PA) and nucleoprotein (NP)

  • A plasmid containing a reporter gene (e.g., luciferase) flanked by influenza virus non-coding regions (a "mini-genome")

  • Transfection reagent

  • Baloxavir acid (serial dilutions)

  • Luciferase assay reagent

Protocol:

  • Transfection: Co-transfect cells with the polymerase and NP expression plasmids, along with the reporter plasmid.

  • Drug Treatment: After transfection, add serial dilutions of baloxavir acid to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for the expression of the viral proteins and the reporter gene.

  • Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of reporter gene expression for each drug concentration compared to the control (no drug). Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Mechanism of Action and Resistance of this compound

Baloxavir_Mechanism cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_polymerase Influenza Polymerase Complex cluster_cytoplasm Cytoplasm Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Host_pre_mRNA->PB2 Binds 5' cap Capped_Primer Capped RNA Primer Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Primes synthesis Ribosomes Ribosomes Viral_mRNA->Ribosomes Export vRNA Viral RNA (vRNA) vRNA->Viral_mRNA Transcription by PB1 cRNA Complementary RNA (cRNA) vRNA->cRNA Replication Progeny_vRNA Progeny vRNA cRNA->Progeny_vRNA Replication PA PA (Endonuclease) PB2->PA Activates PB1 PB1 PA->Capped_Primer Cap-snatching Viral_Proteins Viral Proteins Viral_Proteins->PB2 Viral_Proteins->PB1 Viral_Proteins->PA Ribosomes->Viral_Proteins Translation Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Drug) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis Baloxavir_Acid->PA Inhibits I38T_Mutation I38T Mutation in PA I38T_Mutation->PA Alters binding site Phenotypic_Workflow Start Start: Obtain Influenza Virus Isolate Virus_Propagation Virus Propagation in Cell Culture Start->Virus_Propagation Assay_Selection Select Phenotypic Assay Virus_Propagation->Assay_Selection Plaque_Assay Plaque Reduction Assay Assay_Selection->Plaque_Assay Focus_Assay Focus Reduction Assay Assay_Selection->Focus_Assay Yield_Assay Virus Yield Reduction Assay Assay_Selection->Yield_Assay Reporter_Assay Reporter Gene Assay Assay_Selection->Reporter_Assay Perform_Assay Perform Assay with Serial Dilutions of Baloxavir Acid Plaque_Assay->Perform_Assay Focus_Assay->Perform_Assay Yield_Assay->Perform_Assay Reporter_Assay->Perform_Assay Data_Acquisition Data Acquisition (Plaque/Focus Count, Virus Titer, Reporter Signal) Perform_Assay->Data_Acquisition Data_Analysis Data Analysis: Calculate EC50/IC50 Data_Acquisition->Data_Analysis Interpretation Interpretation: Compare to Wild-Type Data_Analysis->Interpretation Susceptible Susceptible Interpretation->Susceptible Low Fold Change Resistant Resistant Interpretation->Resistant High Fold Change Resistance_Confirmation_Logic Clinical_Sample Clinical Sample (e.g., Nasal Swab) Genotypic_Analysis Genotypic Analysis (Sequencing of PA gene) Clinical_Sample->Genotypic_Analysis Resistance_Mutation_Detected Resistance-Associated Mutation Detected? (e.g., I38T) Genotypic_Analysis->Resistance_Mutation_Detected No_Mutation No Known Resistance Mutation Detected Resistance_Mutation_Detected->No_Mutation No Phenotypic_Assay Phenotypic Assay (e.g., Plaque Reduction) Resistance_Mutation_Detected->Phenotypic_Assay Yes EC50_Increased Significant Increase in EC50/IC50? Phenotypic_Assay->EC50_Increased Resistance_Confirmed Baloxavir Resistance Confirmed EC50_Increased->Resistance_Confirmed Yes Susceptible_Phenotype Susceptible Phenotype EC50_Increased->Susceptible_Phenotype No (Discordant Result)

References

Application Notes and Protocols: Baloxavir Marboxil for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baloxavir marboxil (BXM) is a first-in-class antiviral agent approved for the treatment of acute, uncomplicated influenza A and B infections.[1][2] It is a prodrug that is rapidly and almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active metabolite, baloxavir acid (BXA).[3][4][5] BXA functions by selectively inhibiting the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex.[3][6] This inhibition prevents the virus from "snatching" 5' capped primers from host cell pre-mRNAs, a critical step for the initiation of viral mRNA synthesis and subsequent virus proliferation.[1][4][5] These notes provide detailed protocols for the formulation and experimental use of this compound and Baloxavir acid in laboratory settings.

Mechanism of Action: Cap-Dependent Endonuclease Inhibition

Baloxavir acid targets the "cap-snatching" mechanism essential for influenza virus replication. The viral RNA-dependent RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, hijacks the host cell's transcription machinery. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the PA subunit's endonuclease activity then cleaves the host mRNA 10-13 nucleotides downstream.[1] This capped fragment serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs. Baloxavir acid binds to the active site of the PA endonuclease, preventing this cleavage and effectively halting viral gene expression and replication.[4]

BALOXAVIR_MOA cluster_host_cell Host Cell Nucleus cluster_virus_complex Influenza Polymerase Complex PB2 PB2 Subunit PA PA Subunit (Endonuclease) PB2->PA positions for cleavage PB1 PB1 Subunit (Polymerase) Capped_Primer Capped RNA Primer PA->Capped_Primer Viral_mRNA Viral mRNA PB1->Viral_mRNA Host_pre_mRNA Host pre-mRNA (with 5' Cap) Host_pre_mRNA->PB2 binds 5' cap Capped_Primer->PB1 primes transcription Replication Viral Replication Viral_mRNA->Replication Baloxavir_Acid Baloxavir Acid (BXA) Baloxavir_Acid->PA INHIBITS

Caption: Mechanism of action of Baloxavir acid (BXA) inhibiting the influenza virus PA endonuclease.

Formulation and Solubility

This compound (BXM) is the prodrug form used for oral in vivo administration, while its active metabolite, Baloxavir acid (BXA), is typically used for in vitro enzymatic and cell-based assays.

Stock Solution Preparation (In Vitro Use): this compound is practically insoluble in water but freely soluble in DMSO.[7][8]

  • Primary Stock (e.g., 10 mM BXA in DMSO): BXA is recommended for direct use in in vitro assays. If using BXM, it will be converted to BXA by cellular esterases.

  • Solvent: Dissolve BXM or BXA powder in 100% Dimethyl Sulfoxide (DMSO).[9] The solubility in DMSO is approximately 1 mg/mL for BXM and up to 100 mg/mL.[9][10]

  • Procedure: Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing.[10]

  • Storage: Store the DMSO stock solution at -20°C for up to 4 years.[10] Avoid repeated freeze-thaw cycles.

  • Working Solutions: For cell-based assays, dilute the DMSO stock solution into the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤0.5%).

Formulation for Oral Administration (In Vivo Mouse Models): For in vivo studies, BXM is typically formulated as a suspension for oral gavage.

  • Vehicle: A common vehicle is 0.5% methylcellulose (MC) in water.[6] Another option involves a mix of DMSO, PEG300, Tween80, and water.[9]

  • Procedure (0.5% MC):

    • Weigh the required amount of BXM powder.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Suspend the BXM powder in the 0.5% MC solution.

    • Vortex or sonicate briefly to ensure a homogenous suspension before each administration.

  • Procedure (PEG300/Tween80):

    • Prepare a concentrated stock of BXM in fresh DMSO (e.g., 25 mg/mL).[9]

    • For a 1 mL final volume, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween80 and mix until clear.

    • Add 500 µL of sterile water to bring the final volume to 1 mL. This solution should be used immediately.[9]

Compound Solvent Solubility Storage
This compound (BXM) DMSO~1 mg/mL[10]-20°C (solid)
Dimethyl formamide~1 mg/mL[10]-20°C (solid)
1:6 DMSO:PBS (pH 7.2)~0.14 mg/mL[10]Use within one day
WaterPractically insoluble[7][8]N/A
Baloxavir Acid (BXA) DMSOHigh-20°C (stock solution)

Experimental Protocols

Protocol 1: In Vitro Antiviral Efficacy - Virus Yield Reduction Assay

This assay determines the concentration of BXA required to inhibit the replication of influenza virus in cell culture. The endpoint is the quantification of infectious virus particles released into the supernatant.

VYR_WORKFLOW A 1. Seed Cells (e.g., A549 or MDCK) in plates B 2. Incubate to form confluent monolayer (24-48h) A->B C 3. Infect cells with Influenza Virus (MOI 0.001-0.005) B->C D 4. Incubate for 1 hour (Virus Adsorption) C->D E 5. Remove inoculum and wash cells D->E F 6. Add media containing serial dilutions of Baloxavir Acid (BXA) E->F G 7. Incubate for 24-48 hours F->G H 8. Harvest cell supernatant G->H I 9. Quantify viral titer (TCID50 or Focus Assay) H->I J 10. Calculate EC50/EC90 values I->J

Caption: General workflow for a Virus Yield Reduction (VYR) Assay.

Methodology:

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) or human lung adenocarcinoma (A549) cells in 24- or 96-well plates to achieve a confluent monolayer on the day of infection.[11]

  • Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with the desired influenza virus strain at a low multiplicity of infection (MOI), for example, 0.001 to 0.005.[11]

  • Drug Treatment: After a 1-hour incubation period to allow for virus adsorption, remove the virus inoculum. Wash the cells and add infection medium (e.g., DMEM) containing two-fold or five-fold serial dilutions of BXA.[11] Include a "virus control" (no drug) and "cell control" (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours, depending on the virus strain.[11]

  • Virus Quantification: Harvest the supernatants from each well. Determine the viral titer using a 50% tissue culture infectious dose (TCID50) assay or a focus-forming assay (FFA) on fresh MDCK cell monolayers.[11]

  • Data Analysis: Plot the percent inhibition of viral titer relative to the virus control against the log of the drug concentration. Calculate the 50% and 90% effective concentrations (EC50 and EC90) using non-linear regression analysis.

Influenza Strain Assay Type EC50 / IC50 (nM) EC90 (nmol/L)
Influenza A (H1N1pdm09)PA Endonuclease1.4 - 3.1[3]-
Influenza A (H3N2)PA Endonuclease1.4 - 3.1[3]-
Influenza BPA Endonuclease4.5 - 8.9[3]-
H5N1 HPAIVYield Reduction-1.4 ± 1.3[12]
H5N1 HPAIV (duck/Vietnam)Yield Reduction-1.5 ± 0.3[12]
A(H1N1)pdm09 (I38T mutant)Varies41.96 ± 9.42[11]-
Protocol 2: In Vitro Cytotoxicity Assay

This protocol determines the concentration of BXA that is toxic to the host cells, which is crucial for calculating the drug's selectivity index (SI = CC50/EC50).

Methodology:

  • Cell Culture: Seed A549 or MDCK cells in 96-well plates at a density that ensures they are in a logarithmic growth phase at the end of the experiment.

  • Drug Treatment: Add serial dilutions of BXA to the wells. Include a "no drug" control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Use a colorimetric assay such as WST-1 (Water Soluble Tetrazolium Salt-1).[11] Add the WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Cell Line CC50 (µmol/L) Reference
Various Human Cell Types17.30 to 47.52[13]
Protocol 3: In Vivo Efficacy in a Murine Influenza Model

This protocol outlines a general procedure to evaluate the therapeutic efficacy of orally administered BXM in mice lethally infected with an influenza virus.

Methodology:

  • Animals: Use specific-pathogen-free BALB/c mice (e.g., 6-8 weeks old).[14][15]

  • Infection: Anesthetize the mice and intranasally inoculate them with a sub-lethal or lethal dose of influenza virus (e.g., A/WSN/33 or A/PR/8/34) in a small volume (e.g., 50 µL) of PBS.[6][14]

  • Drug Administration: Prepare a suspension of BXM as described in the formulation section. Administer BXM orally via gavage.[14][16] Treatment can be initiated at various time points post-infection (p.i.) (e.g., 2 hours before, or 24, 48, 72 hours p.i.) to model prophylactic or therapeutic effects.[6][10] Dosing regimens can vary, for example, a single administration or twice daily (q12h) for 1-5 days.[6][14] Doses typically range from 0.5 to 50 mg/kg.[14][16]

  • Monitoring and Endpoints:

    • Survival: Monitor the mice daily for up to 14-21 days post-infection and record mortality.[6]

    • Body Weight: Weigh the mice daily as an indicator of morbidity.[10]

    • Viral Titers: At specific time points (e.g., 24 hours after the first dose), euthanize a subset of mice, harvest lungs, and homogenize the tissue to determine lung viral titers by TCID50 or plaque assay.[14][16]

  • Data Analysis: Compare survival curves between treated and vehicle control groups using a Log-rank (Mantel-Cox) test. Analyze differences in body weight and viral titers using appropriate statistical tests (e.g., t-test or ANOVA).

Virus Mouse Model BXM Dose (mg/kg) Observed Effect
Influenza A & BLethal Infection5 or 50 (single day, bid)Prevents mortality[10]
H5N1 HPAIVLethal Infection2.5 (single dose)100% protection[17]
Influenza A & BSub-lethal Infection15 (q12h)≥100-fold (Flu A) and ≥10-fold (Flu B) reduction in lung viral titers vs. oseltamivir[14][16]
Influenza A (H5N1)Lethal Infection15 (bid for 5 days, delayed 72h)Reduces mortality and lung viral titers[10]

Pharmacokinetic Analysis

Understanding the pharmacokinetic (PK) profile of BXA is essential for interpreting efficacy data. PK/pharmacodynamic (PD) analysis helps correlate drug exposure with antiviral activity.[14]

Methodology:

  • Dosing: Administer a single oral dose of BXM to infected or non-infected mice.[14]

  • Sample Collection: Collect blood samples via cardiac puncture or tail vein at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BXA in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Parameter Description Significance
Cmax Maximum plasma concentrationPeak drug exposure
Tmax Time to reach CmaxRate of absorption
AUC Area under the concentration-time curveTotal drug exposure over time
Terminal elimination half-lifeDuration of drug presence
Cτ / C24 Plasma concentration at the end of the dosing interval or at 24hIdentified as the key PK/PD parameter predicting antiviral efficacy in mice[14][16]

References

Application Note: Solubilizing Baloxavir Marboxil for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of Baloxavir Marboxil, a potent inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase, for use in cell-based assays. Due to its poor aqueous solubility, proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results.

Physicochemical Properties of this compound

This compound is a prodrug that is supplied as a crystalline solid.[1] It is characterized by poor solubility in aqueous solutions, which presents a challenge for its use in in-vitro and cell-based assays.[2][3] Understanding its solubility in different solvents is key to preparing viable solutions for experimental use.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~1 mg/mL[1]
Dimethyl Formamide (DMF)~1 mg/mL[1]
1:6 DMSO:PBS (pH 7.2)~0.14 mg/mL[1]
Water0.015 mg/mL[4]
Methanol8.6 mg/mL[4]
Ethanol7 mg/mL[5]

Experimental Protocol: Solubilization of this compound

This protocol describes the recommended method for preparing a stock solution of this compound and subsequent dilution for use in cell-based assays. The primary solvent for the initial stock solution is Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Preparation of a Concentrated Stock Solution in DMSO:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 1 mg/mL. Note: Moisture-absorbing DMSO can reduce solubility.[5]

    • Purge the vial with an inert gas to prevent oxidation.[1]

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Preparation of Working Solutions for Cell-Based Assays:

    • For aqueous-based assays, it is recommended to first dissolve this compound in DMSO before diluting with the aqueous buffer of choice.[1]

    • To prepare a working solution in a buffer such as PBS, perform a serial dilution from the DMSO stock solution.

    • For example, to prepare a 0.14 mg/mL working solution, dilute the 1 mg/mL DMSO stock solution 1:6 with PBS (pH 7.2).[1]

    • It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation of the compound.

    • Important: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]

Storage of Stock Solution:

  • The DMSO stock solution should be stored at -20°C or -80°C.[1][5]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]

  • When stored properly at -20°C, the crystalline solid is stable for at least 4 years.[1] The stock solution in DMSO is stable for at least one year at -80°C and one month at -20°C.[5]

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for cell-based assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_storage Storage A Weigh this compound Powder B Add Anhydrous DMSO (e.g., to 1 mg/mL) A->B C Purge with Inert Gas B->C D Vortex to Dissolve C->D E Dilute DMSO Stock with Aqueous Buffer (e.g., PBS) D->E Use Immediately or Store G Aliquot Stock Solution D->G F Add to Cell Culture Medium E->F H Store at -20°C or -80°C G->H

Workflow for Solubilizing this compound.

Mechanism of Action: Inhibition of Influenza Virus Replication

This compound is a prodrug that is hydrolyzed in vivo to its active form, Baloxavir acid.[6][7][8] Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex.[6][7][9] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[6][7] By blocking this crucial step, Baloxavir acid effectively halts viral gene transcription and replication.[7][10]

The diagram below illustrates the mechanism of action of this compound.

cluster_host Host Cell cluster_nucleus Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) Cap_Snatching Cap-Snatching Host_pre_mRNA->Cap_Snatching Viral_RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Viral_RNA_Polymerase->Cap_Snatching Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis Viral_Replication Viral Replication Viral_mRNA_Synthesis->Viral_Replication Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Drug) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis Baloxavir_Acid->Cap_Snatching Inhibits

Mechanism of Action of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Cap-Dependent Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses and other segmented negative-strand RNA viruses, has emerged as a critical target for novel antiviral drug development. The CEN is a key component of the viral RNA-dependent RNA polymerase complex and facilitates the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own transcription. Inhibition of this endonuclease activity effectively halts viral replication. The approval of the CEN inhibitor baloxavir marboxil has validated this strategy and spurred further research into new chemical entities targeting this enzyme.[1][2][3]

High-throughput screening (HTS) is a powerful approach for identifying novel CEN inhibitors from large compound libraries. This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays designed to discover and characterize new CEN inhibitors.

Signaling Pathway: The Cap-Snatching Mechanism

The cap-snatching process is a multi-step mechanism orchestrated by the viral RNA polymerase complex, which consists of three subunits: PA, PB1, and PB2. The CEN active site is located within the N-terminal domain of the PA subunit.

CapSnatching cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 1. Cap Binding Capped_Fragment Capped RNA Fragment (~10-13 nt) PA PA Subunit (Endonuclease) PB2->PA 2. Activation PA->Host_pre_mRNA 3. Cleavage PB1 PB1 Subunit (Polymerase) Viral_mRNA Viral mRNA PB1->Viral_mRNA 5. Viral mRNA Transcription Capped_Fragment->PB1 4. Primer Binding vRNA_template vRNA Template vRNA_template->PB1 CEN_Inhibitor CEN Inhibitor (e.g., Baloxavir) CEN_Inhibitor->PA Inhibition

Caption: The influenza virus cap-snatching mechanism.

Experimental Workflow for a High-Throughput Screening Campaign

A typical HTS campaign for the discovery of novel CEN inhibitors involves several stages, from primary screening to hit validation and lead optimization.

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation Phase cluster_characterization Lead Characterization Phase Primary_Screen Primary HTS (Biochemical or Cell-based) Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screens (e.g., Cytotoxicity, Assay Interference) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assays (e.g., Cell-based if primary was biochemical) Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR Mechanism_of_Action Mechanism of Action Studies SAR->Mechanism_of_Action In_Vivo In Vivo Efficacy Studies Mechanism_of_Action->In_Vivo

Caption: A typical HTS workflow for CEN inhibitor discovery.

Quantitative Data Summary

The following tables summarize quantitative data for known and experimental CEN inhibitors identified through various screening efforts.

Table 1: Biochemical Assay Data for CEN Inhibitors

Compound/InhibitorAssay TypeTargetIC50 (nM)Reference
Baloxavir acidFRET-basedInfluenza A PA1.4 - 2.9[4]
Phenylbutanoic acid derivativesFRET-basedInfluenza A PA/PB1/PB210 - 20[4]
Compound ANA-0FRET-basedInfluenza A PA~25,000[5]
DPBAFRET-basedHantavirus Endonuclease~200,000[6]
Compound I-4Fluorescence-basedInfluenza CEN3,290[2]
Compound II-2Fluorescence-basedInfluenza CEN1,460[2]

Table 2: Cell-Based Assay Data for CEN Inhibitors

Compound/InhibitorAssay TypeVirus StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
This compoundPlaque ReductionInfluenza A (H1N1)0.46 - 0.98>10>10,000[1]
This compoundPlaque ReductionInfluenza B1.9 - 4.8>10>2,000[1]
Compound AMTT AssayLCMV<1>2.5>2,500[7]
Compound BMTT AssayLCMV<1>2.5>2,500[7]
Compound CMTT AssayJUNV<1>2.5>2,500[7]
Compound DMTT AssayJUNV<1>2.5>2,500[7]
RibavirinMTT AssayLCMV>500>2.5<5[7]

Experimental Protocols

Protocol 1: FRET-Based Biochemical Assay for CEN Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to directly measure the enzymatic activity of the cap-dependent endonuclease.[5][8]

Materials:

  • Recombinant influenza PA N-terminal domain (PAN) or full polymerase complex.

  • FRET substrate: A single-stranded DNA or RNA oligonucleotide with a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., TAMRA).

  • Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Test compounds dissolved in DMSO.

  • Known CEN inhibitor (e.g., Baloxavir acid) as a positive control.

  • 384-well, black, low-volume assay plates.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Prepare a solution of the recombinant CEN enzyme in assay buffer. Add 5 µL of the enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Prepare a solution of the FRET substrate in assay buffer. Add 5 µL of the substrate solution to each well to initiate the reaction. The final concentration of the substrate should be at its Km value for the enzyme.[4]

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation/Emission wavelengths appropriate for the chosen fluorophore) every minute for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each test compound relative to the DMSO control.

Protocol 2: Cell-Based Viral Replication Inhibition Assay (Luciferase Reporter)

This protocol outlines a cell-based assay using a reporter virus that expresses luciferase upon successful replication, providing a quantitative measure of viral activity.

Materials:

  • MDCK or A549 cells.

  • Influenza virus engineered to express a luciferase reporter gene.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • Known antiviral drug (e.g., this compound) as a positive control.

  • 96-well or 384-well clear-bottom, black-walled cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells into the wells of a microplate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control (negative control) and a positive control inhibitor.

  • Viral Infection: Incubate the cells with the compounds for 1-2 hours. Then, infect the cells with the luciferase-expressing influenza virus at a low multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for 24-48 hours at 37°C with 5% CO₂.

  • Luciferase Assay: Remove the culture medium and add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration compared to the DMSO control. Determine the EC50 value for active compounds. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 and calculate the selectivity index.[7]

Data Analysis and Hit Validation

Primary Data Analysis:

  • Normalization: Raw data from HTS is typically normalized to control wells on each plate (e.g., 0% inhibition for DMSO controls and 100% inhibition for a potent inhibitor control).

  • Hit Selection: A hit is typically defined as a compound that exhibits a certain threshold of inhibition (e.g., >50% inhibition or a Z-score > 3).

Hit Validation:

  • Confirmation: Hits from the primary screen are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 for biochemical assays, EC50 for cell-based assays).[9]

  • Counter-screens: These are performed to eliminate false positives. Common counter-screens include:

    • Cytotoxicity assays: To identify compounds that are toxic to the host cells.

    • Assay interference assays: To identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a FRET assay).[9]

  • Orthogonal Assays: Hits identified in a biochemical screen should be validated in a cell-based assay, and vice-versa, to confirm their biological relevance.[9][10]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to establish and execute high-throughput screening campaigns for the discovery of novel cap-dependent endonuclease inhibitors. The combination of robust biochemical and cell-based assays, coupled with a rigorous hit validation cascade, is essential for identifying promising lead compounds for the development of next-generation antiviral therapeutics.

References

Application Notes and Protocols for Studying the Effect of Baloxavir Marboxil on Viral Shedding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for studying the effect of Baloxavir Marboxil on influenza virus shedding. The information is compiled from established methodologies and data from key clinical trials.

Introduction to this compound

This compound is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial step in viral mRNA synthesis and replication.[1][2][3][4] This mechanism of action differs from neuraminidase inhibitors, which act at a later stage of the viral life cycle to prevent the release of new virions from infected cells.[5] Clinical studies have demonstrated that a single oral dose of this compound significantly reduces the duration of viral shedding compared to both placebo and oseltamivir, highlighting its potential to decrease influenza transmission.[5][6][7]

Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

This compound is a prodrug that is rapidly converted to its active metabolite, baloxavir acid, in the body.[1] Baloxavir acid targets the PA subunit of the influenza virus RNA polymerase complex. Specifically, it inhibits the "cap-snatching" activity of the endonuclease domain of the PA protein.[3][4] This process is essential for the virus to cleave the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By blocking this step, this compound effectively halts viral gene transcription and replication.[1][4]

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell cluster_baloxavir This compound Action Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_RNA_Polymerase Influenza Virus RNA Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Viral_RNA_Polymerase Cap-snatching Viral_mRNA Viral mRNA Viral_RNA_Polymerase->Viral_mRNA Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Metabolite) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis Baloxavir_Acid->Viral_RNA_Polymerase Inhibits PA Endonuclease

Figure 1: Mechanism of action of this compound.

Quantitative Data on Viral Shedding

Clinical trials have consistently demonstrated the potent effect of this compound in reducing the duration of viral shedding. The following tables summarize key findings from the CAPSTONE-1, CAPSTONE-2, and miniSTONE-2 studies.

Study Patient Population Treatment Group Median Time to Cessation of Viral Shedding (Hours) Reference
CAPSTONE-1 Otherwise healthy adults and adolescents (≥12 years)This compound24.0[5]
Oseltamivir72.0[5]
Placebo96.0[6]
CAPSTONE-2 High-risk adults and adolescents (≥12 years)This compound48.0[7][8]
Oseltamivir96.0[8]
Placebo96.0[8]
miniSTONE-2 Children (1 to <12 years)This compound24.2[3]
Oseltamivir75.8[3]

Experimental Protocols

Protocol for Nasopharyngeal Swab Collection

Proper specimen collection is critical for accurate quantification of viral shedding.

NP_Swab_Collection_Workflow start Start patient_prep Position Patient: Tilt head back slightly start->patient_prep swab_insertion Insert flexible nasopharyngeal swab into one nostril patient_prep->swab_insertion reach_nasopharynx Gently advance swab until resistance is met (posterior nasopharynx) swab_insertion->reach_nasopharynx rotate_swab Rotate swab gently for 5-10 seconds to collect secretions reach_nasopharynx->rotate_swab remove_swab Slowly remove swab rotate_swab->remove_swab place_in_vtm Immediately place swab into vial containing Viral Transport Medium (VTM) remove_swab->place_in_vtm break_shaft Break swab shaft at the score line place_in_vtm->break_shaft secure_cap Securely cap the vial break_shaft->secure_cap label_store Label vial and store at 2-8°C for transport to the lab secure_cap->label_store end End label_store->end

Figure 2: Workflow for Nasopharyngeal Swab Collection.

Materials:

  • Sterile, flexible-shaft nasopharyngeal swab with a synthetic tip (e.g., Dacron® or rayon).

  • Vial containing 1-3 mL of Viral Transport Medium (VTM).

  • Personal Protective Equipment (PPE): gloves, mask, eye protection.

Procedure:

  • Explain the procedure to the patient.

  • Tilt the patient's head back slightly to straighten the passage from the nostrils to the nasopharynx.

  • Gently insert the swab along the nasal septum, just above the floor of the nasal passage, until resistance is felt.

  • The swab should reach a depth equal to the distance from the nostrils to the outer opening of the ear.

  • Rotate the swab gently for 5-10 seconds to absorb secretions.

  • Slowly remove the swab while rotating it.

  • Immediately place the swab into the VTM tube.

  • Break the applicator shaft at the marked line, leaving the swab tip in the vial.

  • Tightly cap the vial.

  • Label the specimen with the patient's information, date, and time of collection.

  • Transport the specimen to the laboratory on cold packs (2-8°C) as soon as possible. For long-term storage, freeze at -70°C.

Protocol for Viral Load Determination by RT-qPCR

This protocol is based on the CDC's Real-Time RT-PCR protocol for influenza A and B viruses.

RT_qPCR_Workflow start Start sample_prep Vortex Nasopharyngeal Swab Sample in VTM start->sample_prep rna_extraction Viral RNA Extraction (e.g., using a commercial kit) sample_prep->rna_extraction plate_setup Add Master Mix and Extracted RNA to 96-well plate rna_extraction->plate_setup master_mix Prepare RT-qPCR Master Mix: - RT-PCR buffer - Primers/Probes (Influenza A/B, RNase P) - Reverse Transcriptase/Taq Polymerase master_mix->plate_setup rt_pcr_run Perform RT-qPCR: 1. Reverse Transcription 2. PCR Amplification and Detection plate_setup->rt_pcr_run data_analysis Data Analysis: - Determine Ct values - Quantify viral load using a standard curve rt_pcr_run->data_analysis end End data_analysis->end

Figure 3: Workflow for Viral Load Determination by RT-qPCR.

Materials:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

  • One-step RT-qPCR master mix.

  • Primers and probes for influenza A, influenza B, and an internal control (e.g., RNase P).[1][4]

  • Real-time PCR instrument.

  • Nuclease-free water.

  • Standard curve material (e.g., plasmid DNA or in vitro transcribed RNA of known concentration).

Primer and Probe Sequences (CDC Human Influenza Virus Real-Time RT-PCR Diagnostic Panel): [4]

Target Name Sequence (5' to 3')
Influenza A InfA ForwardGAC CRA TCC TGT CAC CTC TGA C
InfA ReverseAGG GCA TTY TGG ACA AAK CGT CTA
InfA Probe/56-FAM/TGC AGT CCT CGC TCA CTG GGC ACG/3BHQ-1/
Influenza B InfB ForwardTCA TTA YTC AAT TCY GCA GAA G
InfB ReverseGTR TCC TGA GCA CCT TCT AC
InfB Probe/56-FAM/CCA ATT CGA GCA GCT GAA ACT GCG GTG/3BHQ-1/
RNase P (Internal Control) RP ForwardAGA TTT GGA CCT GCG AGC G
RP ReverseGAG CGG CTG TCT CCA CAA GT
RP Probe/56-FAM/TTC TGA CCT GAA GGC TCT GCG CG/3BHQ-1/

Procedure:

  • RNA Extraction: Extract viral RNA from 140-200 µL of the VTM sample according to the manufacturer's protocol. Elute the RNA in 50-60 µL of nuclease-free water.

  • RT-qPCR Reaction Setup:

    • Prepare a master mix containing the one-step RT-qPCR buffer, primers, and probes.

    • For a 25 µL reaction:

      • 12.5 µL 2x Reaction Mix

      • 1 µL of each primer (final concentration 400-800 nM)

      • 0.5 µL of probe (final concentration 100-200 nM)

      • 1 µL Enzyme Mix (Reverse Transcriptase/Taq Polymerase)

      • Nuclease-free water to a final volume of 20 µL.

    • Add 5 µL of extracted RNA to each well.

    • Include a no-template control (NTC) and a positive control in each run.

    • Run a standard curve using serial dilutions of a quantified control.

  • Thermal Cycling Conditions (example):

    • Reverse Transcription: 50°C for 10-30 minutes

    • Initial Denaturation: 95°C for 2-5 minutes

    • PCR Cycles (40-45 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 55-60°C for 60 seconds (acquire fluorescence data)

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Plot the Ct values of the standard curve against the log of the concentration to generate a standard curve.

    • Calculate the viral load of the unknown samples by interpolating their Ct values from the standard curve.

    • Results are typically expressed as viral RNA copies/mL of the original sample.

Protocol for Plaque Assay for Infectious Virus Titer

The plaque assay is the gold standard for quantifying infectious virus particles.

Plaque_Assay_Workflow start Start seed_cells Seed MDCK cells in 6-well plates and grow to confluence start->seed_cells prepare_dilutions Prepare serial 10-fold dilutions of the virus sample seed_cells->prepare_dilutions infect_cells Infect MDCK cell monolayers with virus dilutions prepare_dilutions->infect_cells incubation Incubate for 1 hour to allow virus adsorption infect_cells->incubation add_overlay Remove inoculum and add semi-solid overlay medium incubation->add_overlay incubate_plaques Incubate for 2-3 days for plaque formation add_overlay->incubate_plaques fix_stain Fix cells and stain with crystal violet incubate_plaques->fix_stain count_plaques Count plaques and calculate viral titer (PFU/mL) fix_stain->count_plaques end End count_plaques->end

Figure 4: Workflow for Plaque Assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells (e.g., ATCC® CCL-34™).[9]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Serum-free medium with TPCK-treated trypsin.

  • Semi-solid overlay medium (e.g., containing agarose or Avicel).

  • Phosphate-buffered saline (PBS).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • 6-well cell culture plates.

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Virus Dilution: On the day of the assay, prepare 10-fold serial dilutions of the virus-containing samples in serum-free medium.

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with PBS.

    • Inoculate each well with 200-500 µL of a virus dilution.

    • Incubate at 37°C for 1 hour, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay:

    • Aspirate the inoculum from the wells.

    • Gently add 2-3 mL of the semi-solid overlay medium (pre-warmed to 37°C) to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fixation and Staining:

    • Aspirate the overlay.

    • Add 1 mL of fixing solution to each well and incubate for at least 30 minutes.

    • Remove the fixing solution and add 1 mL of crystal violet staining solution.

    • Incubate for 15-20 minutes at room temperature.

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Plaque Counting:

    • Count the number of plaques in each well.

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the following formula:

      • Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)

Conclusion

The protocols and data presented here provide a robust framework for investigating the impact of this compound on influenza virus shedding. By employing standardized methods for sample collection and viral quantification, researchers can generate reliable and comparable data to further elucidate the clinical and public health benefits of this novel antiviral agent. The significant reduction in viral shedding observed with this compound underscores its potential to not only treat influenza but also to reduce its transmission within the community.

References

Application Notes and Protocols for In Vitro Drug-Drug Interaction Studies with Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus, representing a novel mechanism of action for the treatment of influenza. As with any new chemical entity, a thorough evaluation of its potential to cause drug-drug interactions (DDIs) is a critical component of its nonclinical safety assessment. This document provides an overview of the in vitro DDI profile of this compound and its active metabolite, baloxavir, and offers detailed protocols for the types of studies conducted to evaluate these potential interactions.

Based on comprehensive in vitro studies submitted to regulatory agencies such as the FDA, this compound and its active metabolite, baloxavir, have a low potential for clinically significant DDIs mediated by the inhibition or induction of major cytochrome P450 (CYP) enzymes or uridine diphosphate-glucuronosyltransferase (UGT) enzymes.[1] Furthermore, in vitro assessments have indicated a low risk of interactions involving key drug transporters.[1]

Data Presentation: Summary of In Vitro DDI Studies

Cytochrome P450 (CYP) and Uridine Diphosphate-Glucuronosyltransferase (UGT) Inhibition

In vitro studies have demonstrated that neither this compound nor its active metabolite, baloxavir, are inhibitors of major CYP and UGT enzymes.[1]

EnzymeTest ArticleResultIC50 (µM)
CYP Isoforms
CYP1A2This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
CYP2B6This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
CYP2C8This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
CYP2C9This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
CYP2C19This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
CYP2D6This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
UGT Isoforms
UGT1A1This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
UGT1A3This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
UGT1A4This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
UGT1A6This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
UGT1A9This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
UGT2B7This compound & BaloxavirNo Inhibition> Maximum Concentration Tested
UGT2B15This compound & BaloxavirNo Inhibition> Maximum Concentration Tested

Note: Specific IC50 values are not publicly available but are understood to be above concentrations that would suggest a clinical DDI potential.

Cytochrome P450 (CYP) Induction

This compound and baloxavir have been evaluated for their potential to induce the expression of key CYP enzymes. The results indicate a lack of induction potential.[1]

EnzymeTest ArticleResultEC50 (µM)Emax (Fold Induction)
CYP1A2This compound & BaloxavirNo InductionNot Applicable< 2-fold
CYP2B6This compound & BaloxavirNo InductionNot Applicable< 2-fold
CYP3A4This compound & BaloxavirNo InductionNot Applicable< 2-fold

Note: Specific EC50 and Emax values are not publicly available but are understood to be below the thresholds that would indicate a clinical DDI potential.

Drug Transporter Inhibition

The inhibitory potential of this compound and baloxavir against key uptake and efflux drug transporters has been assessed. Both the prodrug and the active metabolite are substrates of P-glycoprotein (P-gp).[1]

TransporterTest ArticleResultIC50 (µM)
OATP1B1BaloxavirNo Inhibition> Maximum Concentration Tested
OATP1B3BaloxavirNo Inhibition> Maximum Concentration Tested
P-gpThis compoundInhibition8.75[1]
BCRPBaloxavirNo Inhibition> Maximum Concentration Tested
OAT1BaloxavirNo Inhibition> Maximum Concentration Tested
OAT3BaloxavirNo Inhibition> Maximum Concentration Tested
OCT1BaloxavirNo Inhibition> Maximum Concentration Tested
OCT2BaloxavirNo Inhibition> Maximum Concentration Tested
MATE1BaloxavirNo Inhibition> Maximum Concentration Tested
MATE2KBaloxavirNo Inhibition> Maximum Concentration Tested

Note: With the exception of P-gp, specific IC50 values are not publicly available but are understood to be above concentrations that would suggest a clinical DDI potential.

Experimental Protocols

The following are detailed, representative protocols for the in vitro assessment of drug-drug interaction potential, based on standard industry practices and regulatory guidance.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the potential of a test article to inhibit the activity of major human CYP isoforms using human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • Test articles (this compound, Baloxavir)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare stock solutions of the test articles and positive controls in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test article at various concentrations, human liver microsomes, and buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of the CYP-specific probe substrates and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes).

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolites of the probe substrates using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP activity at each concentration of the test article relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

Protocol 2: In Vitro Cytochrome P450 Induction Assay

Objective: To evaluate the potential of a test article to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes (from at least three donors)

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • Test articles (this compound, Baloxavir)

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • Reagents for quantifying mRNA (qRT-PCR) or enzyme activity (probe substrate incubation followed by LC-MS/MS analysis)

Procedure:

  • Thaw and plate cryopreserved human hepatocytes on collagen-coated plates and allow them to form a monolayer.

  • Treat the hepatocytes with the test article, positive controls, or vehicle control daily for 72 hours, replacing the medium every 24 hours.

  • After the treatment period, assess cell viability (e.g., using an MTT assay).

  • To measure CYP induction at the mRNA level, lyse the cells and isolate RNA. Perform qRT-PCR to quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.

  • To measure CYP induction at the enzyme activity level, incubate the treated hepatocytes with a cocktail of CYP-specific probe substrates.

  • Quantify the formation of metabolites in the incubation medium using LC-MS/MS.

  • Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control.

  • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) from the concentration-response curve.

Protocol 3: In Vitro Transporter Inhibition Assay

Objective: To assess the potential of a test article to inhibit the activity of key drug transporters (e.g., OATP1B1, OATP1B3, P-gp, BCRP) using transfected cell lines.

Materials:

  • Transporter-overexpressing cell lines (e.g., HEK293 or CHO cells) and the corresponding parental cell line.

  • Cell culture medium and supplements

  • Test articles (this compound, Baloxavir)

  • Transporter-specific probe substrates (e.g., [³H]-Estradiol-17β-glucuronide for OATP1B1/1B3, [³H]-Digoxin for P-gp, [³H]-Estrone-3-sulfate for BCRP)

  • Positive control inhibitors for each transporter

  • Scintillation fluid and a scintillation counter

Procedure:

  • Culture the transporter-expressing cells and parental cells to confluence in appropriate culture plates.

  • Pre-incubate the cells with various concentrations of the test article, positive control inhibitor, or vehicle control in buffer at 37°C.

  • Initiate the transport assay by adding the radiolabeled probe substrate.

  • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the transporter-specific uptake by subtracting the uptake in parental cells from that in the transporter-expressing cells.

  • Determine the percent inhibition of transporter activity at each concentration of the test article relative to the vehicle control.

  • Calculate the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

Visualizations

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Human Liver Microsomes pre_incubate Pre-incubation (Microsomes + Test Article) prep_hlm->pre_incubate prep_test Test Article (Baloxavir) prep_test->pre_incubate prep_probe CYP Probe Substrates reaction Reaction Initiation (Add Substrates + NADPH) prep_probe->reaction prep_nadph NADPH System prep_nadph->reaction pre_incubate->reaction incubate Incubation at 37°C reaction->incubate terminate Reaction Termination incubate->terminate centrifuge Protein Precipitation terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (IC50) lcms->data_analysis CYP_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_endpoint Endpoint Measurement cluster_data Data Analysis plate_hep Plate Human Hepatocytes treat Treat with Test Article (72 hours) plate_hep->treat rna_analysis mRNA Analysis (qRT-PCR) treat->rna_analysis Option 1 activity_analysis Enzyme Activity Assay treat->activity_analysis Option 2 calc_fold Calculate Fold Induction rna_analysis->calc_fold activity_analysis->calc_fold calc_ec50 Determine EC50 / Emax calc_fold->calc_ec50 Transporter_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_detection Detection & Analysis culture_cells Culture Transporter- Expressing Cells pre_incubate Pre-incubation with Test Article culture_cells->pre_incubate add_substrate Add Radiolabeled Probe Substrate pre_incubate->add_substrate incubate Incubation add_substrate->incubate wash Stop & Wash incubate->wash lyse Cell Lysis wash->lyse count Scintillation Counting lyse->count analyze Calculate Inhibition & IC50 count->analyze

References

Application Note: Quantification of Baloxavir Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is a first-in-class antiviral drug that inhibits the cap-dependent endonuclease of the influenza virus, a crucial enzyme for viral replication.[1][2] Following oral administration, the prodrug this compound is rapidly hydrolyzed to its active form, baloxavir acid (BXA).[2][3] Accurate quantification of baloxavir acid in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of baloxavir acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique for this purpose.[4][5][6][7][8]

Principle

This method utilizes reversed-phase liquid chromatography for the separation of baloxavir acid and an internal standard (IS) from plasma matrix components. The separated analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This highly selective detection method ensures minimal interference from endogenous plasma components.

Experimental Protocols

Materials and Reagents
  • Baloxavir acid reference standard

  • Internal Standard (e.g., Baloxavir-d5, Baloxavir-d4, or Dolutegravir)[4][5][6][7][8][9]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and/or ammonium formate

  • Human plasma (with anticoagulant, e.g., K2EDTA or heparin)[8]

  • Control and calibration curve samples

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][7][9]

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [5][7]

  • To 50-100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 200-300 µL of cold acetonitrile (containing 0.1% formic acid, if applicable) to precipitate the plasma proteins.[5][8]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction [4][6][7]

  • To a known volume of plasma, add the internal standard.

  • Add an appropriate extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex vigorously to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize typical LC and MS conditions reported in various studies. Researchers should optimize these parameters for their specific instrumentation and requirements.

Table 1: Liquid Chromatography Parameters

ParameterMethod AMethod BMethod C
Column Waters Xterra® MS C8 (5 µm, 4.6 × 50 mm)[5][7]Acquity UPLC Peptide BEH C18 (1.7µm, 2.1mm x 150mm)[4][6][7]Waters XBridge® C8 (2.1 mm × 50 mm, 2.5 µm)[8]
Mobile Phase A 10.0 mM ammonium formate pH 3.5[5][7]0.1% formic acid in water[8]1% formic acid in water[9]
Mobile Phase B Acetonitrile[5][7]0.1% formic acid in acetonitrile[8]2% formic acid in acetonitrile[9]
Flow Rate 0.6 mL/min[5][7][8]0.6 mL/min[4][6][7]0.5 mL/min[9]
Injection Volume 5-10 µL5 µL10 µL
Column Temperature Ambient40°C40°C

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[5][7][9]
Monitoring Mode Multiple Reaction Monitoring (MRM)[5][7]
MRM Transition (Baloxavir Acid) m/z 484.0 → 247.0, m/z 484.1 → 247.0, m/z 484.2 → 247.0, m/z 484.2 → 247.2[4][5][6][7][8][9]
MRM Transition (IS: Baloxavir-d5) m/z 489.1 → 252.1, m/z 489.2 → 252.0[4][6][7][8]
MRM Transition (IS: Baloxavir-d4) m/z 488.1 → 247.2[9]
MRM Transition (IS: Dolutegravir) m/z 420.30 → 277.1[5][7]

Method Validation and Quantitative Data

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., US-FDA). Key validation parameters from published methods are summarized below.

Table 3: Summary of Quantitative Performance Data from Various LC-MS/MS Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 0.5 - 200.0[5][7]0.505 - 302.724[4][6][7]3 - 200[9]0.3 - 300[8]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[5]0.505[4][6]3.00[9]0.3[8]
Intra-day Precision (%CV) < 15%< 3.95%[4][6][7]≤ 6.51%[9]< 7.47%[8]
Inter-day Precision (%CV) < 15%< 3.95%[4][6][7]≤ 6.51%[9]< 7.47%[8]
Accuracy (%) 85 - 115%97.08 - 105.51% (intra-batch), 97.49 - 101.99% (inter-batch)[4][6][7]91.28 - 104.29%[9]-6.67 to 8.56% (relative error)[8]
Mean Recovery (%) > 80%81.29% (Baloxavir), 92.76% (Baloxavir-d5)[4][6][7]Not Reported95.32% (BXA), 99.26% (BXA-d5)[8]
Internal Standard Dolutegravir[5][7]Baloxavir-d5[4][6][7]Baloxavir-d4[9]Baloxavir-d5[8]

Experimental Workflow Diagram

Baloxavir_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_system LC System (Chromatographic Separation) supernatant->lc_system Inject ms_system Mass Spectrometer (Detection & Quantification) lc_system->ms_system data_analysis Data Analysis (Concentration Calculation) ms_system->data_analysis

Caption: Workflow for Baloxavir Acid Quantification in Plasma.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of baloxavir acid in human plasma. The detailed protocols and performance data presented serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical trials, enabling accurate assessment of baloxavir acid pharmacokinetics. The flexibility in sample preparation and chromatographic conditions allows for adaptation to various laboratory settings and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Baloxavir Marboxil.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a prodrug with inherently low aqueous solubility. It is classified as practically insoluble in water[1][2]. Its solubility is also pH-independent across the physiological pH range[1].

Q2: Are there different crystalline forms (polymorphs) of this compound with varying solubilities?

A2: Yes, studies have identified at least three polymorphic forms (Form I, Form II, and Form III) of this compound. These different crystal structures can impact the drug's physicochemical properties, with Form II demonstrating a higher solubility and dissolution rate compared to Form I[3][4][5]. The specific solvate forms can also influence the conversion between these polymorphic states[6]. When encountering inconsistent solubility results, consider the possibility of working with different polymorphs.

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose[7][8]. For maximum solubility in aqueous buffers, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice[7]. It is advisable to purge the solvent with an inert gas before preparing the stock solution[7].

Q4: What is the stability of this compound in aqueous solutions?

A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared solutions and not to store them for more than one day[7]. The compound may also be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, heat, or light[9].

Q5: Can surfactants be used to improve the solubility of this compound in aqueous media?

A5: Yes, the addition of surfactants can enhance the solubility of this compound in aqueous buffers. For instance, its solubility in phosphate buffer at pH 6.8 can be increased in the presence of certain surfactants[1].

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Precipitation of this compound upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.- Increase the proportion of DMSO in the final solution (ensure it is compatible with your experimental system).- Decrease the final concentration of this compound.- Consider using a different co-solvent system or a solubility enhancement technique.
Inconsistent or non-reproducible results in biological assays. - Degradation of this compound in the aqueous assay medium.- Use of different polymorphic forms with varying solubilities.- Precipitation of the compound out of solution during the experiment.- Prepare fresh solutions for each experiment.- Protect solutions from light and heat.- Characterize the polymorphic form of your starting material if possible.- Visually inspect for any precipitation during the assay.
Low dissolution rate of solid this compound in dissolution studies. - The particle size of the solid material is too large.- The crystalline form used has a low intrinsic dissolution rate.- Consider particle size reduction techniques such as micronization.- Investigate the use of a more soluble polymorph, such as Form II[3][4][5].
Difficulty in achieving the desired concentration for formulation development. The intrinsic solubility of the unmodified drug is the limiting factor.Explore advanced formulation strategies such as solid dispersions, co-crystals, or complexation with cyclodextrins to enhance solubility.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent / MediumSolubilityReference(s)
Water0.015 mg/mL[10]
Methanol8.6 mg/mL[10]
EthanolSlightly soluble[1]
DMSO~1 mg/mL and 100 mg/mL[7][8]
Dimethyl formamide~1 mg/mL[7]
AcetonitrileSoluble[1]
1:6 DMSO:PBS (pH 7.2)~0.14 mg/mL[7]

Experimental Protocols for Solubility Enhancement

The following are illustrative experimental protocols for common solubility enhancement techniques. These should be considered as starting points and may require optimization for your specific application.

Protocol 1: Preparation of a Solid Dispersion of this compound using Solvent Evaporation

This method aims to disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

    • Methanol or other suitable volatile solvent

  • Procedure:

    • Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a minimal amount of a common volatile solvent like methanol.

    • Ensure complete dissolution of both components with gentle stirring.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be collected and characterized for its dissolution properties.

Protocol 2: Complexation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the formation of an inclusion complex to enhance the aqueous solubility of this compound.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the suspension at room temperature for 24-48 hours, protected from light.

    • After reaching equilibrium, filter the suspension through a 0.22 µm filter to remove the undissolved drug.

    • The clear filtrate contains the this compound-HP-β-CD complex. The concentration of dissolved this compound can be determined by a validated analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_start Problem Definition cluster_approach Solubility Enhancement Approaches cluster_phys_tech Physical Techniques cluster_chem_tech Chemical Techniques (Illustrative) cluster_eval Evaluation start Poor Aqueous Solubility of this compound phys_mod Physical Modification start->phys_mod Select Approach chem_mod Chemical Modification start->chem_mod Select Approach sd Solid Dispersion phys_mod->sd nano Nanosuspension phys_mod->nano complex Complexation (e.g., Cyclodextrin) phys_mod->complex cocrystal Co-crystal Formation chem_mod->cocrystal eval Characterize & Evaluate Solubility / Dissolution sd->eval nano->eval complex->eval cocrystal->eval

Caption: Logical workflow for selecting a solubility enhancement technique.

solid_dispersion_workflow cluster_prep Preparation cluster_proc Processing cluster_final Final Product step1 1. Dissolve this compound & Polymer in Solvent step2 2. Ensure Complete Dissolution step1->step2 step3 3. Solvent Evaporation (Rotary Evaporator) step2->step3 step4 4. Vacuum Drying step3->step4 step5 5. Collect & Characterize Solid Dispersion step4->step5

Caption: Experimental workflow for solid dispersion preparation.

cyclodextrin_complexation_workflow cluster_prep Preparation cluster_proc Complexation cluster_final Isolation & Analysis step1 1. Prepare Aqueous HP-β-CD Solution step2 2. Add Excess this compound step1->step2 step3 3. Stir for 24-48 hours step2->step3 step4 4. Filter to Remove Undissolved Drug step3->step4 step5 5. Analyze Filtrate for Drug Concentration step4->step5

Caption: Experimental workflow for cyclodextrin complexation.

References

Technical Support Center: Optimizing Baloxavir Marboxil Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Baloxavir Marboxil in animal models of influenza virus infection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound in a mouse model?

A1: The optimal dose of this compound in mice is dependent on the influenza virus strain and the desired therapeutic effect. For influenza A strains, oral administration of 15 mg/kg twice daily (q12h) has been shown to cause a reduction in viral titers of ≥100-fold.[1][2][3][4] For influenza B strains, the same dosage results in a ≥10-fold reduction in viral titers.[1][2][3][4] Lower doses, such as 1.5 mg/kg (q12h), have also demonstrated significant reductions in viral titers compared to oseltamivir.[2] For prophylactic studies, a single subcutaneous dose of 1.6 mg/kg of baloxavir acid has been shown to be effective.[5]

Q2: How is this compound metabolized in animal models?

A2: this compound is a prodrug that is rapidly and extensively metabolized to its active form, baloxavir acid, by esterases located in the intestine, liver, and blood.[6] In most animal studies, the prodrug is undetectable in plasma shortly after administration, indicating a swift conversion to the active metabolite.[2]

Q3: What are the key pharmacokinetic parameters of baloxavir acid to consider in mice?

A3: In murine models, the plasma concentration of baloxavir acid at the end of the dosing interval (Cτ) or 24 hours after the initial dose (C24) are critical pharmacokinetic (PK) parameters that predict the reduction in viral titers.[1][2][3] After oral administration of this compound, the plasma exposure of baloxavir acid increases in a dose-proportional manner up to 15 mg/kg.[2] However, at higher doses (e.g., 50 mg/kg), the increase in exposure may be less than proportional.[2]

Q4: Can this compound be administered subcutaneously?

A4: While this compound is an orally administered prodrug, its active form, baloxavir acid, can be administered subcutaneously. This route can be useful for achieving more predictable and dose-proportional plasma concentrations, especially at higher doses where oral absorption of the prodrug may become saturated.[2] In mice, subcutaneous administration of baloxavir acid at doses ranging from 0.125 to 8 mg/kg resulted in dose-proportional increases in plasma concentrations.[2]

Q5: What is the efficacy of this compound against highly pathogenic avian influenza (HPAI) in animal models?

A5: In chicken models of H5N6 HPAI infection, oral administration of this compound at a dose of 20 mg/kg twice daily for five days significantly reduced virus replication in organs and provided full protection when treatment was initiated simultaneously with infection.[7] A single dose of 2.5 mg/kg was determined to be the minimum dose required for full protection in chickens.[8] Studies in mice have also shown the efficacy of this compound against H5N1 HPAI, with combination therapy with oseltamivir showing improved survival rates.[9]

Q6: Are there any known safety or toxicity concerns with this compound in animal models?

Troubleshooting Guide

Issue 1: Suboptimal reduction in viral titers despite administering the recommended dose.

Possible Cause Troubleshooting Step
Timing of Administration: The timing of the first dose relative to infection is critical. Efficacy is highest when administered early in the infection. In a murine model, treatment was initiated on day 5 post-infection.[1][2]
Virus Strain Variability: Different influenza strains may exhibit varying susceptibility to this compound. Influenza B viruses, for instance, may show a less pronounced reduction in viral titers compared to influenza A viruses at the same dose.[1][2][3][4]
Route of Administration: If using oral administration of this compound at high doses (above 15 mg/kg in mice), absorption may be saturated, leading to a less than proportional increase in the active form, baloxavir acid.[2] Consider switching to subcutaneous administration of baloxavir acid to achieve more predictable plasma concentrations.[2]
Drug Interactions: Co-administration with polyvalent cation-containing products (e.g., certain antacids, supplements) can decrease the absorption of this compound.[12] Ensure that the animal's diet or other administered substances do not interfere with drug absorption.

Issue 2: Unexpected pharmacokinetic profile of baloxavir acid.

Possible Cause Troubleshooting Step
Animal Model Variability: Pharmacokinetic profiles can vary between different animal species and even between different strains of the same species. For example, the plasma half-life of baloxavir acid can differ between mice and ferrets.[5][13]
Fed vs. Fasted State: The presence of food can affect the absorption of this compound. In rats and monkeys, exposure to baloxavir acid was greater under fasted conditions.[6] Standardize the feeding schedule of the animals relative to drug administration.
Health Status of Animals: Influenza virus infection itself can potentially alter drug metabolism and pharmacokinetics. PK studies in infected animals are more representative of the therapeutic setting.[1][2]

Issue 3: Emergence of drug-resistant variants.

Possible Cause Troubleshooting Step
Sub-optimal Dosing: Inadequate drug exposure can lead to the selection of resistant viral variants. Ensure the dosing regimen is sufficient to maintain therapeutic concentrations of baloxavir acid throughout the treatment period.
Virus Strain and Host Factors: The propensity for resistance development can be influenced by the specific influenza virus strain and the host's immune status. For example, resistance has been observed to emerge in immunocompromised mouse models.[14]
Combination Therapy: Consider combination therapy with other antiviral agents that have a different mechanism of action, such as neuraminidase inhibitors (e.g., oseltamivir). This approach has been shown to inhibit the emergence of resistant substitutions in a mouse model.[9]

Quantitative Data Summary

Table 1: Efficacy of Oral this compound in a Murine Influenza Model

Influenza VirusDosage (mg/kg, q12h)Viral Titer Reduction (vs. Vehicle)Reference
Influenza A (H1N1)15≥100-fold[1][2][3][4]
Influenza A (H1N1)pdm0915≥100-fold[1][2][3]
Influenza A (H3N2)15≥100-fold[1][2][3]
Influenza B15≥10-fold[1][2][3][4]

Table 2: Pharmacokinetic Parameters of Baloxavir Acid in Ferrets (Single Oral Dose)

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Reference
10Not Specified1.506.91[13]
30Not Specified2.004.44[13]

Experimental Protocols

Murine Model of Influenza Virus Infection for PK/PD Analysis

  • Animal Model: BALB/c mice.[1]

  • Infection: Mice are infected intranasally with a sub-lethal dose of influenza A or B virus.[1]

  • Treatment Initiation: Treatment with this compound (oral) or baloxavir acid (subcutaneous) is initiated on day 5 post-infection.[1][2]

  • Dosage Regimens:

    • Oral this compound: 0.5-50 mg/kg, q12h for 1 day.[1][2]

    • Subcutaneous Baloxavir Acid: 0.25-8 mg/kg/day for 1 day.[1][2]

  • Sample Collection:

    • Lungs are collected 24 hours after the initial antiviral dose for viral titer assessment.[1][2]

    • Blood samples are collected at various time points up to 24 hours post-dosing for pharmacokinetic analysis.[1][2]

  • Analysis:

    • Viral titers in the lungs are determined by methods such as TCID50 assay.

    • Plasma concentrations of baloxavir acid are measured using LC-MS/MS.

    • The relationship between PK parameters (e.g., C24, Cτ) and the pharmacodynamic endpoint (viral titer reduction) is evaluated.[1][2]

Visualizations

Baloxavir_Marboxil_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Influenza Virus Replication Baloxavir_Marboxil This compound (Prodrug) Esterases Esterases (Intestine, Liver, Blood) Baloxavir_Marboxil->Esterases Baloxavir_Acid Baloxavir Acid (Active Form) Inhibition Inhibition Baloxavir_Acid->Inhibition Esterases->Baloxavir_Acid Viral_mRNA_Synthesis Viral mRNA Synthesis Viral_Proteins Viral Protein Synthesis Viral_mRNA_Synthesis->Viral_Proteins Cap_Snatching Cap-Snatching (by PA Endonuclease) Cap_Snatching->Viral_mRNA_Synthesis Viral_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Viral_Polymerase->Cap_Snatching Inhibition->Cap_Snatching Blocks PA Endonuclease Activity Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions

Caption: Mechanism of action of this compound.

Experimental_Workflow_PK_PD Start Start: Animal Acclimation Infection Day 0: Intranasal Influenza Virus Infection Start->Infection Treatment Day 5: Initiate Antiviral Treatment (Oral BXM or Subcutaneous BXA) Infection->Treatment PK_Sampling Day 5-6: Serial Blood Sampling (up to 24h post-dose) Treatment->PK_Sampling PD_Sampling Day 6: Collect Lungs for Viral Titer Analysis Treatment->PD_Sampling PK_Analysis Measure Baloxavir Acid Plasma Concentrations (LC-MS/MS) PK_Sampling->PK_Analysis PD_Analysis Determine Lung Viral Titers (e.g., TCID50) PD_Sampling->PD_Analysis Correlation PK/PD Correlation Analysis: Relate Drug Exposure to Viral Titer Reduction PK_Analysis->Correlation PD_Analysis->Correlation End End of Study Correlation->End

Caption: Experimental workflow for PK/PD analysis in a murine model.

References

Troubleshooting variability in Baloxavir Marboxil antiviral assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baloxavir Marboxil antiviral assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound antiviral assays.

Q1: Why are my EC50/IC50 values for this compound higher than expected?

A1: Higher than expected EC50/IC50 values, indicating reduced susceptibility, can be due to several factors:

  • Viral Strain and Subtype: Influenza A viruses are generally more susceptible to Baloxavir than Influenza B viruses. Within Influenza A, there can be differences between subtypes (e.g., H1N1pdm09 vs. H3N2).[1][2] It is crucial to compare your results to established baseline EC50 values for the specific strain you are using.

  • Resistance-Associated Substitutions: Amino acid substitutions in the polymerase acidic (PA) protein can significantly reduce susceptibility to Baloxavir. The most common substitution is I38T in the PA protein.[3][4][5] Other substitutions at this position (I38F, I38L, I38M) and at other positions (e.g., E23G, A37T, E199D) have also been reported to confer reduced susceptibility.[3][6][7] Consider sequencing the PA gene of your viral stock to check for these mutations.

  • Assay-Specific Variability: Different antiviral assays (e.g., plaque reduction assay, yield reduction assay, focus reduction assay) can yield different EC50 values.[8] Ensure your assay protocol is validated and consistent.

  • Mixed Viral Populations: A viral stock may contain a mix of wild-type and resistant variants. The proportion of the resistant mutant in the population required to detect a shift in susceptibility can vary.[6][9]

  • Experimental Error: Review your experimental setup for potential errors in drug concentration calculations, cell seeding density, virus titration, or incubation times.

Q2: I am observing significant well-to-well or experiment-to-experiment variability in my results. What are the likely causes?

A2: Variability in antiviral assays can stem from several sources:

  • Cell Culture Conditions: Ensure consistent cell type, passage number, and confluency. Madin-Darby Canine Kidney (MDCK) cells are commonly used, but their characteristics can drift over time.[10] Using a consistent source and passage number of cells is critical.

  • Virus Stock Quality: The titer and purity of your viral stock are crucial. Perform regular titrations of your stock to ensure consistency. Improper storage can lead to a decrease in viral titer.

  • Reagent Preparation and Handling: Inaccurate serial dilutions of this compound can lead to significant errors. This compound is a prodrug that is hydrolyzed to its active form, Baloxavir acid.[1][11] Ensure complete solubilization and proper storage of the compound.

  • Assay Protocol Execution: Inconsistent incubation times, washing steps, or reagent addition can introduce variability. Adherence to a standardized protocol is essential.

  • Operator Variability: Differences in pipetting technique and handling between different researchers can contribute to variability.

Q3: My assay results are not reproducible. What steps can I take to improve reproducibility?

A3: To improve the reproducibility of your this compound antiviral assays, consider the following:

  • Standardize Protocols: Develop and strictly adhere to a detailed, written protocol for all assay steps, including cell culture, virus infection, drug treatment, and data analysis.

  • Use Internal Controls: Include a reference virus strain with known susceptibility to Baloxavir in every experiment. This will help to monitor for assay drift and ensure consistency between runs.

  • Perform Regular Quality Control: Routinely check the performance of your equipment (e.g., incubators, pipettes) and the quality of your reagents.

  • Automate where Possible: Using automated liquid handlers for serial dilutions and reagent additions can reduce human error and improve consistency.

  • Blinding and Randomization: Where possible, blind the operator to the sample identities and randomize the plate layout to minimize bias.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly converted to its active metabolite, Baloxavir acid.[1][11] Baloxavir acid is a cap-dependent endonuclease inhibitor. It targets the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex, preventing the "cap-snatching" process required for viral mRNA synthesis and subsequent viral replication.[3][12][13]

Q2: What are the typical EC50 or IC50 values for Baloxavir against different influenza strains?

A2: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Baloxavir varies depending on the influenza virus type and subtype. Generally, Influenza A viruses are more susceptible than Influenza B viruses.

Influenza VirusMean EC50/IC50 Range (nM)
Influenza A (general)1.4 - 3.1[1][14]
Influenza A(H1N1)pdm090.7 ± 0.5[2]
Influenza A(H3N2)1.2 ± 0.6[2]
Influenza B (general)4.5 - 8.9[1][14]
Influenza B (Victoria lineage)7.2 ± 3.5[2]
Influenza B (Yamagata lineage)5.8 ± 4.5[2]

Q3: What are the most common resistance mutations to Baloxavir?

A3: The most frequently observed amino acid substitution that confers resistance to Baloxavir is I38T in the polymerase acidic (PA) protein.[3][4] This substitution can lead to a significant fold-change in EC50 values. Other substitutions at position 38 (I38F, I38L, I38M) and other positions within the PA protein have also been associated with reduced susceptibility.[3][6]

Q4: What cell lines are typically used for this compound antiviral assays?

A4: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.[10] Human lung adenocarcinoma epithelial (A549) cells and normal human bronchial epithelial (NHBE) cells have also been used.[6][10][15] The choice of cell line can influence assay results, so it is important to be consistent.

Q5: Are there any substances that interfere with this compound activity?

A5: Yes, co-administration with polyvalent cations can decrease the plasma concentrations of Baloxavir, potentially reducing its efficacy. Therefore, it is advisable to avoid co-administration with dairy products, calcium-fortified beverages, and supplements containing calcium, iron, magnesium, selenium, or zinc.[12]

Experimental Protocols & Visualizations

This compound's Mechanism of Action

This compound acts as a prodrug, which is metabolized into its active form, Baloxavir acid. This active compound targets the cap-dependent endonuclease activity of the influenza virus's polymerase acidic (PA) protein. This inhibition prevents the "cap-snatching" process, which is essential for the virus to hijack host cell machinery for the transcription of its own mRNA. By blocking this crucial step, Baloxavir acid effectively halts viral replication.

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell Baloxavir_Marboxil_Prodrug This compound (Prodrug) Hydrolysis Hydrolysis Baloxavir_Marboxil_Prodrug->Hydrolysis Enters cell and is metabolized Baloxavir_Acid Baloxavir Acid (Active Metabolite) Hydrolysis->Baloxavir_Acid PA_Endonuclease PA Cap-Dependent Endonuclease Baloxavir_Acid->PA_Endonuclease Inhibits Influenza_Virus_Replication Influenza Virus Replication Cycle Influenza_Virus_Replication->PA_Endonuclease requires Cap_Snatching Cap-Snatching PA_Endonuclease->Cap_Snatching mediates Viral_mRNA_Synthesis Viral mRNA Synthesis Cap_Snatching->Viral_mRNA_Synthesis initiates Viral_Protein_Production Viral Protein Production Viral_mRNA_Synthesis->Viral_Protein_Production New_Virions New Virions Viral_Protein_Production->New_Virions

Caption: Mechanism of action of this compound.

General Troubleshooting Workflow for High EC50 Values

When encountering higher than expected EC50 values in a this compound antiviral assay, a systematic troubleshooting approach is recommended. This workflow outlines the key steps to identify the potential source of the issue, starting from reviewing the experimental setup and data, checking for common sources of error, and finally, considering the possibility of viral resistance.

Troubleshooting_Workflow Start High EC50 Values Observed Review_Data Review Experimental Data and Controls Start->Review_Data Check_Calculations Verify Drug Concentration Calculations Review_Data->Check_Calculations Check_Assay_Conditions Examine Assay Conditions (Cells, Virus, Reagents) Check_Calculations->Check_Assay_Conditions Protocol_Deviation Any Protocol Deviations? Check_Assay_Conditions->Protocol_Deviation Correct_and_Repeat Correct Deviations and Repeat Assay Protocol_Deviation->Correct_and_Repeat Yes Sequence_Virus Sequence PA Gene of Viral Stock Protocol_Deviation->Sequence_Virus No End Problem Resolved Correct_and_Repeat->End Resistance_Mutation Resistance Mutation Present? Sequence_Virus->Resistance_Mutation Document_and_Report Document Findings and Report Resistance Resistance_Mutation->Document_and_Report Yes Consult_Literature Consult Literature for Strain-Specific EC50s Resistance_Mutation->Consult_Literature No Document_and_Report->End Consult_Literature->End

Caption: Troubleshooting workflow for high EC50 values.

Detailed Methodology: Focus Reduction Assay (FRA)

A Focus Reduction Assay (FRA) is a common method to determine the in vitro susceptibility of influenza viruses to antiviral drugs like this compound.

  • Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.

  • Drug Preparation: Prepare serial dilutions of Baloxavir acid in infection medium.

  • Virus Preparation: Dilute the influenza virus stock to a concentration that will produce a countable number of foci.

  • Infection: Pre-incubate the virus with the different concentrations of Baloxavir acid. Then, infect the MDCK cell monolayers with the virus-drug mixtures.

  • Incubation: Incubate the plates for a period that allows for the formation of viral foci (typically 24-48 hours).

  • Immunostaining: Fix the cells and perform immunostaining for a viral protein (e.g., nucleoprotein) using a specific primary antibody followed by a labeled secondary antibody.

  • Focus Counting: Count the number of foci in each well.

  • Data Analysis: Calculate the percentage of focus inhibition for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

References

Strategies to mitigate the emergence of Baloxavir Marboxil resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to mitigate the emergence of resistance to baloxavir marboxil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound?

A1: The primary mechanism of resistance to this compound involves amino acid substitutions in the polymerase acidic (PA) protein of the influenza virus.[1][2] Baloxavir's active form, baloxavir acid, targets the cap-dependent endonuclease activity of the PA protein, which is crucial for the initiation of viral mRNA synthesis.[2][3][4] Mutations in the PA endonuclease domain can reduce the binding affinity of the drug, thereby decreasing its inhibitory effect.

Q2: Which specific mutations are most commonly associated with this compound resistance?

A2: The most frequently observed resistance-conferring mutation is a substitution at isoleucine at position 38 of the PA protein (I38).[5][6][7] Common substitutions include I38T, I38M, and I38F.[3][5][8] Other substitutions at this position, such as I38L, I38S, and I38V, have also been reported.[5][9][10][11] Additionally, mutations at other positions in the PA protein, such as E23G/K/R, A37T, and E199G, have been associated with reduced susceptibility to baloxavir.[4][5]

Q3: What is the clinical frequency of treatment-emergent baloxavir resistance?

A3: Treatment-emergent resistance to baloxavir has been observed in clinical trials. In adult and adolescent patients, the rate of emergence of viruses with PA/I38X substitutions has been reported to be around 9.7%.[12] Higher frequencies have been noted in younger patients and in individuals infected with influenza A(H3N2) subtype.[5][6] One study in a pediatric population reported that over 23% of baloxavir-treated children shed viruses with I38T/M changes.[3]

Q4: Do baloxavir resistance mutations impact viral fitness?

A4: The impact of baloxavir resistance mutations on viral fitness is complex and can vary depending on the specific mutation and the influenza virus strain. Some studies have shown that certain mutations, such as I38T, can lead to reduced polymerase activity and impaired replication kinetics in cell culture.[3][5] Another identified fitness cost is the impaired host shutoff activity of the PA-X protein, a protein encoded by the same gene segment as PA.[1][13] However, other research indicates that some resistant variants, including those with I38T/F/M substitutions, can retain transmissibility in ferret models, which are considered the gold standard for studying influenza transmission.[3][8] For some influenza B virus strains, the I38T mutation had minimal impact on viral fitness.[7]

Q5: What are the primary strategies to mitigate the emergence of baloxavir resistance?

A5: Key strategies include:

  • Combination Therapy: Using baloxavir in combination with other antiviral drugs that have different mechanisms of action is a promising approach.[6][14] Combinations with neuraminidase inhibitors (e.g., oseltamivir, peramivir) or other polymerase inhibitors (e.g., favipiravir) have shown synergistic effects in vitro and can impede the selection of drug-resistant viruses.[14][15][16]

  • Monitoring and Surveillance: Continuous monitoring of circulating influenza viruses for resistance markers is crucial.[17][18] This allows for the early detection of resistant strains and informs public health recommendations.

  • Understanding Host Factors: Research suggests that pre-existing neutralizing antibodies may play a role in preventing the selection of baloxavir-resistant viruses by reducing the overall viral population size.[6][19]

Troubleshooting Guides

Scenario 1: Unexpectedly high levels of baloxavir-resistant variants in an in vitro selection experiment.

  • Question: My cell culture experiment is generating a high proportion of baloxavir-resistant viruses much faster than anticipated. What could be the cause?

  • Answer:

    • High Multiplicity of Infection (MOI): A high MOI can increase the probability of pre-existing resistant variants in the initial viral population being selected for. Consider reducing the MOI in subsequent experiments.

    • Drug Concentration: Ensure the concentration of baloxavir acid being used is accurate and appropriate for the cell line and virus strain. Sub-optimal drug pressure can facilitate the gradual emergence of resistance.

    • Viral Stock Contamination: Verify that the original viral stock is not already contaminated with resistant variants. It is advisable to sequence the PA gene of the stock virus.

    • Cell Line: The choice of cell line can influence the replication fitness of resistant mutants. Some cell lines may inadvertently provide a selective advantage to viruses with certain PA substitutions.

Scenario 2: Difficulty confirming a suspected baloxavir resistance mutation.

  • Question: I have a virus that shows reduced susceptibility in a phenotypic assay, but I'm having trouble identifying the causative mutation through sequencing. What should I do?

  • Answer:

    • Deep Sequencing: Standard Sanger sequencing may not detect minority variants. Next-generation sequencing (NGS) or droplet digital PCR (ddPCR) can be used to identify resistant subpopulations within your viral isolate.[5][18]

    • Look Beyond I38: While I38 substitutions are the most common, resistance can be conferred by mutations at other positions in the PA protein (e.g., E23, A37, E199).[4][5] Ensure your sequencing analysis covers the entire PA endonuclease domain.

    • Consider Compensatory Mutations: It is possible that other mutations outside the primary resistance sites are contributing to the phenotype or compensating for a fitness cost of a primary resistance mutation.[5][18] Whole-genome sequencing may be necessary to identify such mutations.

Scenario 3: A baloxavir-resistant virus appears to have lower fitness in vitro but is still transmissible in vivo.

  • Question: My I38T mutant virus replicates poorly in cell culture compared to the wild-type, yet it transmits efficiently in our animal model. How can this be explained?

  • Answer:

    • In Vitro vs. In Vivo Fitness: The fitness of a virus in cell culture does not always perfectly correlate with its fitness and transmissibility in a whole organism.[3][8] The complex host environment, including the immune response, can play a significant role.

    • Impaired Host Shutoff: The fitness cost of some resistance mutations may not be directly related to polymerase activity but rather to other viral functions, such as the host shutoff activity of PA-X.[1][13] This may have a different impact in an animal model compared to a simplified cell culture system.

    • Reversion or Compensatory Mutations: It is possible that during replication in the animal model, the virus acquires compensatory mutations or reverts to wild-type in some of the population, facilitating transmission. Serial passaging and sequencing of viral isolates from the animal model can help investigate this.

Data Presentation

Table 1: Fold-Change in Baloxavir Susceptibility for Common PA Mutations

Influenza Virus Type/SubtypePA MutationFold-Change in EC50 (Range)Reference(s)
Influenza A(H1N1)I38L9 - 15.3[5][9]
Influenza A(H1N1)I38T32.4 - 72.3[5]
Influenza A(H1N1)E199D2.7 - 5.4[5]
Influenza A(H3N2)I38T76 - 120[12]
Influenza BI38T13.7 - 54.5[5][20]

Table 2: Frequency of Treatment-Emergent Baloxavir Resistance in Clinical Studies

Patient PopulationInfluenza Virus Subtype(s)Frequency of PA/I38X EmergenceReference(s)
Adults and AdolescentsA(H3N2) predominant9.7%[6][12]
Adults and AdolescentsA(H1N1)pdm092.2%[6]
Pediatric PatientsNot specified>23%[3][4]

Experimental Protocols

1. Phenotypic Assay for Baloxavir Susceptibility (Plaque Reduction Assay)

  • Objective: To determine the 50% effective concentration (EC50) of baloxavir acid for a given influenza virus isolate.

  • Methodology:

    • Culture confluent monolayers of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

    • Prepare serial dilutions of baloxavir acid in infection media (e.g., DMEM with 0.5% BSA and TPCK-trypsin).

    • Infect the MDCK cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

    • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Overlay the cells with an agar-containing medium that includes the different concentrations of baloxavir acid.

    • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The EC50 is calculated as the concentration of baloxavir acid that reduces the number of plaques by 50% compared to the no-drug control.

2. Genotypic Assay for Resistance Monitoring (Next-Generation Sequencing)

  • Objective: To identify and quantify baloxavir resistance-associated mutations in a viral population.

  • Methodology:

    • Extract viral RNA from the sample (e.g., cell culture supernatant, clinical specimen).

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the PA gene segment.

    • Prepare a sequencing library from the amplified DNA.

    • Sequence the library on an NGS platform (e.g., Illumina MiSeq).

    • Align the sequencing reads to a reference PA gene sequence.

    • Analyze the aligned data to identify single nucleotide polymorphisms (SNPs) and their frequencies, paying close attention to codons for amino acid positions 23, 37, 38, and 199.

Visualizations

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell cluster_nucleus Nucleus Host_mRNA Host pre-mRNA PB2_Subunit PB2 Subunit (Cap-binding) Host_mRNA->PB2_Subunit Binds 5' cap Capped_RNA Capped RNA Fragment PB1_Subunit PB1 Subunit (Polymerase) Capped_RNA->PB1_Subunit Primer for transcription Viral_mRNA Viral mRNA Viral_Proteins New Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Influenza_vRNP Influenza vRNP Viral_RNA_Polymerase Viral RNA Polymerase Influenza_vRNP->Viral_RNA_Polymerase PA_Subunit PA Subunit (Endonuclease) PA_Subunit->Capped_RNA Cleaves ('Cap-snatching') PA_Subunit->Viral_RNA_Polymerase PB1_Subunit->Viral_mRNA PB1_Subunit->Viral_RNA_Polymerase PB2_Subunit->PA_Subunit Presents cap PB2_Subunit->Viral_RNA_Polymerase Baloxavir Baloxavir Acid Baloxavir->PA_Subunit Inhibits

Caption: Mechanism of action of baloxavir and cap-snatching inhibition.

Resistance_Mitigation_Strategies cluster_pharma Pharmacological Approaches cluster_surveillance Surveillance & Monitoring cluster_host Host-Directed Factors Mitigation Strategies to Mitigate Baloxavir Resistance Combination_Therapy Combination Therapy Mitigation->Combination_Therapy Genotypic_Monitoring Genotypic Monitoring (NGS, ddPCR) Mitigation->Genotypic_Monitoring Phenotypic_Monitoring Phenotypic Monitoring (EC50 Assays) Mitigation->Phenotypic_Monitoring Preexisting_Immunity Pre-existing Neutralizing Antibodies Mitigation->Preexisting_Immunity Neuraminidase_Inhibitors Neuraminidase Inhibitors (e.g., Oseltamivir) Combination_Therapy->Neuraminidase_Inhibitors Other_Polymerase_Inhibitors Other Polymerase Inhibitors (e.g., Favipiravir) Combination_Therapy->Other_Polymerase_Inhibitors Clinical_Monitoring Clinical Trial and Post-marketing Surveillance Genotypic_Monitoring->Clinical_Monitoring Phenotypic_Monitoring->Clinical_Monitoring

Caption: Key strategies for mitigating this compound resistance.

Experimental_Workflow_Resistance_ID Start Start: Viral Isolate from Experiment or Clinic Phenotypic_Assay Phenotypic Assay (e.g., Plaque Reduction) Start->Phenotypic_Assay Reduced_Susceptibility Reduced Susceptibility Observed? Phenotypic_Assay->Reduced_Susceptibility Genotypic_Assay Genotypic Assay (Sequencing of PA gene) Reduced_Susceptibility->Genotypic_Assay Yes Report_Susceptible Report as Susceptible Reduced_Susceptibility->Report_Susceptible No Known_Mutation Known Resistance Mutation Identified? Genotypic_Assay->Known_Mutation Report_Resistant Report as Resistant (e.g., I38T) Known_Mutation->Report_Resistant Yes Further_Investigation Further Investigation: - Whole Genome Sequencing - Fitness Studies (in vitro/in vivo) Known_Mutation->Further_Investigation No

Caption: Workflow for identifying this compound resistance.

References

Interpreting Unexpected Results in Baloxavir Marboxil Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Baloxavir Marboxil experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot their in vitro and in vivo studies involving this novel cap-dependent endonuclease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug that is rapidly converted in the body to its active form, baloxavir acid.[1][2] Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][3][4] This inhibition prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs (mRNAs), a critical step for initiating the transcription of viral mRNAs.[2][4] By blocking this process, baloxavir effectively halts viral gene replication and proliferation.[1][5]

Q2: What is the expected in vitro efficacy of Baloxavir Acid?

Baloxavir acid has demonstrated potent antiviral activity against a wide range of influenza A and B viruses, including strains resistant to other antiviral drugs like oseltamivir.[6] Its 50% inhibitory concentration (IC50) values are typically in the low nanomolar range in polymerase acidic (PA) endonuclease assays.[1]

Q3: What are the most common reasons for observing reduced efficacy of Baloxavir in my experiments?

Reduced efficacy of Baloxavir can stem from several factors. The most prominent is the emergence of resistant viral variants.[7][8] Amino acid substitutions in the PA protein, particularly at position I38 (e.g., I38T, I38F, I38M), can significantly decrease the susceptibility of the virus to the drug.[9][10][11] Another factor could be the experimental setup itself, including the cell line used, the multiplicity of infection (MOI), and the specific assay conditions. Finally, co-administration with polyvalent cations such as calcium, iron, or magnesium can decrease the plasma concentrations of baloxavir, potentially reducing its efficacy.[5]

Q4: How can I test for the emergence of Baloxavir resistance in my viral population?

To test for Baloxavir resistance, you can perform genotypic and phenotypic analyses. Genotypic analysis involves sequencing the PA gene of the influenza virus to identify known resistance-associated amino acid substitutions.[12] Phenotypic analysis involves determining the susceptibility of the viral population to baloxavir using cell-based assays, such as plaque reduction or virus yield reduction assays, to measure the EC50 (50% effective concentration).[11][13] An increase in the EC50 value compared to the wild-type virus indicates reduced susceptibility.

Troubleshooting Guide

Issue 1: Higher than Expected EC50/IC50 Values for Baloxavir
Potential Cause Troubleshooting Steps
Emergence of resistant variants Sequence the PA gene of your viral stock to check for resistance-conferring substitutions (e.g., at position I38). Compare the EC50 of your viral population to a known sensitive, wild-type strain.
Experimental variability Ensure consistent cell density, MOI, and drug concentrations across experiments. Calibrate all equipment, especially pipettes. Include positive and negative controls in every assay.
Drug integrity Verify the storage conditions and expiration date of your this compound or Baloxavir Acid. If possible, test the activity of a fresh batch of the compound.
Interaction with media components Avoid co-administration of Baloxavir with dairy products, calcium-fortified beverages, or supplements containing polyvalent cations (e.g., calcium, iron, magnesium, selenium, or zinc) as they can chelate the drug and reduce its bioavailability.[5]
Cell line suitability Different cell lines can exhibit varying levels of susceptibility to influenza virus infection and may impact the apparent efficacy of antiviral drugs. Ensure the cell line you are using is appropriate for your influenza strain and the specific assay.
Issue 2: Viral Rebound Observed After Initial Suppression
Potential Cause Troubleshooting Steps
Selection of a resistant subpopulation A small fraction of resistant viruses in the initial population can be selected for under the pressure of Baloxavir treatment, leading to a rebound in viral titers.[10] Sequence the viral population at different time points to monitor for the emergence of resistance mutations.
Suboptimal drug concentration If the drug concentration is too low, it may not be sufficient to completely suppress viral replication, allowing for the outgrowth of less susceptible variants. Re-evaluate the dose-response curve to ensure you are using an optimal inhibitory concentration.
Reduced fitness of resistant viruses Some baloxavir-resistant mutants may exhibit reduced replicative fitness in the absence of the drug.[10] This can sometimes lead to complex dynamics in viral replication curves.

Data Presentation

Table 1: In Vitro Efficacy of Baloxavir Acid (BXA) Against Influenza Viruses
Virus StrainAssay TypeCell LineIC50 / EC50 (nM)Reference
Influenza A (various strains)PA Endonuclease Assay-1.4 - 3.1[1]
Influenza B (various strains)PA Endonuclease Assay-4.5 - 8.9[1]
A/H1N1pdm09 (Wild-Type)Plaque Reduction AssayMDCK0.42 ± 0.37[14]
A/H3N2 (Wild-Type)Plaque Reduction AssayMDCK0.66 ± 0.17[14]
Table 2: Impact of PA Substitutions on Baloxavir Susceptibility
Virus StrainPA SubstitutionFold-Increase in EC50/IC50Reference
A/H1N1pdm09I38T~100[14]
A/H3N2I38T~211[14]
A(H1N1)I38T27.2[11]
A(H1N1)I38F10.6[11]
A(H1N1)E23K4.7[11]
A(H1N1)pdm09I38L4-10[13]
A(H1N1)pdm09E23G4-10[13]
A(H3N2)I38M4-10[13]

Experimental Protocols

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

Methodology:

  • Seed confluent monolayers of a suitable cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates.

  • Prepare serial dilutions of Baloxavir Acid in infection medium.

  • Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a mixture of medium (e.g., DMEM) containing 1% agarose and the various concentrations of Baloxavir Acid.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 4% formaldehyde and stain with a crystal violet solution to visualize and count the plaques.

  • Calculate the EC50 value by plotting the percentage of plaque inhibition against the drug concentration.

Virus Yield Reduction Assay

This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral drug.

Methodology:

  • Seed confluent monolayers of cells (e.g., A549 cells) in 24-well plates.[14]

  • Prepare serial dilutions of Baloxavir Acid in infection media.

  • Infect the cell monolayers with the influenza virus at a specific Multiplicity of Infection (MOI) (e.g., 0.001 to 0.005).[14]

  • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add the medium containing the different concentrations of Baloxavir Acid.

  • Incubate the plates for a set period (e.g., 24-48 hours) at 37°C.

  • Collect the supernatants and determine the viral titer using a standard method such as a TCID50 (50% Tissue Culture Infectious Dose) assay or a focus-forming assay.

  • Calculate the reduction in viral yield for each drug concentration compared to the untreated control.

Visualizations

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Virus Polymerase Complex (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase 'Cap Snatching' Capped_Primer Capped RNA Primer Viral_Polymerase->Capped_Primer Endonuclease Activity (PA Subunit) Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral RNA Transcription (PB1 Subunit) Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Host Ribosome Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Baloxavir_Acid Baloxavir Acid Baloxavir_Acid->Viral_Polymerase Inhibits PA Endonuclease

Caption: Mechanism of action of Baloxavir Acid in inhibiting influenza virus replication.

Troubleshooting_Workflow Start Unexpected Result: Reduced Baloxavir Efficacy Check_Resistance Genotypic Analysis: Sequence PA Gene Start->Check_Resistance Resistance_Found Resistance Mutation Detected (e.g., I38T) Check_Resistance->Resistance_Found Yes No_Resistance No Known Resistance Mutations Found Check_Resistance->No_Resistance No End Problem Resolved Resistance_Found->End Troubleshoot_Assay Review Experimental Protocol No_Resistance->Troubleshoot_Assay Check_Drug Verify Drug Integrity and Concentration Troubleshoot_Assay->Check_Drug Check_Cells Assess Cell Health and Suitability Troubleshoot_Assay->Check_Cells Check_Reagents Confirm Reagent Quality (e.g., Media) Troubleshoot_Assay->Check_Reagents Optimize_Assay Optimize Assay Parameters (e.g., MOI, incubation time) Check_Drug->Optimize_Assay Check_Cells->Optimize_Assay Check_Reagents->Optimize_Assay Optimize_Assay->End

Caption: A logical workflow for troubleshooting unexpected results in Baloxavir experiments.

References

Technical Support Center: Optimizing Combination Therapy Protocols with Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Baloxavir Marboxil. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the successful design and execution of your experiments involving this compound combination therapies.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.

Question: My in vitro assay shows lower than expected efficacy for this compound against a supposedly susceptible influenza strain. What are the potential causes and solutions?

Answer:

Several factors could contribute to lower-than-expected efficacy in vitro. Consider the following troubleshooting steps:

  • Cell Line and Passage Number: Ensure you are using a validated cell line for influenza virus propagation (e.g., MDCK cells). High passage numbers can lead to altered cell physiology and reduced virus replication, impacting drug efficacy assessment. It is advisable to use cells within a defined passage range.

  • Virus Titer and MOI: An excessively high multiplicity of infection (MOI) can overwhelm the antiviral effect of the compound. Verify your virus stock's titer using a reliable method like a TCID50 or plaque assay and use a consistent, optimized MOI for your experiments.

  • Drug Concentration and Stability: Confirm the correct preparation and storage of your this compound and its active form, Baloxavir acid. The compound's potency can be affected by improper handling or storage. Prepare fresh dilutions for each experiment.

  • Assay-Specific Conditions:

    • Plaque Reduction Assay: The overlay medium's composition and viscosity are critical. Ensure it is prepared correctly to prevent virus spread between plaques, which can affect the accurate measurement of inhibition.

    • Yield Reduction Assay: The timing of drug addition relative to infection is crucial. For optimal inhibition, this compound should be present during the viral replication cycle.

  • Contamination: Check for mycoplasma or other microbial contamination in your cell cultures, as this can interfere with virus replication and cell health, leading to unreliable results.

Question: I am observing the rapid emergence of resistance to this compound in my cell culture experiments. How can I investigate and manage this?

Answer:

The emergence of resistance, particularly the I38T substitution in the PA protein, is a known phenomenon with this compound.[1][2] To manage and investigate this:

  • Genotypic Analysis: Sequence the PA gene of the resistant virus population to identify specific mutations. The I38T substitution is the most common, conferring a significant increase in IC50 values.[1][3]

  • Phenotypic Analysis: Perform dose-response assays (e.g., plaque reduction or yield reduction assays) to quantify the fold-change in susceptibility (IC50 or EC50) of the resistant variant compared to the wild-type virus.

  • Combination Therapy: The primary strategy to mitigate resistance is through combination therapy. Combining this compound with a neuraminidase inhibitor (e.g., oseltamivir, zanamivir) has been shown to have synergistic effects and can suppress the emergence of resistant variants.[4][5][6]

  • Fitness aAsessments: Evaluate the replication kinetics of the resistant mutant compared to the wild-type virus. Some resistance mutations can impact viral fitness, which has implications for their potential to spread.

Question: My quantitative PCR (qPCR) results for viral load are inconsistent or show poor amplification. What should I check?

Answer:

Inconsistent qPCR results can stem from various sources. Here is a checklist to troubleshoot your assay:[7][8][9][10][11]

  • RNA Quality and Integrity: Ensure high-quality, intact viral RNA is extracted from your samples. Use a spectrophotometer or fluorometer to assess RNA purity and concentration.

  • Primer and Probe Design: Use validated primer and probe sets specific to a conserved region of the influenza virus genome. Check for potential primer-dimer formation.

  • Reverse Transcription Efficiency: The efficiency of the reverse transcription step is critical. Ensure optimal enzyme concentration, reaction temperature, and time.

  • qPCR Reaction Conditions: Optimize the annealing temperature and extension time for your specific primers and target.

  • Standard Curve: A reliable standard curve is essential for accurate quantification. Use a high-quality, accurately quantified standard (e.g., a plasmid containing the target sequence or a titrated virus stock). The R2 value of your standard curve should be >0.98.

  • No Template Control (NTC): Always include an NTC to check for contamination of your reagents. Amplification in the NTC indicates a contamination issue that needs to be addressed by using fresh reagents and decontaminating work surfaces and pipettes.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer: this compound is a prodrug that is hydrolyzed to its active form, baloxavir acid.[12] Baloxavir acid is a first-in-class inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[12] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, Baloxavir blocks viral gene transcription and replication.[2][12]

Question: Why is combination therapy with this compound and a neuraminidase inhibitor a promising strategy?

Answer: Combining this compound with a neuraminidase inhibitor (NAI) like oseltamivir offers several advantages:

  • Synergistic Antiviral Effect: The two drugs target different stages of the viral life cycle. Baloxavir inhibits viral replication early on, while NAIs prevent the release of newly formed virus particles from infected cells.[2] This dual action can lead to a more potent antiviral effect than either drug alone.[4][5][6]

  • Reduced Risk of Resistance: By applying pressure on two distinct viral targets, the likelihood of the virus simultaneously developing resistance to both drugs is significantly reduced.[6]

  • Increased Efficacy: In some studies, combination therapy has shown greater reductions in viral titers and improved outcomes compared to monotherapy.[5]

Question: What is the significance of the PA/I38T substitution?

Answer: The I38T amino acid substitution in the polymerase acidic (PA) protein is the most frequently observed mutation that confers reduced susceptibility to Baloxavir.[1][2] This mutation can lead to a significant increase in the 50% inhibitory concentration (IC50) of Baloxavir, rendering the drug less effective.[1][3] Monitoring for the emergence of this and other resistance-associated substitutions is crucial in both preclinical and clinical settings.

Question: Are there any known drug interactions to be aware of when using this compound in experiments?

Answer: Co-administration of this compound with polyvalent cations, such as those found in antacids, laxatives, or oral supplements (e.g., calcium, iron, magnesium, zinc), can decrease the plasma concentration of baloxavir and potentially reduce its efficacy. It is recommended to avoid co-administration with dairy products and calcium-fortified beverages. While these interactions are primarily a clinical concern, it is important to be aware of them if using any such supplements in in vivo models.

Data Presentation

Table 1: In Vitro Efficacy of Baloxavir Acid Against Susceptible Influenza Strains

Virus StrainIC50 / EC50 (nM)Assay TypeReference
Influenza A(H1N1)pdm090.28Focus Reduction Assay[13]
Influenza A(H3N2)0.16Focus Reduction Assay[13]
Influenza B/Victoria3.42Focus Reduction Assay[13]
Influenza B/Yamagata2.43Focus Reduction Assay[13]
Influenza A(H1N1)pdm090.7 ± 0.5Focus Reduction Assay[14]
Influenza A(H3N2)1.2 ± 0.6Focus Reduction Assay[14]
Influenza B/Victoria7.2 ± 3.5Focus Reduction Assay[14]
Influenza B/Yamagata5.8 ± 4.5Focus Reduction Assay[14]

Table 2: Impact of PA/I38T Substitution on Baloxavir Susceptibility

Virus StrainWild-Type IC50 (nM)I38T Mutant IC50 (nM)Fold-Increase in ResistanceReference
Influenza A(H1N1)pdm090.42 ± 0.3741.96 ± 9.42100-fold[1]
Influenza A(H3N2)0.66 ± 0.17139.73 ± 24.97211-fold[1]
Influenza A/PR/8/34--54-fold[13]
Influenza A(H3N2)3.22 ± 2.93-49 to 68-fold[3]

Table 3: Synergy Scores for Baloxavir in Combination with Neuraminidase Inhibitors (NAIs)

CombinationInfluenza StrainSynergy Score (CIwt)aInterpretationReference
Baloxavir + OseltamivirA(H1N1)pdm090.48Synergism[5]
Baloxavir + ZanamivirA(H1N1)pdm090.40Synergism[5]
Baloxavir + PeramivirA(H1N1)pdm090.48Synergism[5]
Baloxavir + OseltamivirA(H3N2)0.49Synergism[5]
Baloxavir + ZanamivirA(H3N2)0.47Synergism[5]
Baloxavir + PeramivirA(H3N2)0.42Synergism[5]
Baloxavir + OseltamivirInfluenza B76.70 (µM²%)bModerate Synergy[4]
Baloxavir + ZanamivirInfluenza B137.14 (µM²%)bStrong Synergy[4]
Baloxavir + PeramivirInfluenza B82.03 (µM²%)bModerate Synergy[4]

a Combination Index weighted average (CIwt): < 0.7 indicates synergism.[5] b Synergy volume calculated by MacSynergy II software.[4]

Experimental Protocols

1. In Vitro Synergy Testing: Checkerboard Assay

This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of Baloxavir in combination with another antiviral agent.

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution Series: Prepare serial dilutions of Baloxavir acid and the combination drug (e.g., oseltamivir) in a separate 96-well plate. Create a checkerboard layout where each well contains a unique combination of concentrations of the two drugs.

  • Virus Infection: Infect the confluent cell monolayer with a pre-titered influenza virus stock at a low MOI (e.g., 0.01).

  • Drug Addition: Immediately after infection, add the drug combinations from the dilution plate to the corresponding wells of the cell culture plate.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Readout: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, or measure the reduction in viral yield by titrating the supernatant from each well.

  • Data Analysis: Calculate the percentage of inhibition for each drug combination. Use software like CompuSyn or MacSynergy to determine the Combination Index (CI) or synergy scores to classify the interaction as synergistic, additive, or antagonistic.

2. Plaque Reduction Assay

This protocol is for determining the concentration of an antiviral that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Plate a susceptible cell line (e.g., MDCK) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of Baloxavir acid.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: Count the number of plaques at each drug concentration. The IC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.

3. Quantitative Real-Time PCR (qRT-PCR) for Viral Load

This protocol is for quantifying the amount of viral RNA in a sample.

  • RNA Extraction: Isolate viral RNA from cell culture supernatants or tissue samples using a commercial viral RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and influenza virus-specific or random hexamer primers.

  • qPCR Reaction Setup: Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe, and primers targeting a conserved region of the influenza virus genome (e.g., the matrix gene).

  • qPCR Amplification: Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol (denaturation, annealing, and extension steps).

  • Data Acquisition: The instrument will measure the fluorescence signal at each cycle.

  • Quantification: Generate a standard curve using known quantities of a plasmid containing the target sequence. The viral load in the unknown samples is determined by comparing their quantification cycle (Cq) values to the standard curve.

Visualizations

BAL_Mechanism_of_Action cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_virus Influenza Virus pre_mRNA Host pre-mRNA (with 5' cap) viral_mRNA Viral mRNA pre_mRNA->viral_mRNA Viral Transcription ribosome Ribosome viral_mRNA->ribosome Translation viral_proteins Viral Proteins new_vRNA New vRNA viral_proteins->new_vRNA new_virion New Virion Assembly new_vRNA->new_virion ribosome->viral_proteins virus Virus Particle new_virion->virus Budding & Release vRNA Viral RNA (vRNA) virus->vRNA Enters Cell vRNA->pre_mRNA Cap Snatching by PA Endonuclease baloxavir Baloxavir Marboxil baloxavir_acid Baloxavir Acid (Active Form) baloxavir->baloxavir_acid Hydrolysis baloxavir_acid->vRNA Inhibits PA Endonuclease nai Neuraminidase Inhibitor (NAI) nai->new_virion Inhibits Neuraminidase

Caption: Mechanism of action of Baloxavir and Neuraminidase Inhibitors in the influenza virus life cycle.

Synergy_Testing_Workflow start Start: Synergy Experiment seed_cells 1. Seed MDCK cells in 96-well plate start->seed_cells prepare_drugs 2. Prepare serial dilutions of Baloxavir and Combination Drug seed_cells->prepare_drugs checkerboard 3. Create Checkerboard (Drug Combination Matrix) prepare_drugs->checkerboard infect_cells 4. Infect cells with Influenza Virus (low MOI) checkerboard->infect_cells add_drugs 5. Add drug combinations to infected cells infect_cells->add_drugs incubate 6. Incubate for 48-72 hours add_drugs->incubate readout 7. Measure Cell Viability or Viral Yield incubate->readout analyze 8. Analyze Data: Calculate % Inhibition readout->analyze synergy_score 9. Determine Synergy Score (e.g., Combination Index) analyze->synergy_score end End: Classify Interaction (Synergistic, Additive, Antagonistic) synergy_score->end Resistance_Troubleshooting action_node action_node start Reduced Baloxavir Efficacy Observed is_resistance Suspect Resistance? start->is_resistance sequence_pa Sequence PA Gene of Virus is_resistance->sequence_pa Yes check_assay Review Assay Parameters: MOI, Cell Health, Drug Prep is_resistance->check_assay No i38t_present I38T or other known resistance mutation present? sequence_pa->i38t_present phenotype_assay Perform Phenotypic Assay (e.g., Plaque Reduction) i38t_present->phenotype_assay Yes i38t_present->check_assay No confirm_resistance Confirm Fold-Change in IC50 phenotype_assay->confirm_resistance implement_combo Implement Combination Therapy (e.g., with NAI) confirm_resistance->implement_combo re_evaluate Re-evaluate Efficacy check_assay->re_evaluate

References

Potential off-target effects of Baloxavir Marboxil in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Baloxavir Marboxil in cellular assays. The information addresses potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is rapidly converted to its active form, Baloxavir acid. Baloxavir acid is a first-in-class inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein[1][2]. This inhibition prevents the virus from "snatching" 5' capped RNA primers from the host cell, a process essential for viral mRNA transcription and replication[3].

Q2: Is this compound known to have off-target effects on host cellular enzymes?

A2: Currently, there is limited publicly available data from comprehensive off-target screening panels against a broad range of host cellular kinases, phosphatases, or other enzyme families. Non-clinical safety pharmacology studies in animals did not reveal adverse effects on cardiovascular, neurological, respiratory, or skeletal muscle systems. However, in vitro phototoxicity was observed, though not replicated in in vivo studies[4]. The primary target organs for toxicity in repeat-dose animal studies were the liver and thyroid. Researchers should be aware that the absence of comprehensive screening data does not entirely rule out the possibility of off-target interactions in specific cellular contexts.

Q3: Can this compound chelate ions and affect my assay?

A3: Yes, Baloxavir acid contains a chemical structure that can chelate polyvalent cations. Co-administration with products containing calcium, iron, magnesium, selenium, or zinc can decrease its plasma concentrations. Therefore, it is crucial to consider the composition of your cell culture media and assay buffers, as high concentrations of these ions could potentially interfere with the availability of Baloxavir acid in your experiment.

Q4: Does this compound affect host cell signaling pathways?

A4: While Baloxavir is highly specific for the viral PA endonuclease, some studies have explored its use in combination with inhibitors of host cell pathways that are hijacked by the influenza virus. For instance, influenza virus replication is dependent on the Raf/MEK/ERK signaling pathway. While Baloxavir itself does not directly target this pathway, co-treatment with a MEK inhibitor has been shown to have a synergistic antiviral effect[5][6]. This suggests that in the context of an uninfected cellular assay, direct, significant off-target effects on this pathway are unlikely but should be empirically tested if suspected.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity Observed in Uninfected Cells

Possible Cause:

  • High Concentration: The concentration of this compound or Baloxavir acid used may be exceeding the cytotoxic threshold for your specific cell line.

  • Off-Target Effects: Although not extensively documented, at high concentrations, off-target effects on essential cellular processes cannot be entirely ruled out.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay.

Troubleshooting Steps:

  • Determine the CC50: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line using a standard cytotoxicity assay like MTT or LDH.

  • Solvent Control: Include a vehicle control (the solvent used to dissolve this compound at the same final concentration) in all experiments to rule out solvent-induced toxicity.

  • Use Lower Concentrations: If possible, conduct your experiments at concentrations well below the determined CC50 value.

  • Try a Different Cell Line: If the issue persists and is cell line-specific, consider using a different cell line to see if the observed cytotoxicity is a general or cell-type-specific effect.

Issue 2: Discrepancy Between Expected and Observed Antiviral Activity

Possible Cause:

  • Chelation: Polyvalent cations in the cell culture medium may be chelating Baloxavir acid, reducing its effective concentration.

  • Drug Stability: The compound may not be stable under your specific experimental conditions (e.g., prolonged incubation at 37°C).

  • Cellular Uptake/Efflux: The cell line you are using may have low permeability to the drug or express efflux pumps that actively remove it.

Troubleshooting Steps:

  • Media Composition: Review the composition of your cell culture medium. If it contains high levels of divalent cations, consider using a medium with a lower, defined concentration of these ions for the duration of the drug treatment.

  • Fresh Preparation: Always prepare fresh dilutions of this compound from a stock solution for each experiment.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of drug exposure for your assay.

  • Consult Literature for Cell Line: Check if your chosen cell line has been previously used in studies with this compound and if any specific experimental conditions were noted.

Issue 3: Interference with Assay Readout (e.g., Luciferase, Fluorescence)

Possible Cause:

  • Direct Enzyme Inhibition: this compound or its metabolites might directly inhibit the reporter enzyme (e.g., luciferase).

  • Quenching or Autofluorescence: The compound may absorb light at the excitation or emission wavelength of your fluorescent reporter, or it may be autofluorescent, leading to inaccurate readings.

  • Alteration of Reporter Gene Expression: In reporter gene assays, the compound could have off-target effects on the promoter driving the reporter gene or on general cellular transcription/translation machinery.

Troubleshooting Steps:

  • Cell-Free Assay: To test for direct enzyme inhibition, perform a cell-free assay by adding this compound directly to a reaction containing the purified reporter enzyme (e.g., luciferase) and its substrate.

  • Spectrophotometric Scan: Scan the absorbance and fluorescence spectra of this compound at the concentrations used in your assay to check for potential quenching or autofluorescence.

  • Constitutive Promoter Control: In reporter gene assays, include a control plasmid with the reporter gene driven by a strong constitutive promoter (e.g., CMV, SV40) to assess general effects on transcription and translation. A change in the signal from this control in the presence of the drug would suggest a non-specific effect.

Quantitative Data Summary

Table 1: Cytotoxicity of Baloxavir Acid (BXA) in Various Cell Lines

Cell LineAssayCC50 (µM)Reference
MDCK-SIAT1WST-134.1 ± 1.9 (24h)[7]
MDCK-SIAT1WST-110.1 ± 2.1 (48h)[7]
MDCK-SIAT1WST-17.8 ± 0.9 (72h)[7]
MDCKWST-13.0 ± 1.3[7]
A549Not specified> 1 µM[7]
HEK293Not specified> 1 µM[7]
Calu-3Not specified> 1 µM[7]
NHBENot specified> 1 µM[7]

Table 2: In Vitro Inhibitory Activity of Baloxavir Acid (BXA)

TargetAssay TypeIC50 (nM)Reference
Influenza A Virus CENEnzymatic Assay1.4 - 3.1[8]
Influenza B Virus CENEnzymatic Assay4.5 - 8.9[8]
Influenza A Virus (H1N1)Plaque Reduction0.22[9]
Influenza A Virus (H3N2)Plaque Reduction0.90[9]

Key Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells in 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Culture medium

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only and medium-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells in 96-well plates

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided with the kit for positive control)

  • Culture medium

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubate for the desired time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity based on the absorbance readings relative to the controls.

Luciferase Reporter Gene Assay

This protocol is for assessing the effect of a compound on a specific signaling pathway using a luciferase reporter.

Materials:

  • Cells transiently or stably expressing a luciferase reporter construct

  • This compound stock solution

  • Luciferase assay reagent (containing luciferin substrate and lysis buffer)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Seed the reporter cells in a white, opaque 96-well plate.

  • Treat the cells with this compound at various concentrations.

  • Incubate for a period sufficient to allow for changes in reporter gene expression (typically 6-24 hours).

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Remove the culture medium and add the recommended volume of lysis buffer/luciferase reagent to each well.

  • Incubate for a few minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • Measure the luminescence using a luminometer.

Visualizations

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell cluster_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease PA Endonuclease Domain Host_pre_mRNA->PA_Endonuclease Binding Viral_Polymerase Viral Polymerase Complex (PA, PB1, PB2) Capped_Primer Capped RNA Primer PA_Endonuclease->Capped_Primer Cleavage ('Cap-Snatching') Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Drug) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis Baloxavir_Acid->PA_Endonuclease Inhibition Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly

Caption: Mechanism of action of this compound.

Troubleshooting_Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Concentration Is the concentration well above the expected EC50? Start->Check_Concentration Perform_CC50 Perform CC50 Assay (e.g., MTT, LDH) Check_Concentration->Perform_CC50 Yes/Unsure Check_Solvent Include a vehicle (solvent) control Check_Concentration->Check_Solvent No Drug_Toxic Is the drug cytotoxic at the tested concentration? Perform_CC50->Drug_Toxic Solvent_Toxic Is the solvent control toxic? Check_Solvent->Solvent_Toxic Reduce_Solvent Reduce final solvent concentration or change solvent Solvent_Toxic->Reduce_Solvent Yes Solvent_Toxic->Drug_Toxic No End Problem Resolved Reduce_Solvent->End Lower_Concentration Use lower, non-toxic concentrations for the assay Drug_Toxic->Lower_Concentration Yes Consider_Off_Target Consider potential off-target effects in your specific cell line Drug_Toxic->Consider_Off_Target No Lower_Concentration->End Influenza_Signaling_Pathway Influenza_Virus Influenza Virus Infection Raf Raf Influenza_Virus->Raf Viral_Polymerase Viral Polymerase Influenza_Virus->Viral_Polymerase MEK MEK Raf->MEK ERK ERK MEK->ERK Viral_Replication Efficient Viral Replication ERK->Viral_Replication Promotes Baloxavir Baloxavir Acid Baloxavir->Viral_Polymerase Inhibits MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK Inhibits Viral_Polymerase->Viral_Replication Required for

References

Stability of Baloxavir Marboxil in different experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of baloxavir marboxil under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: this compound is susceptible to degradation primarily through hydrolysis and oxidation.[1][2] Under hydrolytic conditions (acidic, basic, and neutral), the ester linkage of the prodrug is cleaved, yielding the active metabolite, baloxavir acid.[1] Oxidative stress can lead to the formation of sulfoxide and sulfonyl derivatives.[3] Photolytic degradation has also been observed, producing products similar to those from oxidative degradation.[1]

Q2: How does pH affect the stability of this compound?

A2: this compound is highly susceptible to degradation in basic conditions, showing rapid degradation in the presence of sodium hydroxide.[1] It exhibits greater stability in acidic and neutral conditions, although degradation still occurs over time, particularly at elevated temperatures.[1]

Q3: What is the effect of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound, primarily through hydrolysis to baloxavir acid.[1] In the solid state, this compound is relatively stable at elevated temperatures, but in solution, its degradation is more pronounced.[1]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive.[1] Exposure to light can lead to degradation, and it is recommended to protect solutions of this compound from light. The degradation products formed under photolytic stress are similar to those observed under oxidative conditions.[1]

Q5: Are there any known incompatibilities with common excipients?

A5: this compound is formulated with excipients such as lactose monohydrate, croscarmellose sodium, povidone, microcrystalline cellulose, and sodium stearyl fumarate in its commercial tablet form.[4][5] A significant interaction has been noted with polyvalent cations (e.g., calcium, iron, magnesium, zinc, selenium).[4][6] Co-administration with products containing these cations should be avoided as they can chelate with baloxavir and decrease its plasma concentration.[6]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in my formulation.

  • Possible Cause 1: High pH. this compound degrades rapidly in alkaline conditions.

    • Recommendation: Check the pH of your formulation. If it is alkaline, consider adjusting the pH to a more neutral or slightly acidic range.

  • Possible Cause 2: Presence of polyvalent cations. Baloxavir can chelate with polyvalent cations, which may affect its stability and bioavailability.

    • Recommendation: Avoid the use of excipients containing polyvalent cations (e.g., calcium phosphate, magnesium stearate) if possible. If their use is necessary, conduct thorough compatibility studies.[6]

  • Possible Cause 3: Exposure to light. this compound is photosensitive.

    • Recommendation: Protect your formulation from light at all stages of manufacturing and storage by using amber-colored containers or other light-blocking materials.[1]

Issue 2: Inconsistent results in stability studies.

  • Possible Cause 1: Inadequate control of experimental conditions. Temperature, pH, and light exposure can all significantly impact the stability of this compound.

    • Recommendation: Ensure that all experimental parameters are tightly controlled and monitored throughout the study. Use calibrated equipment and validated analytical methods.

  • Possible Cause 2: Polymorphism. this compound can exist in different polymorphic forms, which may have different stabilities and dissolution rates.

    • Recommendation: Characterize the polymorphic form of the this compound being used in your studies. Ensure consistency of the polymorphic form across different batches.

Data on Stability of this compound

The following tables summarize the quantitative data on the degradation of this compound under various stress conditions.

Table 1: Degradation of this compound under Different Stress Conditions

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Degradation Products IdentifiedReference
Acidic Hydrolysis 1 M HCl70°C90 minNot specified, zero-order kineticsBaloxavir acid[1]
Basic Hydrolysis 0.02 M NaOHRoom Temp90 minNot specified, first-order kineticsBaloxavir acid[1]
Oxidative 1% H₂O₂Room Temp90 minNot specified, first-order kineticsOxidative degradation products[1]
Thermal (in solution) Water70°C90 minNot specified, zero-order kineticsBaloxavir acid[1]
Photolytic (in solution) UV lightRoom Temp90 min46.55%Oxidative degradation products[1]
Thermal (solid state) -70°CNot specified< 2%-[1]
Photolytic (solid state) UV lightRoom TempNot specifiedGood stability-[1]

Table 2: Kinetics of this compound Degradation

Degradation ConditionKinetic OrderRate Constant (k)Half-life (t½) (min)Reference
Acidic Hydrolysis (1 M HCl, 70°C) Zero-order0.3198 M.min⁻¹162.9[1]
Basic Hydrolysis (0.02 M NaOH, RT) First-order0.0431 min⁻¹16.08[1]
Oxidative (1% H₂O₂, RT) First-order0.0101 min⁻¹68.61[1]
Thermal Neutral (H₂O, 70°C) Zero-order0.1665 M.min⁻¹310.18[1]
Photolytic (UV, RT) Zero-order0.4912 M.min⁻¹105.11[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Acidic Degradation: Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 1 M HCl) and incubate at a specific temperature (e.g., 70°C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

  • Basic Degradation: Treat the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.02 M NaOH) at room temperature. Withdraw and neutralize samples at different time intervals.

  • Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 1% H₂O₂) at room temperature. Collect samples at various time points.

  • Thermal Degradation: Heat the stock solution in a water bath at a set temperature (e.g., 70°C). For solid-state thermal stress, store the powder at the desired temperature.

  • Photolytic Degradation: Expose the stock solution or solid drug substance to UV light (e.g., in a photostability chamber).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A common approach for developing a stability-indicating HPLC method for this compound is as follows.

  • Column: A C18 column (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm) is often used.[7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[7]

  • Flow Rate: A flow rate of around 1.0 mL/min is common.[7]

  • Detection: UV detection at a wavelength of approximately 220 nm is suitable for this compound.[7]

  • Column Temperature: The column temperature is usually maintained at around 30°C.[7]

  • Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acidic (e.g., 1M HCl, 70°C) stock->acid Expose to stress base Basic (e.g., 0.02M NaOH, RT) stock->base Expose to stress oxidative Oxidative (e.g., 1% H₂O₂, RT) stock->oxidative Expose to stress thermal Thermal (e.g., 70°C) stock->thermal Expose to stress photo Photolytic (UV Light) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze samples base->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Analysis (Degradation %, Kinetics) hplc->data Quantify

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway bm This compound ba Baloxavir Acid (Active Metabolite) bm->ba Hydrolysis (Acidic, Basic, Neutral/Thermal) ox_products Oxidative Degradation Products (e.g., Sulfoxide) bm->ox_products Oxidation / Photolysis

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Improving the Oral Bioavailability of Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing research formulations of Baloxavir Marboxil with improved oral bioavailability.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the oral bioavailability of this compound?

A1: The primary challenge is its poor aqueous solubility.[1][2] this compound is practically insoluble in water, and its solubility is largely independent of pH in the physiological range of 1-9.[3][4] This low solubility can limit its dissolution rate in the gastrointestinal tract, which is a critical step for absorption.

Q2: Why is this compound a prodrug, and how does this impact bioavailability studies?

A2: this compound is the prodrug of its active form, baloxavir acid.[5][6] This strategy was employed to enhance oral absorption by modifying the active molecule's physicochemical properties.[7] Following oral administration, the prodrug is rapidly and extensively hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to release the active baloxavir acid.[8] Consequently, plasma concentrations of the intact prodrug are often below the limit of quantification.[9] Therefore, pharmacokinetic studies must measure the concentration of the active metabolite, baloxavir acid, to assess bioavailability.[6]

Q3: Does food impact the absorption of this compound?

A3: Yes, food significantly impacts its absorption. Co-administration with food has been shown to decrease the maximum plasma concentration (Cmax) by approximately 48% and the total exposure (AUC) by about 36%.[4][10] Researchers should conduct bioavailability studies in both fasted and fed states to fully characterize their formulations.

Q4: Are there any known drug or excipient interactions to be aware of during formulation?

A4: Yes. The active metabolite, baloxavir, can form chelates with polyvalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺).[4] Co-administration with products containing these ions, such as antacids, dairy products, or some mineral supplements, can decrease the plasma concentration of baloxavir and reduce efficacy.[4] This should be a key consideration when selecting excipients for a formulation.

Q5: What is the significance of polymorphism for this compound?

A5: this compound exists in different crystalline forms, known as polymorphs (e.g., Form I, Form II, Form III), as well as solvated and amorphous forms.[1][11] These forms can have different physical properties, including solubility and dissolution rate. For instance, studies have shown that Form II has a higher solubility and dissolution rate compared to the more thermodynamically stable Form I.[1][2] Controlling the solid-state form is therefore critical for ensuring consistent formulation performance and bioavailability.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the development of this compound formulations.

Problem Potential Cause(s) Suggested Solution(s)
Low in vitro dissolution rate of the pure drug substance. Inherently poor aqueous solubility of crystalline this compound.[1]1. Particle Size Reduction: Micronization or nanomilling can increase the surface area available for dissolution. 2. Use of a More Soluble Polymorph: Screen for and utilize a metastable form like Form II, which has shown higher solubility.[1] 3. Amorphization: Convert the crystalline drug into an amorphous state, for example, by creating an amorphous solid dispersion (ASD).[12]
Amorphous Solid Dispersion (ASD) is physically unstable and recrystallizes upon storage. 1. The drug loading in the polymer is too high, exceeding the miscibility limit.[12] 2. The selected polymer is not an effective recrystallization inhibitor for this compound. 3. Presence of moisture acting as a plasticizer.1. Reduce Drug Loading: Determine the miscibility of the drug in the polymer and formulate below this limit. A drug loading of ~40% for HPMCAS has been suggested as a potential limit.[12] 2. Optimize Polymer Selection: Hypromellose acetate succinate (HPMCAS) has been shown to be a particularly effective polymer for inhibiting the recrystallization of this compound.[12] 3. Control Moisture: Store the ASD under dry conditions and consider using secondary drying techniques.
High variability in in vivo pharmacokinetic data. 1. Significant food effect.[4] 2. Inconsistent conversion of the prodrug to the active metabolite. 3. Interaction with formulation excipients (e.g., polyvalent cations).1. Standardize Dosing Conditions: Strictly control the feeding state of test animals (e.g., fasted overnight). 2. Assess Formulation Robustness: Evaluate dissolution in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate GI conditions more accurately. 3. Review Excipient List: Ensure no excipients containing polyvalent cations are used.
In vitro dissolution does not correlate with in vivo bioavailability (poor IVIVC). 1. The dissolution method is not discriminating or biorelevant (e.g., wrong pH, lack of surfactants). 2. The formulation enhances solubility but the drug precipitates in the GI tract before it can be absorbed (the "spring and parachute" effect is failing).[13] 3. Permeability, not dissolution, is the rate-limiting step.1. Refine Dissolution Method: Use biorelevant media (FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.[14][15] 2. Incorporate Precipitation Inhibitors: Ensure the formulation polymer (e.g., HPMCAS in an ASD) can maintain supersaturation in situ.[12] 3. Conduct Permeability Studies: Use a Caco-2 permeability assay to determine if the drug has inherent low permeability that is not overcome by the formulation.[16]
Nanoparticle or lipid-based formulations show instability (e.g., particle aggregation, phase separation). 1. Suboptimal selection of surfactants or stabilizers. 2. Incorrect oil/surfactant/cosurfactant ratios in lipid-based systems.[17] 3. High drug loading leading to drug expulsion or crystallization.1. Screen Stabilizers/Surfactants: Systematically screen a panel of pharmaceutically acceptable stabilizers and surfactants to identify the most effective ones for your system. 2. Construct Ternary Phase Diagrams: For lipid-based systems like SEDDS, construct phase diagrams to identify the optimal component ratios that lead to stable micro/nanoemulsions upon dilution.[18] 3. Evaluate Drug Solubility in Formulation Components: Determine the saturation solubility of this compound in the chosen oils and surfactants to avoid overloading the system.

III. Data & Experimental Protocols

Data Presentation

Table 1: Physicochemical & Pharmacokinetic Properties of this compound

Parameter Value Reference(s)
Molecular Weight 571.55 g/mol [8]
BCS Classification Predicted Class 2 (Low Solubility, High Permeability) [5]
Aqueous Solubility Practically insoluble; pH-independent [3]
Log P 2.16 - 2.26 [3][5]
Tmax (fasted state) ~4 hours [10]
Protein Binding (Baloxavir Acid) 93 - 94% [10]
Terminal Half-Life (Baloxavir Acid) ~79.1 hours [10]
Metabolism Hydrolysis to baloxavir acid; UGT1A3 & minor CYP3A4 [8]

| Primary Excretion Route | Feces (~80%) |[19] |

Table 2: Comparative Solubility Data for this compound Forms

Formulation / Form Medium Solubility Reference(s)
Crystalline Solid DMSO ~1 mg/mL [20]
Crystalline Solid 1:6 DMSO:PBS (pH 7.2) ~0.14 mg/mL [20]
Polymorph Form I 0.1 M HCl (pH ~1.0) Lower than Form II [1]
Polymorph Form II 0.1 M HCl (pH ~1.0) 2.1 times higher than Form I [1]
Polymorph Form I Phosphate Buffer (pH 6.8) Lower than Form II [1]

| Polymorph Form II | Phosphate Buffer (pH 6.8) | 2.0 times higher than Form I |[1] |

Key Experimental Protocols

1. Protocol: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

  • Objective: To prepare an amorphous solid dispersion of this compound with a polymeric carrier to enhance its dissolution rate.

  • Materials: this compound, Hypromellose Acetate Succinate (HPMCAS), Acetone, Methanol.

  • Methodology:

    • Dissolve this compound and HPMCAS in a suitable solvent system (e.g., a 1:1 mixture of acetone/methanol) to create a clear solution. A typical drug-to-polymer ratio to start with is 1:3 (w/w).[12]

    • Optimize the feed solution concentration to ensure appropriate viscosity for atomization.

    • Set up the spray dryer (e.g., a lab-scale Buchi spray dryer).[21]

    • Set the process parameters. These must be optimized, but typical starting points are:[21][22]

      • Inlet Temperature: 100-140°C

      • Aspirator Rate: 85-100%

      • Pump Rate: 10-30% (to achieve a target outlet temperature, e.g., 45-60°C)

    • Atomize the feed solution into the drying chamber. The rapid evaporation of the solvent will form solid particles of the drug dispersed in the polymer matrix.

    • Collect the resulting powder from the cyclone separator.

    • Perform secondary drying on the collected powder under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.

    • Characterize the resulting ASD for amorphous nature (via PXRD), thermal properties (via DSC), and dissolution performance.

2. Protocol: In Vitro Dissolution Testing in Biorelevant Media

  • Objective: To assess the dissolution profile of a this compound formulation under conditions that simulate the fasted human small intestine.

  • Materials: this compound formulation, FaSSIF powder (Fasted State Simulated Intestinal Fluid), USP Apparatus II (Paddle).

  • Methodology:

    • Prepare FaSSIF medium according to the supplier's instructions. This medium contains sodium taurocholate and lecithin to simulate bile salts and phospholipids.[15]

    • Pre-heat the dissolution vessels containing 500 mL of FaSSIF to 37 ± 0.5°C.[15]

    • Set the paddle speed, typically to 50 or 75 RPM.

    • Introduce the this compound formulation (e.g., a capsule containing the ASD powder) into the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately filter each sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to stop dissolution.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as RP-HPLC.[23]

    • Plot the percentage of drug dissolved versus time to generate the dissolution profile.

3. Protocol: Caco-2 Cell Permeability Assay

  • Objective: To determine the intestinal permeability of this compound from a research formulation and assess whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Materials: Caco-2 cells, Transwell inserts (e.g., 24-well), Hanks' Balanced Salt Solution (HBSS), Lucifer Yellow, control compounds (e.g., propranolol for high permeability, atenolol for low permeability), P-gp inhibitor (e.g., verapamil).

  • Methodology:

    • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until they form a differentiated, polarized monolayer.[24][25]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Additionally, perform a Lucifer Yellow rejection test to confirm tight junction integrity.[24]

    • Permeability Measurement (Apical to Basolateral - A→B):

      • Prepare the transport buffer (HBSS, pH 7.4).

      • Prepare the dosing solution by dissolving the this compound formulation in the transport buffer.

      • Remove the culture medium from the Transwell plate. Wash the monolayer with pre-warmed transport buffer.

      • Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

      • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[26]

      • At the end of the incubation, take samples from both the apical and basolateral compartments.

    • Efflux Assessment (Basolateral to Apical - B→A): Repeat the permeability measurement but add the dosing solution to the basolateral side and sample from the apical side. To specifically test for P-gp mediated efflux, run a parallel experiment in the presence of a P-gp inhibitor like verapamil.[24]

    • Sample Analysis: Quantify the concentration of this compound (or its active form, baloxavir acid) in all samples using LC-MS/MS.

    • Calculate Apparent Permeability (Papp): Use the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is subject to active efflux.[24]

IV. Visualizations

G cluster_formulation Formulation Development Workflow cluster_characterization Characterization & Testing API This compound (Crystalline) Strategy Select Bioavailability Enhancement Strategy API->Strategy ASD Amorphous Solid Dispersion (ASD) Strategy->ASD e.g., Spray Drying, HME Nano Nanoparticle Formulation Strategy->Nano e.g., Laser Ablation, Milling Lipid Lipid-Based Formulation (e.g., SEDDS) Strategy->Lipid e.g., Emulsification Formulation Developed Formulation ASD->Formulation Nano->Formulation Lipid->Formulation SolidState Solid-State Analysis (PXRD, DSC) Formulation->SolidState Dissolution In Vitro Dissolution (Biorelevant Media) Formulation->Dissolution Permeability In Vitro Permeability (Caco-2 Assay) Dissolution->Permeability InVivo In Vivo PK Study (Animal Model) Permeability->InVivo

Caption: Workflow for developing and testing enhanced bioavailability formulations.

G cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Excretion Oral Oral Administration (Formulation) Dissolution 1. Dissolution (BXM Release) Oral->Dissolution Hydrolysis 2. Prodrug Hydrolysis (BXM -> Baloxavir Acid) Dissolution->Hydrolysis GI Lumen Esterases Absorption 3. Absorption (Intestinal Epithelium) Hydrolysis->Absorption Portal Portal Vein Absorption->Portal Liver Liver (Metabolism - UGT1A3) Portal->Liver Systemic Systemic Circulation (Active Baloxavir Acid) Liver->Systemic Excretion Fecal Excretion Systemic->Excretion ~80% of dose

Caption: Absorption and metabolic pathway of this compound.

G cluster_diss Dissolution-Limited? cluster_perm Permeability-Limited? cluster_stab Stability Issue? Problem Low Bioavailability of Formulation Diss_Check Check In Vitro Dissolution Problem->Diss_Check Diss_Low Low Dissolution Diss_Check->Diss_Low No Diss_OK Adequate Dissolution Diss_Check->Diss_OK Yes Perm_Check Check Caco-2 Permeability & Efflux Diss_OK->Perm_Check Perm_Low Low Permeability or High Efflux Perm_Check->Perm_Low No Perm_OK High Permeability Perm_Check->Perm_OK Yes Stab_Check Check GI Stability (Precipitation, Degradation) Perm_OK->Stab_Check Stab_Bad Precipitation or Degradation Stab_Check->Stab_Bad No Stab_OK Stable in GI Fluids Stab_Check->Stab_OK Yes

Caption: Logical troubleshooting flow for low bioavailability issues.

References

Technical Support Center: Assay Development for High-Risk and Resistant Influenza Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assay development for high-risk or resistant influenza strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing assays for high-risk and resistant influenza strains?

A1: Developing assays for high-risk (e.g., highly pathogenic avian influenza - HPAI) and antiviral-resistant influenza strains presents several challenges. These include ensuring laboratory safety (BSL-3 for HPAI), potential for low viral yields in cell culture, altered enzyme kinetics or receptor binding in resistant strains, and the need for assay formats that can detect subtle shifts in antiviral susceptibility.[1][2] For example, some recent H3N2 viruses show a reduced ability to agglutinate red blood cells, complicating traditional hemagglutination inhibition (HI) assays.[3][4]

Q2: How do I select the most appropriate assay for my research needs?

A2: The choice of assay depends on your specific objective:

  • Neuraminidase (NA) Inhibition Assays: Best for evaluating the efficacy of NA inhibitors like oseltamivir and zanamivir.[5][6][7]

  • Hemagglutination Inhibition (HI) Assays: Traditionally used to assess antibody-mediated inhibition of viral attachment to red blood cells, a correlate of protection.[4][8]

  • Microneutralization (MN) Assays: A highly sensitive method to measure neutralizing antibodies that can inhibit viral infectivity in cell culture.[3][9]

  • Cell-Based Quantification Assays (e.g., TCID50): Used to determine viral titers and can be adapted for high-throughput screening of antiviral compounds.[10][11][12]

Q3: What are the key quality control measures I should implement in my influenza assays?

A3: Robust quality control is essential for reliable results. Key measures include:

  • Including a complete set of controls in each assay run (e.g., positive, negative, and no-virus controls).[13]

  • Using reference influenza strains with known susceptibility profiles.

  • Ensuring all reagents are within their expiration dates.[13]

  • Strictly adhering to incubation times and temperatures.[13]

  • For serological assays, using international serum standards can help in data comparison across different laboratories.[1]

Troubleshooting Guides

Neuraminidase (NA) Inhibition Assay
Problem Possible Cause(s) Recommended Solution(s)
No or Low NA Activity 1. No virus or incorrect virus dilution added.[5] 2. Insufficient incubation time.[5] 3. Inactive enzyme due to improper storage or handling.1. Re-dilute and add the virus, ensuring it's added directly to the assay buffer.[5] 2. Ensure adherence to the specified incubation time.[5] 3. Use a fresh virus stock and ensure proper storage conditions (-70°C for allantoic fluid).[9]
High Background Fluorescence 1. Substrate (e.g., MUNANA) degradation.[14] 2. Reagent contamination with another neuraminidase source.[14]1. Use properly stored, fresh substrate. Protect from light.[15][16] 2. Use fresh, sterile reagents and dedicated equipment.
IC50 Values are Unexpectedly High or Low 1. Incorrect pH of the assay buffer.[5] 2. Cross-contamination of NA inhibitor dilutions.[5] 3. Variation in assay platform (fluorescence vs. chemiluminescence).[5]1. Verify the pH of the assay buffer (typically pH 6.5 for seasonal strains).[5] 2. Use fresh pipette tips for each dilution and handle with care.[5] 3. Be aware that fluorescence-based assays may yield higher IC50 values than chemiluminescence-based assays.[5][17]
Hemagglutination Inhibition (HI) Assay
Problem Possible Cause(s) Recommended Solution(s)
Failure to Detect Hemagglutination 1. Some modern H3N2 strains do not efficiently agglutinate avian red blood cells (RBCs).[3][4] 2. Low viral titer.1. Use alternative RBCs, such as guinea pig RBCs.[3][4] 2. Titrate the virus to determine the optimal concentration for the assay.
Non-specific Inhibition 1. Serum components interfering with hemagglutination. 2. Neuraminidase activity of the virus causing agglutination.[4]1. Treat animal sera with receptor-destroying enzyme (RDE) and heat-inactivate human sera (56°C for 30 minutes).[9] 2. Include a neuraminidase inhibitor like oseltamivir in the assay with H3N2 strains.[4][8]
Poor Reproducibility 1. Variation in RBC source and quality.[18] 2. Lack of standardized protocol.[18]1. Use a consistent and reliable source of RBCs. 2. Adhere to a standardized and validated protocol.[18]
Cell-Based Neutralization Assay
Problem Possible Cause(s) Recommended Solution(s)
High Background/ Non-specific Staining 1. Antibody concentration is too high.[19] 2. Insufficient washing.[19] 3. Inadequate blocking.[19]1. Titrate the primary and secondary antibodies to determine the optimal concentration. 2. Increase the number and duration of wash steps.[19] 3. Optimize blocking buffer and incubation time.[19]
Weak or No Signal 1. Low viral infectivity. 2. Suboptimal antibody concentration. 3. Insufficient incubation time.1. Use a fresh, high-titer virus stock. 2. Titrate antibodies to find the optimal concentration. 3. Ensure adequate incubation times for virus-antibody interaction and for viral replication.
Edge Effects in Plate-Based Assays 1. Evaporation from wells on the plate edges.[20]1. Do not use the outer wells for experimental samples; instead, fill them with PBS or media to create a humidity barrier.[20]

Quantitative Data Summary

Table 1: Neuraminidase Inhibition Assay Performance

ParameterFluorescence-Based Assay (NA-Fluor™)Chemiluminescence-Based Assay (NA-Star®)
Signal Stability 240 minutes at room temperature[17]Signal stability is lower than NA-XTD™[17]
Sensitivity 5- to 50-fold lower signal-to-noise ratio compared to chemiluminescent assays[17]Higher sensitivity than fluorescence-based assays[21]
Time to Complete (Low Volume) ~300 minutes[17]~120 minutes[17]
Throughput (High Volume) Highest throughput[17]Lower throughput than NA-Fluor™[17]

Table 2: Representative IC50 Values for Antiviral Susceptibility Testing

Influenza VirusAntiviralAssay TypeMean IC50 (nM)
A(H1N1)pdm09 (Sensitive)OseltamivirNA-Fluor™~1-2
A(H1N1)pdm09 (Resistant - H275Y)OseltamivirNA-Fluor™>100
A(H3N2) (Sensitive)ZanamivirNA-Fluor™~2-5
B (Sensitive)PeramivirNA-Fluor™~0.1-0.5
Note: IC50 values are approximate and can vary between laboratories and specific viral strains.[17][22]

Experimental Protocols

Fluorescence-Based Neuraminidase (NA) Inhibition Assay (Adapted from MUNANA-based protocols)[5][6][7][15]
  • Reagent Preparation:

    • Prepare a 2x assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).

    • Prepare a working solution of MUNANA substrate (e.g., 300 µM) in 1x assay buffer. Protect from light.

    • Prepare serial dilutions of neuraminidase inhibitors (e.g., oseltamivir, zanamivir) in 2x assay buffer.

  • Virus Dilution:

    • Dilute the influenza virus stock in 1x assay buffer to a concentration that yields a linear fluorescent signal over the incubation period. This must be determined empirically for each virus stock.

  • Assay Procedure:

    • Add 50 µL of each NA inhibitor dilution to a 96-well black, flat-bottom plate.

    • Add 50 µL of the diluted virus to each well (except for no-virus control wells).

    • Incubate the plate at room temperature for 45 minutes.

    • Add 50 µL of the MUNANA working solution to each well.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., absolute ethanol and NaOH mixture).

  • Data Acquisition and Analysis:

    • Read the fluorescence using a fluorometer with an excitation wavelength of ~355-360 nm and an emission wavelength of ~460-465 nm.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of fluorescence inhibition against the inhibitor concentration.

Microneutralization Assay (ELISA-based)[3][9]
  • Cell Preparation:

    • Seed MDCK cells in 96-well plates to form a confluent monolayer.

  • Serum and Virus Preparation:

    • Heat-inactivate test sera at 56°C for 30 minutes.

    • Prepare serial two-fold dilutions of the sera.

    • Dilute the virus stock to a working concentration of 100 TCID50 (50% tissue culture infectious dose) per 50 µL.

  • Neutralization Reaction:

    • Mix equal volumes (e.g., 50 µL) of the diluted sera and the working virus dilution.

    • Incubate at 37°C for 1-2 hours to allow antibodies to neutralize the virus.

  • Infection and Incubation:

    • Wash the MDCK cell monolayers.

    • Transfer the serum-virus mixtures to the corresponding wells of the cell culture plate.

    • Incubate at 37°C in a CO2 incubator for approximately 18-24 hours.

  • ELISA Detection:

    • Fix the cells (e.g., with cold 80% acetone).

    • Add a primary antibody targeting the influenza nucleoprotein (NP).

    • Add an HRP-conjugated secondary antibody.

    • Add a substrate (e.g., TMB) and stop the reaction.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The neutralization titer is the reciprocal of the highest serum dilution that shows a significant reduction (e.g., ≥50%) in absorbance compared to the virus control wells.

Visualizations

experimental_workflow_NA_inhibition cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitors) add_inhibitor Add Inhibitor Dilutions to Plate prep_reagents->add_inhibitor prep_virus Dilute Virus Stock add_virus Add Diluted Virus prep_virus->add_virus add_inhibitor->add_virus incubate1 Incubate (RT, 45 min) add_virus->incubate1 add_substrate Add MUNANA Substrate incubate1->add_substrate incubate2 Incubate (37°C, 1 hr) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_fluorescence Read Fluorescence (Ex: 355nm, Em: 460nm) stop_reaction->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50 troubleshooting_high_background start High Background Signal cause1 Substrate Degradation? start->cause1 cause2 Reagent Contamination? start->cause2 cause3 Antibody Concentration Too High? start->cause3 cause4 Insufficient Washing? start->cause4 solution1 Use Fresh, Light-Protected Substrate cause1->solution1 Yes solution2 Use Fresh, Sterile Reagents cause2->solution2 Yes solution3 Titrate Antibody Concentration cause3->solution3 Yes solution4 Increase Wash Steps/ Duration cause4->solution4 Yes

References

Technical Support Center: In Vivo Refinement of Baloxavir Marboxil Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baloxavir Marboxil (BXM) in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A: this compound is a prodrug that is rapidly metabolized in vivo to its active form, baloxavir acid (BXA).[1][2] BXA targets and inhibits the cap-dependent endonuclease activity of the influenza virus's polymerase acidic (PA) protein.[3][4] This action prevents a critical process known as "cap-snatching," where the virus cleaves host cell mRNA to use as primers for its own mRNA synthesis.[3] By blocking this step, BXA effectively halts viral gene transcription and replication early in the viral life cycle.[1][5]

Q2: What are the most common animal models used for in vivo studies of this compound?

A: The most frequently used animal models are mice (e.g., BALB/c) for general efficacy and pathogenesis studies, ferrets as the gold-standard model for evaluating influenza transmission, and chickens for studies involving highly pathogenic avian influenza (HPAI).[6][7][8][9][10]

Q3: Is combination therapy with other antivirals beneficial?

A: Yes, studies have shown significant benefits. Combination therapy with neuraminidase inhibitors, such as oseltamivir phosphate (OSP), can result in more potent effects on reducing viral replication in organs and improved survival rates compared to monotherapy.[6] This synergistic effect is particularly valuable in delayed-treatment models.[11]

Q4: What is the primary concern regarding resistance to this compound?

A: The primary concern is the emergence of resistance-conferring mutations in the PA protein.[12] The most commonly observed substitution is Isoleucine-38 to Threonine (I38T).[5][12] These mutations can emerge relatively quickly during treatment and have been detected at higher frequencies in pediatric patients and in those infected with influenza A(H3N2) strains.[5][12] While these resistant variants may show attenuated fitness in vitro, they can retain transmissibility.[8]

Q5: Are there critical considerations for the formulation and co-administration of this compound?

A: Yes. This compound should not be co-administered with products containing polyvalent cations, such as dairy products, calcium-fortified beverages, or oral supplements containing calcium, iron, magnesium, or zinc.[1][5] These cations can chelate with the drug and decrease its plasma concentration, potentially reducing efficacy.[5] For administration in animal studies, it is often dissolved in a sterile vehicle like 0.5% w/v methylcellulose.[13]

Troubleshooting Guide

Issue 1: Lower-Than-Expected Efficacy or High Variability in Results
Potential Cause Troubleshooting Step Explanation
Suboptimal Dosing Review and optimize the dosage for your specific animal model and virus strain. Perform a dose-response study.Efficacy is dose-dependent.[9] The minimum effective dose can vary; for example, 2.5 mg/kg was found to be the minimum single dose to fully protect chickens from HPAIV.[14]
Improper Timing of Treatment Initiate treatment as early as possible post-infection. For delayed treatment models, ensure timing is consistent and justified.Baloxavir is most effective when administered early. Clinical trials typically require administration within 48 hours of symptom onset.[3]
Drug Administration Issues Ensure the drug is properly solubilized and administered. Avoid co-administration with polyvalent cations.[5]Poor bioavailability will lead to reduced efficacy. Chelation with cations reduces plasma concentrations of baloxavir.[5]
Viral Strain Susceptibility Confirm the in vitro susceptibility of your influenza strain to baloxavir acid (BXA).While BXA has broad activity, IC50 values can vary between strains and subtypes.[2]
Emergence of Resistance Genotype the virus from animals that fail to respond to treatment to check for resistance mutations (e.g., PA I38T).[12]Treatment-emergent resistance can lead to viral rebound and treatment failure.[8][12]
Issue 2: Emergence of Antiviral Resistance
Potential Cause Troubleshooting Step Explanation
Drug Pressure Sequence the PA gene from viral isolates collected at different time points post-treatment to monitor for known resistance substitutions.The I38T/F/M substitutions in the PA protein are the most common markers of reduced susceptibility.[8][12]
Monotherapy Regimen Consider implementing a combination therapy protocol, for instance with a neuraminidase inhibitor like oseltamivir.Combination therapy can inhibit the emergence of resistant substitutions and provide a more potent antiviral effect.[15]
High Viral Load Ensure the initial viral challenge dose is appropriate and not excessively high, as this can increase the probability of selecting for pre-existing resistant variants.A higher replication rate provides more opportunities for resistance mutations to arise.
Issue 3: Unexpected Toxicity or Adverse Events in Animal Models
Potential Cause Troubleshooting Step Explanation
Off-Target Effects at High Doses Conduct a toxicity study with escalating doses in uninfected animals to determine the maximum tolerated dose (MTD) or no-observable-adverse-effect level (NOAEL).While generally well-tolerated, very high doses may lead to unexpected effects. Nonclinical studies in mammals have established high NOAELs (e.g., 2000 mg/kg/day in rats).[7]
Vehicle-Related Toxicity Administer the vehicle alone to a control group to ensure it does not cause adverse effects.The vehicle used for solubilizing the drug could have its own toxicity profile.
Interaction with Animal Diet Ensure animal feed does not contain high levels of interfering polyvalent cations.Similar to co-administration with supplements, minerals in the diet could potentially interact with the drug.[5]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Murine Models
Influenza StrainAnimal ModelBXM DoseKey OutcomeReference
A/WSN/33 (H1N1)BALB/c Mice5 mg/kg, q12hSignificant reduction in lung viral titers vs. vehicle and other antivirals.[16]
H5N1 HPAIVMice1 & 5-day dosingSignificant reduction in viral titers in lungs, brains, and kidneys; reduced mortality.[6]
H7N9 HPAIVMiceNot specifiedProtected mice from lethal challenge.[17]
A(H1N1), A(H3N2), BBALB/c Mice15 mg/kg, q12h≥100-fold reduction in influenza A titers, ≥10-fold in influenza B vs. oseltamivir.[9]
Table 2: In Vitro Susceptibility of Influenza Viruses to Baloxavir Acid (BXA)
Virus TypeMetricValue RangeReference
Influenza A VirusesIC501.4 to 3.1 nM[2]
Influenza B VirusesIC504.5 to 8.9 nM[2]
H1N1 & H3N2 StrainsEC505.6 to 4.8 µM (in combination studies)[18]
Table 3: Common Resistance-Associated Substitutions
SubstitutionVirus TypeFold-Change in SusceptibilityReference
PA I38TInfluenza A & BCan cause the greatest reduction in susceptibility.[8]
PA I38F/L/M/N/S/TInfluenza A & B3- to 116-fold reductions reported.[19]

Key Experimental Protocols

Protocol: Murine Model of Influenza Infection for Efficacy Testing

This protocol is a generalized summary based on methodologies described in the literature.[6][9][13]

  • Animal Model:

    • Use 6- to 8-week-old BALB/c mice. Acclimatize animals for at least 7 days before the experiment.

  • Virus Inoculation:

    • Anesthetize mice lightly (e.g., with isoflurane).

    • Inoculate intranasally with a non-lethal or lethal dose of the desired influenza virus strain (e.g., 10^5 TCID50) in a small volume (e.g., 20-50 µL) of sterile PBS.

  • Drug Preparation and Administration:

    • Prepare this compound by suspending the crushed tablet or pure compound in a suitable vehicle, such as 0.5% (w/v) methylcellulose in sterile water.

    • Administer the drug suspension orally via gavage.

    • Dosing regimens can vary, for example, a single dose or twice daily (q12h) for 5 days.[13][16] Treatment should typically begin shortly after viral inoculation (e.g., within 2 hours).[13]

  • Monitoring and Endpoints:

    • Morbidity and Mortality: Monitor body weight and clinical signs of illness daily for 14 days. Euthanize animals that lose more than 25-30% of their initial body weight.

    • Viral Titer Analysis: At selected time points (e.g., Day 3 and Day 6 post-infection), euthanize a subset of animals. Harvest lungs and other organs (brain, kidneys) aseptically.

    • Homogenize tissues in sterile PBS or MEM.

    • Determine viral titers via TCID50 assay on MDCK cells or by RT-qPCR.[6][16]

    • Histopathology: Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.

  • Resistance Analysis:

    • Extract viral RNA from tissue homogenates of treated animals showing high viral loads.

    • Perform RT-PCR to amplify the PA gene segment containing potential mutation sites (e.g., codon 38).

    • Sequence the PCR product to identify any amino acid substitutions.

Visualizations

Baloxavir_Mechanism_of_Action cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_polymerase Influenza Polymerase Complex Host_pre_mRNA Host pre-mRNA (with 5' Cap) PA_Subunit PA Endonuclease Subunit Host_pre_mRNA->PA_Subunit Cleavage ('Cap-Snatching') Capped_Primer Capped RNA Primer (10-13 nucleotides) PB1_Subunit PB1 Subunit Capped_Primer->PB1_Subunit Primer for Transcription Viral_mRNA Viral mRNA Viral_Replication Viral Replication Viral_mRNA->Viral_Replication PA_Subunit->Capped_Primer PB1_Subunit->Viral_mRNA PB2_Subunit PB2 Subunit PB2_Subunit->Host_pre_mRNA Binds 5' Cap Prodrug This compound (Prodrug) Active_Drug Baloxavir Acid (Active Form) Prodrug->Active_Drug Hydrolysis in vivo Active_Drug->PA_Subunit INHIBITS

Caption: Mechanism of action of this compound.

In_Vivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (e.g., BALB/c mice) infection Intranasal Virus Inoculation acclimatize->infection virus_prep Virus Stock Preparation & Titration virus_prep->infection drug_prep Drug Formulation (BXM in vehicle) treatment Oral Gavage with BXM or Vehicle Control drug_prep->treatment infection->treatment ~2h post-infection monitoring Daily Monitoring (Weight, Clinical Score) treatment->monitoring endpoint_survival Survival Analysis (14 days) monitoring->endpoint_survival endpoint_titer Tissue Harvesting (e.g., Day 3, 6) monitoring->endpoint_titer viral_load Viral Titer Measurement (TCID50 / RT-qPCR) endpoint_titer->viral_load resistance PA Gene Sequencing (Resistance Check) viral_load->resistance

Caption: Typical workflow for an in vivo efficacy study.

Troubleshooting_Logic start Unexpected Result: Low Efficacy / High Variability check_dose Is the dose optimal for the model and strain? start->check_dose check_admin Was drug administration correct? (Timing, Route, Vehicle) check_dose->check_admin Yes action_dose Action: Perform Dose-Response Study check_dose->action_dose No / Unsure check_virus Is the virus strain known to be susceptible? check_admin->check_virus Yes action_admin Action: Review administration protocol & check for cation interference check_admin->action_admin No check_resistance Has resistance emerged? check_virus->check_resistance Yes action_virus Action: Perform in vitro susceptibility assay (IC50) check_virus->action_virus No / Unsure action_resistance Action: Sequence PA gene from non-responders. Consider combination therapy. check_resistance->action_resistance Yes / Unsure end Protocol Refined check_resistance->end No action_dose->end action_admin->end action_virus->end action_resistance->end

Caption: Troubleshooting logic for low efficacy results.

References

Validation & Comparative

A Comparative Analysis of Baloxavir Marboxil and Favipiravir for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent antiviral agents used in the treatment of influenza: Baloxavir Marboxil and Favipiravir. The information presented is intended to support research, scientific inquiry, and drug development efforts by offering a comprehensive overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

Introduction

This compound and favipiravir represent two distinct approaches to inhibiting influenza virus replication. This compound is a first-in-class cap-dependent endonuclease inhibitor, while favipiravir functions as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2] Both have demonstrated efficacy in the treatment of uncomplicated influenza, but their unique mechanisms, clinical profiles, and potential for resistance warrant a thorough comparative analysis.

Mechanism of Action

The antiviral activities of this compound and Favipiravir are directed at different stages of the influenza virus replication cycle.

This compound: This antiviral is a prodrug that is rapidly converted to its active form, baloxavir acid.[3] Baloxavir acid specifically targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex.[4] By inhibiting this enzyme, baloxavir acid prevents the virus from "snatching" the 5' cap structures from host cell pre-messenger RNAs (mRNAs). This cap-snatching process is essential for the initiation of viral mRNA synthesis.[2][3] Consequently, the inhibition of cap-dependent endonuclease effectively halts viral gene transcription and subsequent protein synthesis, thereby suppressing virus replication.[4]

Favipiravir: As a prodrug, favipiravir is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5] Favipiravir-RTP acts as a purine analogue and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral RNA genome.[1][5] There are several proposed mechanisms for its inhibitory action, including the termination of viral RNA chain synthesis and the induction of lethal mutagenesis, where the incorporation of favipiravir-RTP into the viral RNA leads to an accumulation of non-viable viral progeny.[5]

Signaling Pathway Diagrams

baloxavir_mechanism cluster_host_cell Host Cell cluster_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_RNA_Polymerase Cap Snatching Ribosome Ribosome Viral_Proteins Viral Proteins Ribosome->Viral_Proteins Viral_mRNA Viral mRNA (capped) Viral_RNA_Polymerase->Viral_mRNA Transcription vRNA vRNA vRNA->Viral_RNA_Polymerase Viral_mRNA->Ribosome Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active) Baloxavir_Marboxil->Baloxavir_Acid Baloxavir_Acid->Viral_RNA_Polymerase Inhibits PA Endonuclease

Mechanism of Action of this compound.

favipiravir_mechanism cluster_host_cell Host Cell cluster_virus Influenza Virus Host_Enzymes Host Kinases Favipiravir_RTP Favipiravir-RTP (Active) Host_Enzymes->Favipiravir_RTP Phosphorylation Ribosome Ribosome Viral_Proteins Viral Proteins Ribosome->Viral_Proteins vRNA_template vRNA Template RdRp RNA-dependent RNA Polymerase (RdRp) vRNA_template->RdRp Replicated_vRNA Replicated vRNA RdRp->Replicated_vRNA Replication Viral_mRNA Viral mRNA RdRp->Viral_mRNA Transcription Viral_mRNA->Ribosome Favipiravir Favipiravir (Prodrug) Favipiravir->Host_Enzymes Favipiravir_RTP->RdRp Inhibits RdRp (Chain Termination & Lethal Mutagenesis)

Mechanism of Action of Favipiravir.

Clinical Efficacy

The clinical efficacy of both drugs has been evaluated in randomized, controlled trials, primarily focusing on the treatment of acute, uncomplicated influenza.

This compound: Key Clinical Trial Data

The efficacy of this compound has been demonstrated in several key phase 3 trials, including CAPSTONE-1, CAPSTONE-2, and miniSTONE-2.

CAPSTONE-1 was a randomized, double-blind, placebo- and oseltamivir-controlled trial in otherwise healthy patients (aged 12-64 years) with uncomplicated influenza.[3][6] In this study, a single dose of baloxavir was superior to placebo in alleviating influenza symptoms and superior to both oseltamivir and placebo in reducing the viral load one day after treatment initiation.[3][6] The median time to alleviation of symptoms was significantly shorter in the baloxavir group compared to the placebo group.[3][6]

CAPSTONE-2 evaluated baloxavir in patients at high risk for influenza complications.[5][7] Baloxavir significantly reduced the time to improvement of influenza symptoms compared with placebo and showed similar efficacy to oseltamivir in the overall population.[5][7] Notably, in patients with influenza B, baloxavir was superior to oseltamivir in reducing the time to symptom improvement.[7]

miniSTONE-2 was a randomized, double-blind, active-controlled trial that assessed the safety and efficacy of a single dose of baloxavir compared to oseltamivir in children aged 1 to less than 12 years with acute influenza.[8][9] The study found that baloxavir was well-tolerated and effective at alleviating symptoms, with a median time to alleviation of signs and symptoms of influenza that was similar to that of oseltamivir.[8][9]

Favipiravir: Key Clinical Trial Data

Favipiravir has also been evaluated in phase 3, randomized, double-blind, placebo-controlled trials for the treatment of uncomplicated influenza in adults (NCT02026349 and NCT02008344).[10][11][12][13]

In one of these trials (US316), favipiravir was associated with a statistically significant reduction in the time to illness alleviation compared to placebo.[10][11][12][13] However, in the second trial (US317), the reduction in time to alleviation of symptoms with favipiravir was not statistically significant compared to placebo.[10][11][12][13] Despite the inconsistent clinical efficacy on symptom alleviation, both trials demonstrated that favipiravir was associated with a significant reduction in viral titers and RNA load.[10][11][12]

Comparative Efficacy Data

Direct head-to-head comparative trials of this compound and favipiravir for the treatment of influenza are limited. The available data is primarily from trials comparing each drug to placebo or other standard-of-care treatments like oseltamivir.

Efficacy EndpointThis compound (vs. Placebo)Favipiravir (vs. Placebo)
Time to Alleviation of Symptoms (Median) Significantly shorter (reduction of ~26.5 hours in CAPSTONE-1)[3][6][14]Inconsistent results: Significant reduction of 14.4 hours in one trial (US316), but not significant in another (US317)[10][11][12][13]
Viral Load/Titer Reduction Superior to placebo and oseltamivir at 24 hours post-treatment[3][6][7]Significantly reduced viral titers and RNA load[10][11][12]
Time to Cessation of Viral Shedding (Median) Significantly shorter than placebo and oseltamivir[7]Significantly shorter than placebo[12]
Influenza-Related Complications Reduced frequency compared to placebo[1]Data not consistently reported in major trials

Safety and Tolerability

Both this compound and favipiravir have been generally well-tolerated in clinical trials for influenza.

This compound: In clinical trials, the incidence of adverse events with baloxavir was similar to or lower than that of placebo and oseltamivir.[14][15] The most commonly reported adverse drug reaction in a large postmarketing surveillance study was diarrhea (6.1%).[16] Other reported adverse events include bronchitis, nasopharyngitis, headache, and nausea.[16]

Favipiravir: The most common adverse event associated with favipiravir is asymptomatic hyperuricemia.[10][11] Other reported adverse events include diarrhea, nausea, and vomiting.[17] A pharmacovigilance study noted that serious adverse drug reactions have been reported, affecting hepatic, renal, cardiovascular, and nervous systems, particularly in the context of its off-label use for COVID-19.

Adverse Event ProfileThis compoundFavipiravir
Common Adverse Events Diarrhea, bronchitis, nasopharyngitis, headache, nausea[16]Asymptomatic hyperuricemia, diarrhea, nausea, vomiting[10][11][17]
Serious Adverse Events Generally low incidence in influenza trialsReports of serious adverse reactions affecting multiple organ systems, mainly from off-label use
Drug Interactions Co-administration with polyvalent cations (e.g., calcium, iron, magnesium) can decrease plasma concentrations of baloxavir.Potential for interactions through aldehyde oxidase and CYP2C8.

Experimental Protocols

A critical component of evaluating clinical trial data is understanding the methodologies employed. Below are summaries of the typical experimental protocols used in the assessment of this compound and favipiravir.

Virologic Assessment

Viral Titer Determination (TCID50 Assay): The 50% tissue culture infectious dose (TCID50) assay is a common method used to quantify infectious virus particles.[1][10]

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are typically used for the propagation and titration of influenza virus.[10]

  • Procedure:

    • Serial dilutions of nasal or pharyngeal swab samples are prepared.

    • The dilutions are added to confluent monolayers of MDCK cells in 96-well plates.

    • Plates are incubated for a specified period (e.g., 72 hours) to allow for viral replication and the development of cytopathic effects (CPE).[10]

    • Wells are scored for the presence or absence of CPE.

  • Endpoint Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method, which determines the dilution of virus that causes CPE in 50% of the inoculated cell cultures.[1][10]

Viral RNA Quantification (RT-qPCR): Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of viral RNA in a sample.

  • RNA Extraction: Viral RNA is extracted from respiratory samples using commercially available kits.

  • Reverse Transcription and Amplification: A one-step or two-step RT-qPCR protocol is employed using primers and probes specific to a conserved region of an influenza virus gene (e.g., the matrix [M] gene).

  • Quantification: The viral RNA load is quantified by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve of known concentrations.

Clinical Assessment

Symptom Scoring: The severity of influenza symptoms is typically assessed using a patient-reported outcome (PRO) instrument, such as the Influenza Patient-Reported Outcome (FLU-PRO) diary or a similar validated scale.[7]

  • Symptom Domains: These instruments typically assess a range of influenza symptoms across different body systems, including nasal, throat, eye, chest/respiratory, gastrointestinal, and systemic (e.g., fever, muscle aches, headache, fatigue).[7]

  • Scoring: Patients rate the severity of each symptom on a categorical scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).[7] The primary efficacy endpoint is often the time to alleviation of symptoms, defined as the time when all or a specific subset of symptoms are rated as absent or mild for a sustained period.

Experimental Workflow Diagram

clinical_trial_workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Favipiravir) Randomization->Treatment_Arm_B Placebo_Arm Placebo Arm Randomization->Placebo_Arm Baseline_Assessment Baseline Assessment (Symptom Scores, Viral Samples) Treatment_Arm_A->Baseline_Assessment Treatment_Arm_B->Baseline_Assessment Placebo_Arm->Baseline_Assessment Daily_Assessments Daily Assessments (Symptom Diaries, Viral Swabs) Baseline_Assessment->Daily_Assessments End_of_Treatment End of Treatment Assessment Daily_Assessments->End_of_Treatment Follow_up Follow-up for Safety End_of_Treatment->Follow_up Data_Analysis Data Analysis (Efficacy and Safety Endpoints) Follow_up->Data_Analysis

References

Synergistic Antiviral Effects of Baloxavir Marboxil and Neuraminidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza virus strains necessitates the exploration of combination therapies to enhance antiviral efficacy and mitigate the risk of treatment failure. This guide provides a comprehensive comparison of the synergistic effects observed when combining baloxavir marboxil, a cap-dependent endonuclease inhibitor, with neuraminidase inhibitors (NAIs). The data presented herein is collated from various in vitro and in vivo studies, offering a valuable resource for researchers in the field of antiviral drug development.

Quantitative Analysis of Synergistic Effects

The combination of this compound and neuraminidase inhibitors has been shown to exhibit synergistic antiviral activity against a range of influenza A and B virus strains, including those with reduced susceptibility to either drug class alone.[1][2] The synergy is often quantified using metrics such as the Combination Index (CI) and synergy volume, where a lower CI value or a higher synergy volume indicates a stronger synergistic interaction.

Below is a summary of quantitative data from key in vitro studies:

Influenza Strain(s)Neuraminidase InhibitorQuantitative Synergy MeasureInterpretationReference(s)
Influenza A/PR/8/34Oseltamivir acidCI = 0.49Synergy[3]
Influenza A/PR/8/34Zanamivir hydrateCI = 0.52Synergy[3]
Influenza A/PR/8/34LaninamivirCI = 0.58Synergy[3]
Influenza A/PR/8/34Peramivir trihydrateCI = 0.59Synergy[3]
Influenza A(H1N1)pdm09OseltamivirCIwt = 0.48Synergy[4]
Influenza A(H1N1)pdm09ZanamivirCIwt = 0.40Synergy[4]
Influenza A(H1N1)pdm09PeramivirCIwt = 0.48Synergy[4]
Influenza A(H3N2)OseltamivirCIwt = 0.49Synergy[4]
Influenza A(H3N2)ZanamivirCIwt = 0.47Synergy[4]
Influenza A(H3N2)PeramivirCIwt = 0.42Synergy[4]
H1N1-PR8-I38T (Baloxavir-resistant)Oseltamivir acidSynergy Volume = 288.54 µM²%Strong Synergy[5]
H1N1-PR8-I38T (Baloxavir-resistant)ZanamivirSynergy Volume = 224.19 µM²%Strong Synergy[5]
H1N1-PR8-I38T (Baloxavir-resistant)LaninamivirSynergy Volume = 294.33 µM²%Strong Synergy[5]
H1N1-PR8-I38T (Baloxavir-resistant)PeramivirSynergy Volume = 180.47 µM²%Strong Synergy[5]
H1N1-PR8-R292K (NAI-resistant)Oseltamivir acidSynergy Volume = 287.87 µM²%Strong Synergy[6]
H1N1-PR8-R292K (NAI-resistant)PeramivirSynergy Volume = 138.87 µM²%Strong Synergy[6]
Influenza A (H3N2)Oseltamivir acidSynergy Volume = 191.02 µM²%Strong Synergy[6]
Influenza A (H3N2)LaninamivirSynergy Volume = 268.57 µM²%Strong Synergy[6]
Influenza A (H3N2)ZanamivirSynergy Volume = 155.61 µM²%Strong Synergy[6]
Influenza A (H3N2)PeramivirSynergy Volume = 97.97 µM²%Moderate Synergy[6]
Influenza BOseltamivir acidSynergy Volume = 76.70 µM²%Moderate Synergy[6]
Influenza BPeramivirSynergy Volume = 82.03 µM²%Moderate Synergy[6]

Note: CI < 1 indicates synergy. CIwt is a weighted average CI. Synergy volumes are calculated using MacSynergy II software, with values > 100 µM²% considered strong synergy and 50-100 µM²% as moderate synergy.[5]

In animal models, combination therapy has demonstrated enhanced efficacy. For instance, in a mouse model of lethal influenza A virus infection, a suboptimal dose of this compound combined with oseltamivir phosphate provided greater protection against mortality and reduced lung pathology compared to monotherapy.[7][8]

Experimental Protocols

The following is a generalized protocol for assessing the in vitro synergistic effects of this compound and neuraminidase inhibitors, based on methodologies reported in the cited literature.[2][3][4][9][10][11]

1. Cell and Virus Culture:

  • Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.[2][9] They are maintained in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[9]

  • Virus Strains: A variety of influenza A and B virus strains, including laboratory-adapted strains (e.g., A/WSN/33, A/PR/8/34) and clinical isolates, are used.[3][9] Virus stocks are propagated in MDCK cells and titrated to determine the 50% tissue culture infectious dose (TCID₅₀).

2. Cytopathic Effect (CPE) Inhibition Assay:

  • MDCK cells are seeded in 96-well plates and incubated to form a confluent monolayer.[9]

  • The cells are then infected with the influenza virus at a predetermined multiplicity of infection (MOI).[9]

  • Serial dilutions of baloxavir acid (the active form of this compound) and the neuraminidase inhibitor, both alone and in combination at fixed ratios, are added to the infected cells.[10]

  • The plates are incubated for a period of 48 to 72 hours at 37°C to allow for virus replication and the development of CPE.[9][10]

  • Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of living cells.[10] The absorbance is read using a plate reader.

  • The 50% effective concentration (EC₅₀) for each drug and the combination is calculated from the dose-response curves.[4]

3. Synergy Analysis:

  • The degree of synergy is determined using methods such as isobologram analysis or by calculating a Combination Index (CI) using software like CompuSyn.[3][4]

  • Alternatively, synergy landscapes can be generated using software like MacSynergy II, which calculates the volume of synergy at a specified confidence level.[2][5][6]

Visualizing the Mechanisms and Workflow

To better understand the rationale behind this combination therapy and the experimental approach to its evaluation, the following diagrams are provided.

G cluster_virus_lifecycle Influenza Virus Lifecycle entry 1. Virus Entry uncoating 2. Uncoating entry->uncoating replication 3. Replication (Nucleus) uncoating->replication transcription 4. Transcription (Nucleus) replication->transcription translation 5. Translation (Cytoplasm) transcription->translation assembly 6. Assembly translation->assembly budding 7. Budding assembly->budding release 8. Release budding->release baloxavir This compound (Cap-dependent Endonuclease Inhibitor) baloxavir->transcription Inhibits 'cap-snatching', preventing viral mRNA synthesis nai Neuraminidase Inhibitor (e.g., Oseltamivir) nai->release Blocks neuraminidase, preventing virion release

Caption: Dual inhibition of the influenza virus lifecycle by baloxavir and neuraminidase inhibitors.

G start Start prepare_cells Prepare MDCK Cell Monolayer in 96-well plates start->prepare_cells infect_cells Infect Cells with Influenza Virus prepare_cells->infect_cells prepare_drugs Prepare Serial Dilutions of Baloxavir & NAIs (Alone and in Combination) add_drugs Add Drug Dilutions to Infected Cells prepare_drugs->add_drugs infect_cells->add_drugs incubate Incubate for 48-72 hours add_drugs->incubate measure_cpe Assess Cytopathic Effect (CPE) (e.g., MTS Assay) incubate->measure_cpe analyze_data Data Analysis measure_cpe->analyze_data calculate_ec50 Calculate EC50 Values analyze_data->calculate_ec50 determine_synergy Determine Synergy (e.g., CI value, MacSynergy) calculate_ec50->determine_synergy end End determine_synergy->end

Caption: In vitro workflow for evaluating antiviral synergy using a CPE inhibition assay.

Conclusion

The combination of this compound and neuraminidase inhibitors presents a promising strategy for the treatment of influenza. The synergistic activity observed in vitro, particularly against drug-resistant strains, highlights the potential of this combination to enhance therapeutic efficacy and combat the evolution of antiviral resistance.[1][6] The distinct mechanisms of action, targeting both viral replication and release, provide a strong rationale for this dual-pronged attack on the influenza virus.[12][13][14] Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this combination therapy in patients.

References

Unveiling the Resistance Landscape: A Comparative Analysis of Baloxavir Marboxil and Other Influenza Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against seasonal and pandemic influenza, the emergence of antiviral resistance poses a significant threat to public health. This guide provides a comprehensive comparison of the cross-resistance profiles of the novel cap-dependent endonuclease inhibitor, baloxavir marboxil, and established neuraminidase inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of molecular mechanisms and experimental workflows, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing influenza therapeutics.

Executive Summary

Influenza viruses treated with this compound, a first-in-class antiviral agent, have demonstrated a low likelihood of developing cross-resistance to neuraminidase inhibitors such as oseltamivir, zanamivir, peramivir, and laninamivir. This lack of cross-resistance is attributed to their distinct mechanisms of action. Baloxavir targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a crucial step in viral mRNA transcription.[1] In contrast, neuraminidase inhibitors block the function of the viral neuraminidase (NA) enzyme, preventing the release of progeny virions from infected cells.[2]

Studies have shown that influenza strains harboring mutations that confer resistance to neuraminidase inhibitors remain susceptible to baloxavir.[3] Conversely, baloxavir-resistant mutants, primarily characterized by substitutions in the PA protein (such as I38T), retain their susceptibility to neuraminidase inhibitors.[3] Furthermore, in vitro and in vivo studies suggest a synergistic effect when baloxavir is used in combination with neuraminidase inhibitors, indicating a potential strategy to enhance antiviral efficacy and mitigate the emergence of resistance.[4][5]

Quantitative Analysis of Antiviral Susceptibility

The following table summarizes the 50% inhibitory concentration (IC50) values of baloxavir and four neuraminidase inhibitors against wild-type and neuraminidase inhibitor-resistant influenza A and B virus strains. The data clearly illustrates the absence of cross-resistance between the two classes of antivirals.

Virus SubtypeVirus StrainResistance MutationBaloxavir IC50 (nM)Oseltamivir IC50 (nM)Peramivir IC50 (nM)Zanamivir IC50 (nM)Laninamivir IC50 (nM)
A(H1N1)pdm09 Wild-typeNone0.35 ± 0.060.45 ± 0.080.08 ± 0.020.35 ± 0.051.15 ± 0.21
ResistantNA H275Y0.33 ± 0.05>100015.3 ± 2.50.38 ± 0.061.25 ± 0.19
A(H3N2) Wild-typeNone0.42 ± 0.070.85 ± 0.120.15 ± 0.030.65 ± 0.092.10 ± 0.35
ResistantNA E119V0.45 ± 0.085.2 ± 0.80.18 ± 0.040.72 ± 0.112.35 ± 0.41
ResistantNA R292K0.40 ± 0.06150 ± 2525.5 ± 4.212.5 ± 2.135.5 ± 5.8
B (Victoria) Wild-typeNone2.85 ± 0.4515.5 ± 2.81.25 ± 0.221.85 ± 0.315.50 ± 0.95
ResistantNA D197E2.95 ± 0.5135.2 ± 6.11.45 ± 0.252.05 ± 0.356.10 ± 1.05

Data extracted from Takashita et al., 2018, Frontiers in Microbiology.[3] Values are presented as mean ± standard deviation.

Experimental Protocols

Plaque Reduction Assay for IC50 Determination

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock

  • Antiviral compounds (Baloxavir, Neuraminidase Inhibitors)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Wash the confluent cell monolayers and infect with the virus dilutions for 1 hour at 37°C.

  • Antiviral Treatment: After infection, remove the virus inoculum and overlay the cells with an agarose or Avicel medium containing serial dilutions of the antiviral compound.

  • Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the antiviral that reduces the plaque number by 50% compared to the virus control (no antiviral).

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of neuraminidase inhibitors to block the enzymatic activity of the influenza neuraminidase.

Materials:

  • Influenza virus stock

  • Neuraminidase inhibitors

  • Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer

  • Stop solution

  • Fluorometer

Procedure:

  • Virus and Inhibitor Preparation: Prepare serial dilutions of the neuraminidase inhibitors.

  • Incubation: In a 96-well plate, incubate the diluted inhibitors with a standardized amount of influenza virus for a specified time.

  • Substrate Addition: Add the fluorogenic MUNANA substrate to each well. The neuraminidase enzyme in the virus will cleave the substrate, releasing a fluorescent product.

  • Reaction Termination: Stop the enzymatic reaction by adding a stop solution.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer.

  • IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor that reduces the neuraminidase activity (fluorescence) by 50% compared to the virus control (no inhibitor).

Visualizing the Mechanisms and Methods

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Antiviral_Mechanisms cluster_virus Influenza Virus Life Cycle cluster_baloxavir This compound Action cluster_nai Neuraminidase Inhibitor Action Entry Virus Entry Uncoating Uncoating Entry->Uncoating Transcription Viral mRNA Transcription Uncoating->Transcription Translation Viral Protein Synthesis Transcription->Translation Replication Viral RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Budding Virion Budding Assembly->Budding Release Virion Release Budding->Release Baloxavir This compound PA_Inhibition Inhibition of PA Endonuclease Baloxavir->PA_Inhibition PA_Inhibition->Transcription Blocks NAI Neuraminidase Inhibitors NA_Inhibition Inhibition of Neuraminidase NAI->NA_Inhibition NA_Inhibition->Release Blocks

Caption: Mechanisms of action for this compound and Neuraminidase Inhibitors.

Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Data Analysis PrepareCells Prepare Host Cells (e.g., MDCK) InfectCells Infect Cells with Virus PrepareCells->InfectCells PrepareVirus Prepare Influenza Virus Stock PrepareVirus->InfectCells PrepareAntivirals Prepare Serial Dilutions of Antiviral Drugs AddAntivirals Add Antiviral Dilutions PrepareAntivirals->AddAntivirals InfectCells->AddAntivirals Incubate Incubate for Plaque Formation or Enzyme Activity AddAntivirals->Incubate MeasureEffect Measure Antiviral Effect (Plaque Count or Fluorescence) Incubate->MeasureEffect CalculateIC50 Calculate IC50 Values MeasureEffect->CalculateIC50

Caption: General workflow for in vitro antiviral susceptibility testing.

References

A Comparative Analysis of the Safety Profiles of Baloxavir Marboxil and Oseltamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two prominent antiviral medications used for the treatment of influenza: Baloxavir Marboxil and Oseltamivir. The information presented is based on a comprehensive review of preclinical and clinical data, with a focus on providing supporting experimental evidence for researchers and drug development professionals.

Mechanism of Action

The two drugs employ distinct mechanisms to inhibit influenza virus replication. Oseltamivir, a neuraminidase inhibitor, prevents the release of new viral particles from infected cells.[1][2][3][4] this compound, a cap-dependent endonuclease inhibitor, targets an earlier stage of the viral life cycle by blocking viral mRNA transcription.[5][6][7][8][9]

Mechanism_of_Action cluster_oseltamivir Oseltamivir cluster_baloxavir This compound Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Metabolite) Oseltamivir->Oseltamivir_Carboxylate Hepatic Esterases Neuraminidase Neuraminidase Oseltamivir_Carboxylate->Neuraminidase Inhibits Viral_Release Viral Release Oseltamivir_Carboxylate->Viral_Release Blocks Neuraminidase->Viral_Release Enables Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Metabolite) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis PA_Endonuclease Cap-dependent Endonuclease (PA) Baloxavir_Acid->PA_Endonuclease Inhibits Viral_mRNA_Synthesis Viral mRNA Synthesis ('Cap-snatching') Baloxavir_Acid->Viral_mRNA_Synthesis Blocks PA_Endonuclease->Viral_mRNA_Synthesis Initiates Repeat_Dose_Toxicity_Workflow start Study Initiation animal_selection Species Selection (Sprague-Dawley Rats & Cynomolgus Monkeys) start->animal_selection dose_groups Dose Groups (Vehicle, Low, Mid, High) animal_selection->dose_groups dosing Daily Oral Administration (1 Month) in_life_obs In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->in_life_obs clin_path Clinical Pathology (Hematology, Serum Chemistry) dosing->clin_path recovery Recovery Period (1 Month) dosing->recovery dose_groups->dosing necropsy Necropsy & Organ Weights in_life_obs->necropsy clin_path->necropsy histopath Histopathology (Target Organs: Liver, Thyroid) necropsy->histopath final_eval Final Evaluation & Reporting histopath->final_eval recovery->final_eval

References

Baloxavir Marboxil: A Comparative Analysis of its Efficacy Across Influenza A and B Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Baloxavir Marboxil's effectiveness against various influenza A and B strains, juxtaposed with the established neuraminidase inhibitor, Oseltamivir. The following sections detail in vitro susceptibility, clinical efficacy, and the methodologies behind these findings to support informed research and development decisions.

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, baloxavir acid.[1] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a crucial component of the influenza virus replication machinery.[1][2] This inhibition prevents the virus from "snatching" the 5' caps of host messenger RNAs (mRNAs), a process essential for initiating the transcription of viral mRNAs.[2][3] By blocking this step, baloxavir effectively halts viral gene transcription and replication. This mechanism of action is distinct from neuraminidase inhibitors like oseltamivir, which prevent the release of new virus particles from infected cells.[4][5]

BAL_Mechanism_of_Action cluster_host_cell Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Virus RNA Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_Polymerase 'Cap-Snatching' Capped_Primer Capped RNA Primer Viral_Polymerase->Capped_Primer cleaves Baloxavir Baloxavir Acid Baloxavir->Viral_Polymerase inhibits PA endonuclease Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA initiates transcription Viral_Replication Viral Replication Viral_mRNA->Viral_Replication

Figure 1: Mechanism of action of Baloxavir Acid.

In Vitro Susceptibility

In vitro studies are fundamental in determining the intrinsic antiviral activity of a compound against different viral strains. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics from these assays. Baloxavir has demonstrated potent activity against a wide range of influenza A and B viruses.

Data Summary: In Vitro Susceptibility of Influenza Viruses to Baloxavir Acid
Influenza VirusStrain/SubtypeIC50 (nM)EC50 (nM)
Influenza A A/H1N11.4 - 3.10.20 - 1.85
A/H3N21.4 - 3.10.35 - 1.87
Avian H5N1-Potent activity reported
Oseltamivir-Resistant Strains-Activity maintained
Influenza B B/Victoria & B/Yamagata4.5 - 8.92.67 - 14.23

Note: IC50 values are from polymerase acidic (PA) endonuclease assays, and EC50 values are from cell-based plaque reduction or yield reduction assays. Ranges are compiled from multiple studies.

Clinical Efficacy: this compound vs. Oseltamivir

Clinical trials provide crucial data on the real-world performance of antiviral drugs in patients. This compound has been extensively compared with oseltamivir, the standard of care for influenza treatment for many years.

Data Summary: Comparison of Clinical Efficacy in Patients with Uncomplicated Influenza
Efficacy EndpointThis compoundOseltamivir
Time to Alleviation of Symptoms Similar to OseltamivirStandard of Care
Reduction in Viral Load (at 24 hours) Significantly faster reductionSlower reduction
Duration of Viral Shedding Significantly shorterLonger duration
Fever Duration Significantly shorter in some studiesLonger in some studies
Adverse Events Generally well-tolerated; lower incidence of nausea and vomiting reported in some studiesHigher incidence of nausea and vomiting reported in some studies

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed descriptions of the key assays used to evaluate the efficacy of this compound.

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and incubated until a confluent monolayer is formed.

  • Virus Dilution: The influenza virus stock is serially diluted to a concentration that produces a countable number of plaques.

  • Infection: The cell monolayer is washed and then infected with the diluted virus in the presence of varying concentrations of the antiviral drug (e.g., Baloxavir acid).

  • Overlay: After an incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) with the corresponding drug concentration. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted and compared to the untreated control to calculate the EC50 value.

Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.

  • Infection: Confluent cell monolayers (e.g., MDCK cells) are infected with a known multiplicity of infection (MOI) of the influenza virus in the presence of different concentrations of the antiviral drug.

  • Incubation: The infected cells are incubated for a defined period (e.g., 24-48 hours) to allow for one or more cycles of viral replication.

  • Harvesting: The cell culture supernatant, containing the progeny virus, is harvested.

  • Titration: The amount of infectious virus in the harvested supernatant is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Analysis: The virus titers from the drug-treated samples are compared to the untreated control to determine the concentration of the drug that reduces the virus yield by a certain percentage (e.g., 90% or 99%).

Cap-Dependent Endonuclease Assay

This biochemical assay directly measures the inhibitory activity of a compound on the PA endonuclease enzyme.

  • Enzyme and Substrate Preparation: Recombinant influenza virus PA endonuclease protein is purified. A labeled RNA substrate containing a 5' cap structure is prepared.

  • Reaction: The PA endonuclease is incubated with the labeled RNA substrate in the presence of varying concentrations of the inhibitor (e.g., Baloxavir acid) and necessary cofactors (e.g., Mn2+ ions).

  • Analysis: The cleavage of the RNA substrate by the endonuclease is measured. This can be done by various methods, such as gel electrophoresis to separate the cleaved and uncleaved RNA, or by using a fluorescence resonance energy transfer (FRET)-based substrate that emits a signal upon cleavage.

  • IC50 Determination: The concentration of the inhibitor that reduces the endonuclease activity by 50% (IC50) is calculated.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_plaque Plaque Assay Steps cluster_yield Yield Reduction Steps cluster_endo Endonuclease Assay Steps Plaque_Assay Plaque Reduction Assay Yield_Assay Virus Yield Reduction Assay Endo_Assay Endonuclease Assay P_Seed 1. Seed MDCK Cells P_Infect 2. Infect with Virus + Varying Drug Conc. P_Seed->P_Infect P_Overlay 3. Add Semi-Solid Overlay P_Infect->P_Overlay P_Incubate 4. Incubate 2-3 Days P_Overlay->P_Incubate P_Stain 5. Stain and Count Plaques P_Incubate->P_Stain P_EC50 Calculate EC50 P_Stain->P_EC50 Y_Infect 1. Infect Cells with Virus + Varying Drug Conc. Y_Incubate 2. Incubate 24-48 Hours Y_Infect->Y_Incubate Y_Harvest 3. Harvest Supernatant Y_Incubate->Y_Harvest Y_Titer 4. Titer Progeny Virus Y_Harvest->Y_Titer Y_Calc Calculate % Reduction Y_Titer->Y_Calc E_Prepare 1. Prepare Enzyme & Labeled RNA Substrate E_React 2. Incubate with Inhibitor E_Prepare->E_React E_Analyze 3. Measure Substrate Cleavage E_React->E_Analyze E_IC50 Calculate IC50 E_Analyze->E_IC50

Figure 2: Generalized workflow for in vitro efficacy testing.

Resistance

As with any antiviral agent, the emergence of resistance is a concern. Amino acid substitutions in the PA protein, particularly at position I38 (e.g., I38T, I38M, I38F), have been associated with reduced susceptibility to baloxavir.[6] The frequency of these treatment-emergent substitutions has been observed to be higher in some clinical trials, particularly in pediatric patients and in individuals infected with influenza A(H3N2) viruses. Continuous surveillance for resistance is crucial for the effective clinical management of influenza.

Conclusion

This compound represents a significant advancement in the treatment of influenza, offering a novel mechanism of action and a convenient single-dose regimen.[4] Its potent in vitro activity against a broad range of influenza A and B strains, including some resistant to neuraminidase inhibitors, is well-documented.[7] Clinical studies have demonstrated its efficacy in reducing viral load more rapidly than oseltamivir, although its effect on the overall duration of symptoms is comparable.[5][6] The potential for the emergence of resistance underscores the importance of ongoing monitoring and responsible use of this valuable antiviral agent. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and the development of next-generation influenza antivirals.

References

A Comparative Meta-Analysis of Baloxavir Marboxil in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy, safety, and mechanism of action of Baloxavir Marboxil compared to neuraminidase inhibitors and placebo for the treatment of influenza.

This guide provides a detailed comparison of this compound with other influenza treatments, drawing on data from pivotal clinical trials and meta-analyses. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of the current evidence.

Efficacy of this compound: A Quantitative Comparison

This compound has been rigorously evaluated in several large-scale clinical trials. Meta-analyses of these trials provide a robust quantitative assessment of its efficacy compared to placebo and the neuraminidase inhibitor, oseltamivir.

Clinical Outcomes

A meta-analysis of three randomized controlled trials (RCTs) including 3,771 patients demonstrated that baloxavir is superior to placebo in improving clinical outcomes.[1] Compared to oseltamivir, baloxavir showed a non-significant trend towards a shorter time to alleviation of symptoms, with a mean difference of -1.29 hours.[1] However, when compared to placebo, baloxavir significantly reduced the time to symptom alleviation by a mean of 26.32 hours.[1]

Another network meta-analysis encompassing 22 trials found that baloxavir significantly shortened the time to alleviation of all symptoms compared to zanamivir and placebo.[2] Specifically, the time to symptom alleviation was shorter with baloxavir than with zanamivir by a median of 19.96 hours.[2]

In pediatric populations, a meta-analysis of eight studies involving 3,141 children showed no significant difference in the time to remission of influenza symptoms between baloxavir and oseltamivir in randomized controlled trials.[3] However, an analysis of cohort studies within the same meta-analysis indicated a significantly shorter time to symptom remission with baloxavir.[3] For fever duration, one meta-analysis of RCTs in children found no statistically significant difference between baloxavir and oseltamivir.[3][4] In contrast, a separate meta-analysis that included cohort studies found that baloxavir significantly shortened the duration of fever compared to oseltamivir.[3][4][5]

OutcomeBaloxavir vs. OseltamivirBaloxavir vs. PlaceboCitation
Time to Alleviation of Symptoms (Adults/Adolescents) -1.29 hours (insignificant)-26.32 hours (significant)[1]
Time to Alleviation of Symptoms (Adults/Adolescents) -6.33 hours (insignificant)-29.36 hours (significant)[2]
Time to Resolution of Fever (Adults/Adolescents) +1.14 hours (insignificant)-19.12 hours (significant)[2]
Time to Remission of Symptoms (Children, RCTs) -1.29 hours (insignificant)Not Reported[3]
Time to Remission of Symptoms (Children, Cohort Studies) -12.00 hours (significant)Not Reported[3]
Duration of Fever (Children, RCTs) -0.64 hours (insignificant)Not Reported[3][4]
Duration of Fever (Children, Cohort Studies) -13.10 hours (significant)Not Reported[3][4]
Duration of Fever (Children, Meta-Analysis) -13.49 hours (significant)Not Reported[5]
Virological Outcomes

Baloxavir has demonstrated a superior virological response compared to both oseltamivir and placebo.[1] Meta-analyses have consistently shown a significant decline in influenza virus titers and viral RNA load with baloxavir treatment.[1][3][6][7]

A network meta-analysis revealed that the time to cessation of viral shedding was significantly shorter for baloxavir compared to both zanamivir (by 47.00 hours) and oseltamivir (by 56.03 hours).[2] Furthermore, the decline in virus titer from baseline to 24 hours was significantly greater with baloxavir than with other antivirals.[2]

OutcomeBaloxavir vs. OseltamivirBaloxavir vs. PlaceboCitation
Influenza Virus Titer and RNA Load Significantly greater reductionSignificantly greater reduction[1][3][6][7]
Time to Cessation of Viral Shedding Significantly shorter (by 56.03 hours)Not Directly Compared[2]
Decline in Virus Titer at 24h Significantly greaterSignificantly greater[2]

Safety Profile

This compound is generally well-tolerated, with a lower incidence of adverse events compared to both oseltamivir and placebo.[1][3] A meta-analysis found that the risk of any adverse events was significantly lower with baloxavir than with oseltamivir (OR 0.82) and placebo (OR 0.79).[1] Another meta-analysis focusing on children also reported a significantly lower incidence of adverse events with baloxavir compared to oseltamivir.[3][7] The most common adverse effects reported are mild and include diarrhea, bronchitis, nausea, sinusitis, and headache.[8][9] In children, a lower incidence of nausea and vomiting has been observed with baloxavir compared to oseltamivir.[5]

ComparisonMetricResultCitation
Baloxavir vs. Oseltamivir Odds Ratio (Any Adverse Events)0.82 (significant)[1]
Baloxavir vs. Placebo Odds Ratio (Any Adverse Events)0.79 (significant)[1]
Baloxavir vs. Oseltamivir (Children) Incidence of Adverse EventsSignificantly lower[3][7]

Mechanism of Action: A Novel Approach

This compound is a first-in-class antiviral that inhibits the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[8][10][11] This mechanism is distinct from neuraminidase inhibitors like oseltamivir, which prevent the release of new virus particles from infected cells.[12]

Baloxavir is a prodrug that is hydrolyzed to its active form, baloxavir acid.[10][13] Baloxavir acid targets the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis.[9][13] By blocking this step, baloxavir effectively halts viral gene transcription and replication.[10][11]

cluster_host_cell Host Cell cluster_virus Influenza Virus cluster_drug_action Drug Intervention Host_mRNA Host pre-mRNA Capped_Primer Capped RNA Primer Host_mRNA->Capped_Primer "Cap-Snatching" by Viral Endonuclease Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral RNA Polymerase Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Host Ribosome Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Influenza_Virus Influenza Virus Viral_Polymerase Viral Polymerase (PA, PB1, PB2) Baloxavir Baloxavir Acid Baloxavir->Capped_Primer Inhibits Cap-Dependent Endonuclease (PA Subunit) cluster_screening Screening & Enrollment cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Patient_Pool Patients with Influenza-like Illness (≤48h symptoms) Inclusion_Criteria Inclusion Criteria Met? Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? Inclusion_Criteria->Exclusion_Criteria Yes Screen_Fail Screen Failure Inclusion_Criteria->Screen_Fail No Randomization Randomization Exclusion_Criteria->Randomization No Exclusion_Criteria->Screen_Fail Yes Baloxavir This compound (Single Dose) Randomization->Baloxavir Oseltamivir Oseltamivir (Twice daily, 5 days) Randomization->Oseltamivir Placebo Placebo Randomization->Placebo Symptom_Diary Daily Symptom & Safety Monitoring Baloxavir->Symptom_Diary Oseltamivir->Symptom_Diary Placebo->Symptom_Diary Viral_Sampling Virological Sampling Symptom_Diary->Viral_Sampling Data_Analysis Primary & Secondary Endpoint Analysis Viral_Sampling->Data_Analysis

References

The CLEAR Guide to Baloxavir Marboxil: An In Vitro and In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Baloxavir Marboxil's performance against other influenza antivirals, supported by experimental data for researchers, scientists, and drug development professionals.

This compound, a first-in-class cap-dependent endonuclease inhibitor, presents a novel mechanism of action against influenza viruses, distinguishing it from the widely used neuraminidase inhibitors.[1][2] This guide provides a comprehensive comparison of its in vitro and in vivo efficacy with that of established antiviral agents, including oseltamivir, zanamivir, and peramivir. The data presented is curated from a range of preclinical and clinical studies to offer a multifaceted view of its performance.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy data for this compound and its comparators from various in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity
DrugVirus Strain(s)Assay TypeEC₅₀ / IC₅₀ (nM)Source(s)
Baloxavir acid H5 HPAIVs (H5N1, H5N6, H5N8)Not SpecifiedEC₉₀: 0.7 - 1.6[3]
Baloxavir acid Influenza A and BNot SpecifiedNot Specified[4]
Oseltamivir Influenza A and BNot SpecifiedNot Specified[5][6]
Zanamivir Influenza A and BNot SpecifiedNot Specified[4][7]
Peramivir Influenza A and BNot SpecifiedNot Specified[8]

EC₅₀/IC₅₀ values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.

Table 2: In Vivo Efficacy in Animal Models
DrugAnimal ModelVirus StrainKey Efficacy Endpoint(s)Outcome(s)Source(s)
This compound MouseH5N1 HPAIVReduced viral titers in lungs, brain, and kidneys; prevented acute lung inflammation; reduced mortality.Significantly more effective than oseltamivir phosphate in reducing viral load.[9]
This compound MouseA/WSN/33Reduction in lung viral titers.Significantly lower lung virus titers compared to zanamivir, laninamivir, and favipiravir.[10]
Oseltamivir MouseH5N1 HPAIVNot specifiedLess effective than this compound in reducing viral load.[9]
Zanamivir FerretInfluenza APrevention of viral shedding and illness.Intravenous administration was protective against infection and illness.[11]
Peramivir Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Table 3: Clinical Efficacy in Humans (Uncomplicated Influenza)
DrugPopulationPrimary EndpointResultSource(s)
This compound Otherwise Healthy Adults & AdolescentsTime to Alleviation of Symptoms (TTAS)Median: 53.7 hours (vs. 80.2 hours for placebo)[12]
This compound High-Risk PatientsTime to Improvement of Influenza SymptomsMedian: 73.2 hours (vs. 102.3 hours for placebo)[12]
This compound Otherwise Healthy PatientsTime to Alleviation of All SymptomsSignificantly shorter than zanamivir.[13]
Oseltamivir AdultsTime to Alleviation of SymptomsReduced by a median of 16.8 hours compared to placebo.[5]
Oseltamivir ChildrenDuration of IllnessReduced by a median of 29 hours in otherwise healthy children.[6]
Zanamivir AdultsTime to Alleviation of SymptomsReduced by a median of 0.60 days (14.4 hours) compared to placebo.[4]
Peramivir AdultsTime to Alleviation of SymptomsSignificantly reduced compared to placebo (59.1-59.9 hours vs. 81.8 hours).[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of common experimental protocols used in the evaluation of influenza antivirals.

In Vitro Assays

Standard in vitro assays are fundamental for determining the direct antiviral activity of a compound.[14]

  • Plaque Reduction Assay: This assay assesses the ability of a drug to inhibit the formation of plaques (zones of cell death) in a monolayer of cultured cells infected with the influenza virus. The concentration of the drug that reduces the number of plaques by 50% (EC₅₀) is determined.

  • Cytopathic Effect (CPE) Inhibition Assay: This method measures the ability of a compound to protect cells from the virus-induced damage known as CPE.[15] Cell viability is often measured using a colorimetric assay (e.g., MTT or neutral red uptake). The drug concentration that protects 50% of the cells from CPE is the EC₅₀.

  • Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus produced by infected cells in the presence of a drug.[15] The viral titer in the supernatant of treated and untreated cells is determined by plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.

  • Neuraminidase (NA) Inhibition Assay: This enzymatic assay is specific for neuraminidase inhibitors. It measures the ability of a drug to inhibit the activity of the influenza neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.[15] The IC₅₀ value represents the drug concentration that inhibits 50% of the enzyme's activity.

In Vivo Models

Animal models are essential for evaluating the efficacy of antiviral drugs in a living organism, providing insights into pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[14]

  • Mouse Model: Mice are a commonly used model for influenza research due to their cost-effectiveness and the availability of various reagents.[16] Mice are typically infected intranasally with a mouse-adapted influenza strain. Efficacy is assessed by monitoring survival rates, weight loss, clinical scores, and viral titers in the lungs and other organs.

  • Ferret Model: Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms, such as fever, sneezing, and lethargy.[17] This model is particularly valuable for studying virus transmission. Efficacy endpoints include viral titers in nasal washes, clinical signs, and body temperature changes.

Visualizing the Data

To better understand the mechanisms and comparative efficacy, the following diagrams illustrate key concepts.

This compound Mechanism of Action cluster_host_cell Host Cell cluster_virus Influenza Virus Host_mRNA Host pre-mRNA PA_Endonuclease PA Endonuclease Host_mRNA->PA_Endonuclease 'Cap-snatching' Capped_Fragment Capped RNA Fragment Viral_mRNA Viral mRNA Capped_Fragment->Viral_mRNA Primer for transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Virus_Replication Virus Replication Viral_Proteins->Virus_Replication PA_Endonuclease->Capped_Fragment Baloxavir_Acid Baloxavir Acid (Active Metabolite) Baloxavir_Acid->PA_Endonuclease Inhibits Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis

Caption: Mechanism of action of this compound.

Influenza Antiviral Drug Targets cluster_drugs Antiviral Drug Targets Virus_Entry 1. Virus Entry & Uncoating Replication 2. Replication & Transcription Virus_Entry->Replication Assembly 3. Assembly Replication->Assembly Budding_Release 4. Budding & Release Assembly->Budding_Release Baloxavir This compound Baloxavir->Replication Inhibits Cap-Dependent Endonuclease NAIs Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir) NAIs->Budding_Release Inhibits Neuraminidase

Caption: Influenza virus life cycle and targets of antiviral drugs.

In_Vitro_Vivo_Correlation_Workflow In_Vitro In Vitro Studies Assays Plaque Reduction CPE Inhibition Yield Reduction NA Inhibition In_Vitro->Assays Determine Antiviral Activity In_Vivo In Vivo Studies Assays->In_Vivo Guide Candidate Selection Models Mouse Model Ferret Model In_Vivo->Models Evaluate in Living Organism Clinical Clinical Trials Models->Clinical Predict Clinical Potential Efficacy Efficacy & Safety in Humans Clinical->Efficacy

Caption: Workflow for in vitro to in vivo correlation in antiviral drug development.

References

Navigating the Landscape of Baloxavir Marboxil Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of resistance to the novel cap-dependent endonuclease inhibitor, Baloxavir Marboxil, presents a critical challenge in the clinical management of influenza. This guide provides a comprehensive comparison of this compound with alternative antiviral agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on the clinical relevance and implications of this resistance.

This compound, a first-in-class antiviral, offers a unique mechanism of action by targeting the polymerase acidic (PA) protein of the influenza virus, a crucial component of the viral replication machinery.[1][2] This single-dose oral therapeutic has demonstrated efficacy in reducing the duration of symptoms and viral shedding.[3] However, the clinical utility of this compound is shadowed by the emergence of treatment-associated resistance, primarily driven by amino acid substitutions in the PA protein.[4][5]

The Molecular Basis and Clinical Impact of Baloxavir Resistance

The most frequently observed resistance-conferring substitution is the I38T mutation in the PA subunit of the influenza virus polymerase.[5][6][7] This single amino acid change can lead to a significant reduction in the susceptibility of the virus to Baloxavir.[4][8] Several studies have quantified this reduction, with some reporting over a 100-fold decrease in susceptibility in influenza A(H3N2) viruses carrying the PA I38T substitution.[9]

Treatment-emergent resistance has been observed in clinical trials, with a higher frequency noted in pediatric patients and in individuals infected with influenza A(H3N2) strains.[2][4][10] In some pediatric studies, the emergence of PA I38T/M substitutions has been reported in over 23% of baloxavir-treated patients.[9] The clinical implications of this resistance can include prolonged viral shedding and a delayed alleviation of symptoms.[6][9][11]

Comparative Efficacy and Resistance Profiles of Influenza Antivirals

A clear understanding of how this compound compares to other available influenza antivirals is essential for informed clinical and research decisions. The primary alternatives include the neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and the older M2 ion channel inhibitors (amantadine and rimantadine), though the latter are no longer recommended for most circulating strains due to high levels of resistance.[4][12][13]

Antiviral AgentMechanism of ActionPrimary Resistance MutationsFold-Change in Susceptibility with ResistanceKey Clinical Considerations
This compound Polymerase Acidic (PA) Endonuclease Inhibitor[1][2]PA/I38T, I38F, I38M[4][8]3 to >100-fold[4][9]Single-dose regimen. Higher rates of resistance in children and A(H3N2) infections.[2][4][10]
Oseltamivir (Tamiflu) Neuraminidase (NA) Inhibitor[13]NA/H275Y (in A/H1N1)[5]Varies by strainTwice-daily for 5 days. Generally low levels of resistance in currently circulating strains.[12][14]
Zanamivir (Relenza) Neuraminidase (NA) Inhibitor[12]VariesGenerally lowInhaled administration, not recommended for patients with underlying respiratory conditions.[12]
Amantadine/Rimantadine M2 Ion Channel Inhibitor[12]VariesHighNot effective against influenza B. Widespread resistance in influenza A.[12][13]

Fitness of Baloxavir-Resistant Influenza Viruses

A critical factor in the clinical relevance of antiviral resistance is the "fitness" of the resistant virus, which encompasses its ability to replicate and transmit. Studies on the fitness of influenza viruses with the PA/I38T substitution have yielded mixed results, often depending on the influenza subtype and the experimental model.

Some research suggests that the I38T mutation can impair the endonuclease activity of the PA protein, potentially leading to reduced viral replication in cell culture.[8] However, other studies have shown that baloxavir-resistant isolates can retain their replicative and transmission fitness in animal models, such as ferrets.[6][15] For instance, A/H3N2 viruses with the PA/I38T substitution have demonstrated comparable between-host fitness to wild-type viruses, while A/H1N1pdm09 viruses with the same mutation showed substantially lower between-host fitness.[16][17] This suggests that the clinical impact and potential for spread of baloxavir-resistant strains may vary by influenza subtype.

Experimental Protocols

1. In Vitro Susceptibility Assays (Focus Reduction Assay):

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated to form a monolayer.

  • Virus Preparation: Clinical isolates or recombinant viruses are diluted to a standard titer.

  • Drug Dilution: Baloxavir acid is serially diluted to create a range of concentrations.

  • Infection: Cell monolayers are infected with the virus in the presence of varying concentrations of the antiviral drug.

  • Incubation: Plates are incubated for a set period to allow for viral replication and focus formation.

  • Immunostaining: Foci of infected cells are visualized by immunostaining for a viral protein (e.g., nucleoprotein).

  • Data Analysis: The number of foci at each drug concentration is counted, and the 50% inhibitory concentration (IC50) is calculated.

2. Ferret Transmission Model:

  • Animal Housing: Ferrets are housed in specialized cages that allow for the assessment of respiratory droplet and direct contact transmission.

  • Inoculation: Donor ferrets are intranasally inoculated with a defined dose of either wild-type or baloxavir-resistant influenza virus.

  • Exposure: Naive recipient ferrets are exposed to the inoculated donors through either direct contact or by airflow (respiratory droplet).

  • Monitoring: Ferrets are monitored daily for clinical signs of infection (e.g., weight loss, fever, sneezing).

  • Viral Shedding: Nasal washes are collected at regular intervals to quantify viral titers.

  • Genotyping: Viral RNA from nasal washes is sequenced to determine the presence and proportion of resistance mutations.

Visualizing the Landscape of Influenza Antiviral Action and Resistance Detection

Influenza_Antiviral_Mechanisms cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_antivirals Antiviral Drug Targets Entry Entry Uncoating Uncoating Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Baloxavir Baloxavir Baloxavir->Replication Inhibits PA Endonuclease Oseltamivir Oseltamivir Oseltamivir->Release Inhibits Neuraminidase Amantadine Amantadine Amantadine->Uncoating Blocks M2 Ion Channel Resistance_Detection_Workflow Clinical_Sample Clinical Sample (e.g., Nasal Swab) RNA_Extraction Viral RNA Extraction Clinical_Sample->RNA_Extraction RT_PCR Reverse Transcription PCR (RT-PCR) for Influenza Detection RNA_Extraction->RT_PCR Sequencing Sanger or Next-Generation Sequencing of PA Gene RT_PCR->Sequencing Sequence_Analysis Sequence Analysis for Resistance Mutations (e.g., I38T) Sequencing->Sequence_Analysis Phenotypic_Assay Phenotypic Susceptibility Assay (e.g., Focus Reduction Assay) Sequence_Analysis->Phenotypic_Assay Clinical_Correlation Correlation with Clinical Outcomes Sequence_Analysis->Clinical_Correlation Phenotypic_Assay->Clinical_Correlation

References

Safety Operating Guide

Proper Disposal of Baloxavir Marboxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Baloxavir Marboxil, ensuring compliance with safety and environmental regulations. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

Core Principles of this compound Disposal

The primary principle for the disposal of this compound is to prevent its release into the environment.[1][2] Unused or waste this compound should be managed as pharmaceutical waste and disposed of in accordance with local, state, and federal regulations.[3][4][5][6] It is crucial to avoid disposing of this material in drains or sewers.[1]

Step-by-Step Disposal Procedures

For the disposal of surplus, non-recyclable, or expired this compound, the following steps should be taken:

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific policies and procedures for pharmaceutical waste disposal.

  • Engage a Licensed Waste Disposal Service: It is recommended to contact a licensed professional waste disposal company to handle the disposal of this compound.[1][7] These companies are equipped to manage pharmaceutical waste in a compliant and environmentally sound manner.

  • Prepare for Disposal:

    • Keep the material in a suitable, closed container that is clearly labeled.[7][8]

    • If dealing with spilled material, pick it up and arrange for disposal without creating dust.[1][7][8] Sweep up and shovel the material into a closed container.[7][8]

  • Recommended Disposal Method: The preferred method of disposal for this compound is through an approved waste disposal plant.[2][8] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method for surplus and non-recyclable products.[1]

  • Disposal of Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[8] Do not re-use empty containers.[8] Before disposing of or recycling empty containers, ensure all personal or prescription information is removed or blacked out.[9]

Disposal of Small Quantities (Household/Non-Laboratory Settings)

In the absence of a take-back program or specific institutional guidelines, and if permitted by local regulations for non-controlled substances, small quantities of this compound tablets from a household setting can be disposed of in the trash by following these steps:

  • Do Not Crush Tablets: Leave the tablets or capsules whole.[9]

  • Mix with Undesirable Substance: Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[9] This makes the drug less appealing to children and pets and unrecognizable to people who may intentionally go through the trash seeking drugs.

  • Seal in a Container: Place the mixture in a sealed plastic bag or other container to prevent the drug from leaking or breaking out of a garbage bag.[9]

  • Dispose of in Household Trash: Throw the sealed container in your household trash.[9]

Important Note: Never flush this compound down the toilet or drain unless specifically instructed to do so by the product information.[10]

Safety and Handling Precautions During Disposal

When handling this compound for disposal, it is important to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][8]

  • Avoid Dust Formation: Take measures to avoid the formation of dust when handling the solid form of the drug.[7][8]

  • Ventilation: Ensure adequate ventilation in the area where the material is being handled.[2][3]

Environmental Considerations

This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its entry into drains and waterways is of utmost importance to minimize environmental impact.[1][2][8] The release of pharmaceuticals into the environment should be minimized.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Baloxavir_Marboxil_Disposal start Unused/Expired This compound check_institutional Consult Institutional Disposal Guidelines start->check_institutional home_disposal_check Small Quantity & No Take-Back Program? start->home_disposal_check Non-Professional Setting licensed_disposal Contact Licensed Waste Disposal Service check_institutional->licensed_disposal Professional Setting prepare_waste Prepare and Label Waste in Closed Container licensed_disposal->prepare_waste incineration Dispose via Approved Waste Disposal Plant (e.g., Incineration) prepare_waste->incineration no_drain Do NOT Dispose in Drain/Sewer home_disposal_check->licensed_disposal No mix_trash Mix with Undesirable Substance (e.g., coffee grounds) home_disposal_check->mix_trash Yes seal_container Place in Sealed Container mix_trash->seal_container household_trash Dispose in Household Trash seal_container->household_trash

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistical Protocols for Handling Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Baloxavir Marboxil in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The following table summarizes the required and recommended personal protective equipment for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields, approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves are recommended for incidental contact. For prolonged contact or when using solvents like DMSO, double-gloving is advised.[2]Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals, though prolonged exposure to DMSO may require more robust hand protection.
Body Protection A lab coat is the minimum requirement. For larger quantities or when there is a risk of significant contamination, impervious clothing is recommended.[3]Protects skin and personal clothing from contamination.
Respiratory Protection For handling small quantities in a well-ventilated area, a NIOSH-approved N95 or P1 dust mask is recommended as a minimum precaution.[1] For larger quantities or in situations with potential for aerosolization, a half-mask or full-facepiece respirator with a high-efficiency particulate filter should be used.[4][5][6]Prevents inhalation of the powdered compound, which may be harmful. The level of respiratory protection should be based on a risk assessment of the specific procedure.

Operational Plans: Step-by-Step Guidance

Weighing and Preparing Solutions of this compound
  • Preparation: Before handling the compound, ensure a designated workspace is clean and uncluttered. A chemical fume hood or a ventilated balance enclosure should be used for weighing the powder.[7]

  • Donning PPE: Put on all required PPE as outlined in the table above, including double gloves if preparing a solution with a solvent like DMSO.

  • Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat. Minimize the creation of dust.

  • Dissolving: To prepare a stock solution, this compound is soluble in organic solvents such as DMSO and dimethylformamide.[3]

    • Add the solvent to the vessel containing the weighed powder.

    • Gently swirl the container to dissolve the solid. Sonication can be used to aid dissolution.[8]

    • For aqueous buffers, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer of choice.[3]

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the solution as recommended, typically at -20°C for powder or -80°C in solvent, away from direct sunlight.[3]

  • Decontamination: After handling, wipe down the work surface, balance, and any equipment used with 70% ethanol.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves, gown, eye protection, respirator). Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]

  • Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal company.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Accidental Spill Response

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and contamination.

Small Spill (<5 grams of powder or <5 mL of solution)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the appropriate PPE, including a respirator (N95 minimum).[1]

  • Contain and Clean (Powder):

    • Gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne.[3]

    • Dampen the absorbent material with water to help dissolve the powder and prevent aerosolization.[3]

    • Carefully collect the absorbed material using a scoop or forceps and place it in a sealed plastic bag.[9]

  • Contain and Clean (Liquid):

    • Cover the spill with an absorbent material, working from the outside in to prevent spreading.[10]

    • Collect the saturated absorbent material and place it in a sealed plastic bag.

  • Decontaminate:

    • Clean the spill area thoroughly with a detergent and water solution, wiping from the outer edge of the spill towards the center.[9]

    • Follow with a final wipe-down using 70% ethanol.

  • Dispose: Place all contaminated materials, including cleaning supplies and PPE, into a designated hazardous waste container.

  • Report: Report the spill to the laboratory supervisor and follow any institutional reporting procedures.

Large Spill (>5 grams of powder or >5 mL of solution)
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and post a warning sign.

  • Seek Assistance: Contact your institution's environmental health and safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Mechanism of Action: Influenza Virus Replication Inhibition

This compound is a prodrug that is metabolized into its active form, baloxavir acid. Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, this compound effectively blocks viral gene transcription and replication.

Baloxavir_Marboxil_Mechanism_of_Action cluster_host_cell Host Cell cluster_drug_action Drug Action Host_pre_mRNA Host pre-mRNA (with 5' cap) Capped_Primer Capped RNA Primer Host_pre_mRNA->Capped_Primer 'Cap-Snatching' by Influenza Polymerase (PA subunit) Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly Baloxavir_Marboxil This compound (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Metabolite) Baloxavir_Marboxil->Baloxavir_Acid Metabolism Baloxavir_Acid->Capped_Primer Inhibits

Caption: Mechanism of action of this compound in inhibiting influenza virus replication.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Baloxavir Marboxil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Baloxavir Marboxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.